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  • Product: Eniclobrate
  • CAS: 60662-18-2

Core Science & Biosynthesis

Foundational

Eniclobrate mechanism of action on cholesterol

An In-Depth Technical Guide to the Mechanism of Action of Eniclobrate on Cholesterol Abstract Eniclobrate is a hypolipidemic agent belonging to the fibrate class of drugs, designed to modulate lipid metabolism and reduce...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Eniclobrate on Cholesterol

Abstract

Eniclobrate is a hypolipidemic agent belonging to the fibrate class of drugs, designed to modulate lipid metabolism and reduce cardiovascular risk associated with dyslipidemia. Its mechanism of action is primarily centered on the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism. Upon activation by eniclobrate, PPAR-alpha orchestrates a multi-pronged therapeutic effect, including the reduction of plasma triglycerides, a modest lowering of low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol. A distinguishing feature of eniclobrate is its specific action on cholesterol catabolism; it enhances the conversion of cholesterol to bile acids by upregulating the enzyme cholesterol-7-alpha-hydroxylase, without directly inhibiting cholesterol synthesis via HMG-CoA reductase. This guide provides a detailed technical overview of these molecular mechanisms for researchers, scientists, and drug development professionals.

Introduction

Dyslipidemia, characterized by elevated levels of triglycerides and LDL cholesterol alongside reduced HDL cholesterol, is a cornerstone of metabolic syndrome and a major risk factor for atherosclerotic cardiovascular disease. Fibrates have been a therapeutic option for decades, primarily valued for their robust triglyceride-lowering effects.[1] Eniclobrate, a diphenylmethane derivative, operates within this class of drugs.[2] Understanding its core mechanism is crucial for optimizing its therapeutic application and for the development of next-generation lipid-modulating agents. The central thesis of eniclobrate's action is its function as a potent agonist for PPAR-alpha, a ligand-activated transcription factor that governs energy homeostasis and is highly expressed in tissues with high fatty acid catabolism rates, such as the liver.[1][3]

Part 1: The Central Hub: PPAR-alpha Signaling Pathway

The effects of eniclobrate are initiated by its binding to and activation of PPAR-alpha. This receptor is a member of the nuclear hormone receptor superfamily and acts as a sensor for fatty acids and their derivatives.[4] The activation sequence is a canonical pathway for this receptor class:

  • Ligand Binding: Eniclobrate enters the cell and binds to the ligand-binding domain of PPAR-alpha in the nucleus.

  • Conformational Change and Heterodimerization: This binding induces a conformational change in the PPAR-alpha protein, causing it to dissociate from co-repressor proteins and form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[4]

  • PPRE Binding: The activated PPAR-alpha/RXR heterodimer translocates to the DNA, where it recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4]

  • Transcriptional Regulation: Upon binding to a PPRE, the complex recruits a suite of co-activator proteins, which then initiate the transcription of downstream genes, fundamentally altering the cell's metabolic machinery.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eniclobrate Eniclobrate Eniclobrate_nuc Eniclobrate Eniclobrate->Eniclobrate_nuc Translocates PPARa_inactive PPAR-α (Inactive) PPARa_active PPAR-α / RXR Heterodimer (Active) PPARa_inactive->PPARa_active Heterodimerizes with RXR RXR RXR RXR->PPARa_active PPRE PPRE (DNA Response Element) Target_Gene Target Gene Transcription (e.g., LPL, ApoA-I) PPRE->Target_Gene Initiates Transcription Eniclobrate_nuc->PPARa_inactive Binds & Activates PPARa_active->PPRE Binds to

Caption: PPAR-alpha activation pathway by eniclobrate.

Part 2: Downstream Effects on Lipoprotein Metabolism

The transcriptional changes induced by PPAR-alpha activation translate into significant modulation of circulating lipoproteins.

Triglyceride and VLDL Metabolism

Eniclobrate's most pronounced effect is on triglyceride-rich lipoproteins. This is achieved through several synergistic mechanisms:

  • Increased Lipoprotein Lipase (LPL) Synthesis: PPAR-alpha activation upregulates the gene encoding LPL, the primary enzyme responsible for hydrolyzing triglycerides from circulating Very-Low-Density Lipoproteins (VLDL) and chylomicrons.[5][6] This enhanced lipolysis accelerates the clearance of these particles from the plasma.

  • Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is a potent inhibitor of LPL. Fibrates, through PPAR-alpha, suppress hepatic ApoC-III production, thereby removing a key brake on lipolysis and further enhancing triglyceride clearance.[7]

  • Enhanced Fatty Acid Oxidation: PPAR-alpha activation stimulates the expression of genes involved in fatty acid transport (e.g., fatty acid translocase) and mitochondrial β-oxidation.[7] This increases the liver's capacity to catabolize fatty acids for energy, reducing their availability for re-esterification into triglycerides and subsequent packaging into VLDL particles.[1][7]

HDL Cholesterol Metabolism

Fibrates are known to increase levels of HDL cholesterol. This is primarily due to the PPAR-alpha-mediated transcriptional induction of the genes encoding Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the principal structural proteins of HDL particles.[7] Increased availability of these apolipoproteins promotes the formation of new HDL particles, which are critical for initiating reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and returning it to the liver for excretion.[8]

Lipid_Metabolism cluster_tg Triglyceride-Rich Lipoproteins cluster_hdl HDL Metabolism Eniclobrate Eniclobrate PPARa PPAR-α Activation Eniclobrate->PPARa LPL ↑ Lipoprotein Lipase (LPL) PPARa->LPL ApoCIII ↓ ApoC-III (LPL Inhibitor) PPARa->ApoCIII VLDL_Prod ↓ VLDL Production (↑ Fatty Acid Oxidation) PPARa->VLDL_Prod ApoAI ↑ ApoA-I & ApoA-II Synthesis PPARa->ApoAI TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance ApoCIII->TG_Clearance HDL_Prod ↑ HDL Formation ApoAI->HDL_Prod

Caption: Eniclobrate's influence on lipoprotein metabolism via PPAR-alpha.

Part 3: Eniclobrate's Distinct Impact on Cholesterol Homeostasis

While sharing core mechanisms with other fibrates, preclinical studies have illuminated a specific and noteworthy action of eniclobrate on the pathways of cholesterol elimination.

Enhancement of Bile Acid Synthesis

Studies in rat models have shown that eniclobrate increases the activity of cholesterol-7-alpha-hydroxylase (CYP7A1).[2][9] This enzyme is the rate-limiting step in the classic pathway of bile acid synthesis, which is the primary route for the catabolism and elimination of cholesterol from the body. By upregulating CYP7A1, eniclobrate actively promotes the conversion of hepatic cholesterol into bile acids, which are then secreted into the intestine and largely excreted. This provides a direct mechanism for lowering the total body cholesterol pool.[9] This action contributes significantly to its ability to lower both serum and liver cholesterol levels.[9]

No Direct Inhibition of Cholesterol Synthesis

Crucially, the same studies that identified eniclobrate's effect on CYP7A1 also demonstrated that it does not affect the activity of HMG-CoA reductase.[9] HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and is the molecular target of the statin class of drugs.[10][11] This distinction is critical. While statins work by blocking the production of new cholesterol, eniclobrate works by promoting the breakdown and excretion of existing cholesterol.

FeatureEniclobrate (Fibrate)Statins
Primary Target PPAR-alphaHMG-CoA Reductase
Cholesterol Synthesis No direct inhibition[9]Potent inhibition[10]
Cholesterol Catabolism Increases via CYP7A1 activation[9]No direct effect
Primary Lipid Effect Triglyceride loweringLDL-C lowering

Part 4: Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of a PPAR-alpha agonist like eniclobrate requires a combination of in vitro and in vivo experimental systems.

Protocol 1: In Vitro PPAR-alpha Reporter Gene Assay
  • Objective: To confirm and quantify the direct activation of the PPAR-alpha receptor by eniclobrate in a controlled cellular environment.

  • Methodology:

    • Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.

    • Transfection: Co-transfect cells with three plasmids: a) an expression vector for human PPAR-alpha, b) an expression vector for human RXR-alpha, and c) a reporter plasmid containing multiple copies of a PPRE sequence upstream of a luciferase gene.

    • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of eniclobrate (and appropriate controls, e.g., vehicle and a known PPAR-alpha agonist like fenofibrate).

    • Incubation: Incubate the cells for an additional 18-24 hours.

    • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

    • Analysis: Plot the relative luminescence units against the drug concentration to generate a dose-response curve and calculate the EC50 value.

  • Self-Validation: The inclusion of a known agonist control validates the assay's responsiveness, while a vehicle control establishes the baseline. A concentration-dependent increase in luciferase activity provides strong evidence of direct PPAR-alpha agonism.

Protocol 2: Analysis of Hepatic Gene Expression in a Murine Model
  • Objective: To demonstrate that eniclobrate modulates the expression of PPAR-alpha target genes in vivo.

  • Methodology:

    • Animal Model: Use male C57BL/6J mice fed a high-fat diet for 8-12 weeks to induce a dyslipidemic phenotype.

    • Drug Administration: Randomize mice into two groups: a) vehicle control and b) eniclobrate, administered daily by oral gavage for 2-4 weeks.

    • Tissue Harvesting: At the end of the treatment period, euthanize the mice and perfuse the liver with saline. Excise a portion of the liver, snap-freeze it in liquid nitrogen, and store it at -80°C.

    • RNA Extraction and cDNA Synthesis: Isolate total RNA from the liver tissue using a commercial kit and synthesize complementary DNA (cDNA) via reverse transcription.

    • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for target genes (e.g., Lpl, Apoa1, Cyp7a1, Acox1) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

    • Analysis: Calculate the relative fold change in gene expression in the eniclobrate-treated group compared to the vehicle control group using the ΔΔCt method.

  • Self-Validation: The use of a vehicle-treated control group is essential. A statistically significant upregulation of known PPAR-alpha target genes in the eniclobrate group provides in vivo evidence of the drug's mechanism.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation A1 Cell Transfection (PPARα, RXR, PPRE-Luc) A2 Eniclobrate Treatment (Dose-Response) A1->A2 A3 Luciferase Assay A2->A3 A4 Result: PPAR-α Activation (EC50) A3->A4 B1 Dyslipidemic Mouse Model B2 Oral Eniclobrate Dosing B1->B2 B3 Liver Tissue Harvest B2->B3 B4 qRT-PCR for Target Genes (Lpl, Cyp7a1, etc.) B3->B4 B5 Result: Upregulation of Target Genes B4->B5

Caption: Experimental workflow for assessing eniclobrate's MOA.

Conclusion

The mechanism of action of eniclobrate on cholesterol is a sophisticated process rooted in its function as a PPAR-alpha agonist. It triggers a cascade of transcriptional events that collectively improve the lipid profile by enhancing the clearance of triglyceride-rich lipoproteins and increasing HDL levels. Its unique characteristic among lipid-lowering agents is its demonstrated ability to stimulate cholesterol catabolism into bile acids via the upregulation of cholesterol-7-alpha-hydroxylase, a pathway distinct from the cholesterol synthesis inhibition targeted by statins.[9] This dual action on both triglyceride and cholesterol metabolism makes eniclobrate and other fibrates with similar profiles valuable tools in the management of complex dyslipidemias. For drug development professionals, the targeted activation of specific metabolic pathways, as seen with eniclobrate, underscores the potential for designing highly specific therapies for metabolic disorders.

References

  • Staels, B., & Fruchart, J. C. (2005). Peroxisome proliferator-activated receptor-alpha: a pharmacological target with a promising future. PubMed. Available at: [Link]

  • Qeios. (2020). Eniclobrate. Qeios. Available at: [Link]

  • Ansari, S., & Jialal, I. (2023). Fibrate Medications. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Kritchevsky, D., Tepper, S. A., Mueller, M. A., & Klurfeld, D. M. (1983). Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. Arzneimittelforschung. Available at: [Link]

  • Desai, K., et al. (2016). Implications of a peroxisome proliferator-activated receptor alpha (PPARα) ligand clofibrate in breast cancer. Oncotarget. Available at: [Link]

  • Drug Chug. (2019). How do Fibrates Work? (+ Pharmacology). YouTube. Available at: [Link]

  • Navar, A. M. (2025). Efficacy and Safety of Enlicitide, an Oral PCSK9 Inhibitor for Lowering LDL Cholesterol in Adults with or at Risk for ASCVD: The Phase 3 CORALreef Lipids Trial. Physician Update 2025. Note: This reference pertains to "enlicitide," a different drug, and is included for clarification of potential name confusion.
  • Zhu, T., et al. (2021). Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. Frontiers in Pharmacology. Available at: [Link]

  • News-Medical. (2020). An Overview of the Cholesterol Biosynthesis Pathway. News-Medical.net. Available at: [Link]

  • Science News. (2025). A new cholesterol-lowering pill shows promise in clinical trials. Science News. Note: This reference pertains to "enlicitide," a different drug, and is included for clarification of potential name confusion.
  • Grundy, S. M., et al. (1972). Mechanisms of action of clofibrate on cholesterol metabolism in patients with hyperlipidemia. The Journal of Clinical Investigation. Available at: [Link]

  • N'JOY Biochemistry. (2021). 23: HDL Metabolism | Reverse Cholesterol Transport. YouTube. Available at: [Link]

  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. Available at: [Link]

  • Ben-Zeev, O., & Doolittle, M. H. (2023). Biochemistry, Lipoprotein Lipase. StatPearls - NCBI Bookshelf. Available at: [Link]

  • American Heart Association. (2025). Investigational daily pill lowered bad cholesterol as much as injectables. American Heart Association Newsroom. Note: This reference pertains to "enlicitide," a different drug, and is included for clarification of potential name confusion.
  • Nield, D. (2025). New Drug Lowers 'Bad' Cholesterol by 58% in Clinical Trial. Science Alert. Note: This reference pertains to "enlicitide," a different drug, and is included for clarification of potential name confusion.
  • Packard, C. J., & Shepherd, J. (1986). Mechanism of action of fibrates. Postgraduate Medical Journal. Available at: [Link]

  • JJ Medicine. (2017). Cholesterol Synthesis. YouTube. Available at: [Link]

  • Medicine LibreTexts. (2021). 6.1: Cholesterol synthesis. Medicine LibreTexts. Available at: [Link]

  • He, P. P., et al. (2020). Regulation of lipoprotein lipase-mediated lipolysis of triglycerides. Current Opinion in Lipidology. Available at: [Link]

  • Reddy, J. K. (2023). Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats. International Journal of Molecular Sciences. Available at: [Link]

  • GPnotebook. (2021). HDL and reverse cholesterol transport. GPnotebook. Available at: [Link]

Sources

Exploratory

Eniclobrate's Atypical Upregulation of Cholesterol-7α-Hydroxylase (CYP7A1): A Technical Guide to Its Mechanism and Investigation

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Cholesterol-7α-hydroxylase (CYP7A1) is the cornerstone enzyme in the classical pathway of bile acid synthesis, representing the primary ro...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol-7α-hydroxylase (CYP7A1) is the cornerstone enzyme in the classical pathway of bile acid synthesis, representing the primary route for cholesterol catabolism and excretion. Its activity is tightly regulated to maintain cholesterol and bile acid homeostasis. Fibrates, a class of lipid-lowering drugs, are well-characterized agonists of the peroxisome proliferator-activated receptor-alpha (PPARα). A key clinical and mechanistic feature of most fibrates is the downregulation of CYP7A1 gene expression, a phenomenon linked to an increased risk of cholesterol gallstone formation. This guide delves into the pharmacological anomaly of eniclobrate, a diphenylmethane derivative that, contrary to its class, has been reported to increase CYP7A1 activity. We will dissect the established molecular pathways governing CYP7A1, contrast them with the paradoxical action of eniclobrate, and provide robust, detailed methodologies for researchers to investigate this unique mechanism. This document serves as a technical resource for professionals seeking to understand and explore novel avenues of CYP7A1 regulation and lipid metabolism.

Section 1: The Central Role of CYP7A1 in Cholesterol Homeostasis

The conversion of cholesterol into bile acids is a critical physiological process for eliminating excess cholesterol from the body.[1] This multi-step process occurs primarily in the liver, and the classical (or neutral) pathway is responsible for the majority of bile acid production. The enzyme Cholesterol-7α-hydroxylase (CYP7A1), a cytochrome P450 enzyme located in the endoplasmic reticulum of hepatocytes, catalyzes the first and rate-limiting step: the hydroxylation of cholesterol at the 7-alpha position to form 7α-hydroxycholesterol.[2][3][4][5][6][7][8] This inaugural step commits cholesterol to the bile acid synthesis cascade, ultimately leading to the formation of the primary bile acids, cholic acid and chenodeoxycholic acid.[5]

The activity of CYP7A1 is therefore a master regulator of cholesterol levels. Increased enzymatic activity enhances the conversion of hepatic cholesterol into bile acids, which are then secreted into the intestine.[6] This depletion of the intrahepatic cholesterol pool leads to an upregulation of LDL receptors on the hepatocyte surface, promoting the clearance of LDL cholesterol from the circulation. Thus, modulating CYP7A1 activity presents a direct strategy for managing systemic cholesterol levels.

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol SevenAlphaHC 7α-Hydroxycholesterol Cholesterol->SevenAlphaHC C4 7α-hydroxy-4-cholesten-3-one SevenAlphaHC->C4 Multi-step enzymatic conversion PrimaryBAs Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) C4->PrimaryBAs Further processing CYP7A1_label CYP7A1 (Rate-Limiting Step)

Caption: The classical pathway of bile acid synthesis.

Section 2: A Multi-Layered System of CYP7A1 Gene Regulation

The expression of the CYP7A1 gene is meticulously controlled by a network of nuclear receptors and transcription factors, ensuring a balanced synthesis of bile acids.

  • Bile Acid Negative Feedback (FXR/SHP Pathway): Bile acids themselves are the primary repressors of CYP7A1 transcription. Upon reabsorption from the intestine and return to the liver, bile acids bind to and activate the farnesoid X receptor (FXR).[3][8] Activated FXR induces the expression of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[8][9] SHP then binds to and inhibits other nuclear receptors essential for CYP7A1 transcription, most notably the Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), effectively shutting down gene expression.[2][8][9]

  • Cholesterol Feed-Forward Regulation (LXR Pathway): In states of high intracellular cholesterol, cholesterol metabolites known as oxysterols activate the Liver X Receptor (LXR).[3] LXR forms a heterodimer with the Retinoid X Receptor (RXR) and, in rodents, directly binds to the Cyp7a1 promoter to stimulate transcription.[4][10] This creates a feed-forward loop where excess cholesterol drives its own catabolism. However, this direct LXR-mediated upregulation is weak or absent in humans, whose CYP7A1 promoter does not respond robustly to LXR activation.[4][10]

  • Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is considered a master regulator of hepatic gene expression and is crucial for the basal transcription of CYP7A1.[2][9] It binds to a direct repeat 1 (DR1) element within the gene's promoter, and its activity is essential for maintaining bile acid synthesis.[11]

CYP7A1_Regulation cluster_nucleus Hepatocyte Nucleus CYP7A1 CYP7A1 Gene HNF4a HNF4α HNF4a->CYP7A1 Activates LRH1 LRH-1 LRH1->CYP7A1 Activates FXR FXR SHP SHP FXR->SHP Induces Expression SHP->HNF4a Inhibits SHP->LRH1 Inhibits LXR LXR LXR->CYP7A1 Activates (Rodents) BileAcids Bile Acids BileAcids->FXR Activates Oxysterols Oxysterols (High Cholesterol) Oxysterols->LXR Activates

Caption: Key transcriptional regulators of the CYP7A1 gene.

Section 3: The Conventional Fibrate-PPARα Axis and CYP7A1 Repression

Fibrates exert their primary lipid-lowering effects by activating PPARα, a nuclear receptor highly expressed in the liver that governs fatty acid metabolism.[12] While PPARα activation robustly decreases triglycerides, its effect on CYP7A1 in humans is inhibitory. Studies have consistently shown that fibrate treatment reduces CYP7A1 enzyme activity and bile acid excretion.[12]

The mechanism for this repression is believed to be indirect, as PPARα does not appear to bind directly to the CYP7A1 promoter.[13] Instead, two primary hypotheses have emerged:

  • Co-factor Competition: Activated PPARα/RXRα heterodimers may sequester co-activators that are also required by HNF4α to stimulate CYP7A1 transcription. By reducing the availability of these shared resources, PPARα activation indirectly attenuates HNF4α's ability to drive gene expression.[11][13]

  • LXRα:PPARα Heterodimer Formation: Some evidence suggests that PPARα can form a heterodimer with LXRα. This complex can bind to the CYP7A1 promoter and, in the presence of fibrates, mediate a repressive effect on gene activity.[4][14]

This fibrate-induced suppression of bile acid synthesis can alter the composition of bile, leading to supersaturation with cholesterol. This shift increases the lithogenicity of bile and is the mechanistic basis for the known side effect of increased cholesterol gallstone risk associated with long-term fibrate therapy.[12]

Section 4: Eniclobrate: A Pharmacological Anomaly

In stark contrast to the established mechanism of other fibrates, early research identified eniclobrate as a hypocholesterolemic agent that increases the activity of CYP7A1.[15][16] A pivotal study in normocholesterolemic rats directly compared eniclobrate to a related compound, beclobrate, and uncovered distinct effects on cholesterol metabolism pathways.[16]

ParameterControlBeclobrateEniclobrate
Serum CholesterolBaseline
Liver CholesterolBaseline
Liver TriglyceridesBaseline
HMG-CoA Reductase ActivityBaselineNo Effect
Cholesterol-7α-Hydroxylase Activity Baseline No Effect
Table adapted from data presented in Kritchevsky et al., 1983.[16]

This finding is significant. While both compounds lowered cholesterol, their mechanisms diverged critically at the two rate-limiting enzymes of cholesterol metabolism. Beclobrate increased cholesterol synthesis (HMG-CoA reductase) but did not affect its breakdown (CYP7A1), whereas eniclobrate specifically enhanced cholesterol breakdown via CYP7A1 without altering its synthesis.[16]

The precise mechanism for this atypical upregulation by eniclobrate remains unelucidated. It may involve a unique interaction with the PPARα receptor, engagement of an entirely different signaling pathway, or off-target effects that indirectly lead to CYP7A1 induction. This unique profile makes eniclobrate a valuable tool for probing the lesser-known regulatory pathways of this critical enzyme.

Fibrate_Mechanisms cluster_nucleus Hepatocyte Nucleus CYP7A1 CYP7A1 Gene HNF4a HNF4α HNF4a->CYP7A1 Activates via Co-activators Coactivators Co-activators PPARa PPARα PPARa->Coactivators Sequesters Repression CYP7A1 Repression TypicalFibrates Typical Fibrates (e.g., Fenofibrate) TypicalFibrates->PPARa Activates Eniclobrate Eniclobrate Eniclobrate->CYP7A1 Upregulates (Mechanism Unknown) Upregulation CYP7A1 Upregulation

Caption: Divergent effects of fibrates on CYP7A1 expression.

Section 5: Methodologies for Investigating the Eniclobrate-CYP7A1 Interaction

To validate and dissect the atypical effect of eniclobrate, a multi-pronged, self-validating experimental workflow is required. This section provides detailed protocols for an in vitro investigation using hepatocyte cell models.

Experimental_Workflow cluster_assays Parallel Assays start HepG2 Cell Culture treatment Treat with Eniclobrate, Controls (Fenofibrate, Vehicle) start->treatment harvest Harvest Cells treatment->harvest qRT_PCR Part A: qRT-PCR (mRNA Expression) harvest->qRT_PCR WesternBlot Part B: Western Blot (Protein Level) harvest->WesternBlot ActivityAssay Part C: Functional Assay (Enzymatic Activity) harvest->ActivityAssay analysis Data Analysis & Synthesis qRT_PCR->analysis WesternBlot->analysis ActivityAssay->analysis conclusion Mechanistic Conclusion analysis->conclusion

Sources

Foundational

Eniclobrate Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Abstract Eniclobrate, a diphenylmethane derivative belonging to the fibrate class of hypolipidemic agents, exerts its therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Eniclobrate, a diphenylmethane derivative belonging to the fibrate class of hypolipidemic agents, exerts its therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of eniclobrate, offering a valuable resource for researchers, medicinal chemists, and drug development professionals. We will delve into the core structural features of eniclobrate, dissecting the contributions of its key functional groups to its PPARα agonistic activity. This analysis is grounded in the broader understanding of the SAR of the fibrate class, supplemented by inferred relationships specific to the eniclobrate scaffold. Furthermore, this guide details the essential experimental protocols for the synthesis of eniclobrate analogs, the assessment of their biological activity through robust in vitro assays, and the evaluation of their metabolic stability. By integrating mechanistic insights with practical methodologies, this document aims to empower scientists to design and develop novel, more potent, and selective PPARα modulators for the treatment of dyslipidemia and related metabolic disorders.

Introduction: The Therapeutic Promise of PPARα Agonism

Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and reduced levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for the development of atherosclerotic cardiovascular disease. The fibrate class of drugs has been a cornerstone in the management of dyslipidemia for decades.[1][2][3] Their primary mechanism of action involves the activation of PPARα, a ligand-activated transcription factor predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[4]

Upon activation by a ligand like eniclobrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5][6] This binding event modulates the transcription of a suite of genes involved in lipid and lipoprotein metabolism, leading to a beneficial alteration of the lipid profile.[7]

Eniclobrate, with its distinct diphenylmethane scaffold, represents a specific chemical entity within the broader fibrate class. Understanding the intricate relationship between its chemical structure and its biological activity is paramount for the rational design of next-generation lipid-lowering therapies with improved efficacy and safety profiles.

The Eniclobrate Scaffold: A Structural Dissection

The chemical structure of eniclobrate, (+/-)-2-(4-[(4-chlorophenyl)methyl]phenoxy)-2-methyl-butanoic acid-3-pyridinylmethyl ester, reveals several key pharmacophoric features that are crucial for its interaction with the PPARα ligand-binding pocket (LBP).

Chemical Structure of Eniclobrate:

The core components of the eniclobrate molecule can be categorized as follows:

  • An Acidic Head Group (pro-drug form): The 2-methyl-butanoic acid moiety, esterified with a 3-pyridinylmethyl group, serves as a pro-drug. In vivo, this ester is hydrolyzed to the corresponding carboxylic acid, which is the active form of the drug. This acidic head group is a hallmark of most PPAR agonists and is essential for forming a key hydrogen bond interaction with a specific amino acid residue (typically a tyrosine or histidine) within the PPARα LBP.

  • A Lipophilic Core: The diphenylmethane unit, consisting of two phenyl rings linked by a methylene bridge, constitutes the bulky, lipophilic core of the molecule. This region is responsible for occupying a significant portion of the hydrophobic LBP of PPARα, contributing to the overall binding affinity through van der Waals interactions.

  • A Halogenated Phenyl Ring: The presence of a chlorine atom on one of the phenyl rings is a common feature among many fibrates. This halogen atom can influence the electronic properties of the ring and may engage in specific interactions within the LBP, potentially enhancing binding affinity and selectivity.

Structure-Activity Relationship (SAR) of Eniclobrate and its Analogs

While specific quantitative SAR data for a wide range of eniclobrate analogs is not extensively available in the public domain, we can infer a robust SAR based on the well-established principles of fibrate pharmacology and general medicinal chemistry knowledge.

The Essential Role of the Acidic Head Group

The carboxylic acid function is a critical determinant of PPARα agonistic activity. Modifications to this group can have a profound impact on potency.

  • Esterification: Eniclobrate is a pro-drug, and the rate of hydrolysis of the ester can influence its pharmacokinetic profile. Different ester groups can be explored to modulate the rate of conversion to the active carboxylic acid.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic bioisosteres, such as tetrazoles or acyl sulfonamides, to potentially improve metabolic stability, cell permeability, and potency.[1][8][9] The pKa of the acidic group is a crucial parameter, as it needs to be in the optimal range for effective interaction with the receptor.

Optimizing the Lipophilic Core

The diphenylmethane core provides a scaffold for extensive hydrophobic interactions with the PPARα LBP.

  • Linker Modification: The methylene bridge connecting the two phenyl rings can be modified. Altering the length or rigidity of this linker can impact the relative orientation of the phenyl rings and their fit within the LBP.

  • Ring Substitution: The substitution pattern on both phenyl rings offers a rich avenue for SAR exploration. The position and nature of substituents can influence lipophilicity, electronic properties, and steric interactions. For example, the introduction of small alkyl groups or other halogens could modulate activity.

The Impact of the Halogen Substituent

The chlorine atom on the phenyl ring is a key feature.

  • Halogen Identity: Replacing chlorine with other halogens (e.g., fluorine, bromine) can alter the size, lipophilicity, and electronic nature of the substituent, thereby influencing binding affinity.

  • Position of Substitution: The position of the halogen on the phenyl ring (ortho, meta, or para) is critical and can dramatically affect activity. The para-position, as seen in eniclobrate, is often optimal for many fibrates.

The following table summarizes the inferred SAR for eniclobrate:

Molecular FragmentModificationInferred Effect on PPARα ActivityRationale
Acidic Head Group Ester to Carboxylic Acid (in vivo)Essential for activity Forms crucial hydrogen bond in the PPARα LBP.
Carboxylic Acid to TetrazolePotentially maintained or improved Bioisosteric replacement with similar pKa and potential for improved metabolic stability.[1]
Lipophilic Core Modification of Methylene LinkerActivity sensitive to change Alters the conformation and fit within the hydrophobic pocket of the LBP.
Phenyl Ring SubstitutionModulates activity Influences lipophilicity and steric interactions.
Halogenated Phenyl Ring Removal of ChlorineLikely decrease in activity Halogen contributes to favorable interactions within the LBP.
Change of Halogen (e.g., to F, Br)Activity may vary Alters size, electronegativity, and potential for halogen bonding.
Change in Position of ChlorineSignificant impact on activity The para position is often optimal for fibrate activity.

Mechanistic Insights: The PPARα Activation Cascade

The binding of the active form of eniclobrate to the PPARα LBP induces a conformational change in the receptor. This change facilitates the recruitment of co-activator proteins and the dissociation of co-repressors. The resulting transcriptional complex then initiates the expression of target genes that govern lipid metabolism.

PPAR_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eniclobrate_Ester Eniclobrate (Ester Prodrug) Eniclobrate_Acid Eniclobrate (Active Carboxylic Acid) Eniclobrate_Ester->Eniclobrate_Acid Esterase Hydrolysis PPARa PPARα Eniclobrate_Acid->PPARa Binds to LBD PPARa_RXR PPARα-RXR Heterodimer CoRepressor Co-repressor PPARa->CoRepressor Dissociation RXR RXR CoActivator Co-activator CoActivator->PPARa_RXR Recruitment PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Genes (Lipid Metabolism) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins (e.g., LPL, ApoA-I) mRNA->Proteins Translation Lipid_Metabolism Altered Lipid Metabolism Proteins->Lipid_Metabolism Mediate Effects

Figure 1: Signaling pathway of eniclobrate-mediated PPARα activation.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments in the study of eniclobrate's structure-activity relationship.

Synthesis of Eniclobrate Analogs

The synthesis of eniclobrate and its analogs can be achieved through a multi-step process. The following is a representative synthetic scheme, which can be adapted for the synthesis of various analogs by using different starting materials.

General Synthetic Scheme:

Synthesis A 4-Chlorobenzaldehyde C Intermediate 1 (Diphenylmethanol derivative) A->C Grignard Reaction with p-tolylmagnesium bromide B Toluene E Eniclobrate Analog (Ester) C->E Williamson Ether Synthesis with D, NaH D 2-Bromo-2-methylbutanoic acid ester F Eniclobrate Analog (Carboxylic Acid) E->F Ester Hydrolysis (e.g., LiOH, THF/H2O)

Figure 2: General synthetic workflow for eniclobrate analogs.

Step-by-Step Protocol:

  • Synthesis of the Diphenylmethanol Intermediate:

    • To a solution of p-tolylmagnesium bromide in anhydrous THF, add a solution of 4-chlorobenzaldehyde dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield the diphenylmethanol derivative.

  • Williamson Ether Synthesis:

    • To a solution of the diphenylmethanol intermediate in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

    • Stir the mixture for 30 minutes, then add the desired 2-bromo-2-methylbutanoic acid ester.

    • Heat the reaction to 60 °C and stir for 16 hours.

    • Cool the reaction, quench with water, and extract the product with diethyl ether.

    • Purify the crude product by column chromatography to obtain the eniclobrate analog ester.

  • Ester Hydrolysis:

    • To a solution of the eniclobrate analog ester in a mixture of THF and water, add lithium hydroxide.

    • Stir the reaction at room temperature for 8 hours.

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the final carboxylic acid analog.

PPARα Activation Assay (Luciferase Reporter Assay)

This cell-based assay is a robust method to quantify the agonistic activity of eniclobrate analogs on PPARα.[8][9][10][11]

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS

  • PPARα expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the eniclobrate analogs or a known PPARα agonist (positive control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal response is observed).

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of eniclobrate analogs to metabolism by liver enzymes, providing an early indication of their pharmacokinetic properties.[1][3][12][13][14]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds (eniclobrate analogs)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLM and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the incubation mixture to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structure-activity relationship of eniclobrate, a PPARα agonist with therapeutic potential in the management of dyslipidemia. By dissecting its core structure and inferring the contributions of its key functional groups, we have established a framework for the rational design of novel analogs. The detailed experimental protocols for synthesis, biological evaluation, and metabolic stability assessment offer a practical toolkit for researchers in the field.

Future research in this area should focus on the synthesis and evaluation of a focused library of eniclobrate analogs to generate specific quantitative SAR data. This will enable the development of predictive QSAR models to guide further optimization efforts.[4][5][10] Additionally, a thorough investigation of the metabolic fate of eniclobrate and the pharmacological activity of its metabolites is warranted to gain a complete understanding of its in vivo disposition and efficacy. Ultimately, the insights and methodologies presented in this guide will contribute to the development of safer and more effective PPARα modulators for the treatment of metabolic diseases.

References

  • Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES
  • Quantitative structure–activity relationship-based computational approaches for the identification of potential anti-COVID-19 natural products. (2022). In Computational Drug Discovery and Design for COVID-19.
  • EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. (n.d.).
  • Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. (2021). Molecules.
  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (2022). Environmental Health Perspectives.
  • Quantitative structure-activity relationships for cycloguanil analogs as PfDHFR inhibitors using mathematical molecular descriptors. (n.d.). Semantic Scholar.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). Applied In Vitro Toxicology.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023).
  • Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regul
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2023). WuXi AppTec.
  • Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. (2009). Journal of Medicinal Chemistry.
  • Structures and EC50 values of novel agonist hits (EC50 > 1 µM) of PPAR-δ, discovered in this study. (n.d.).
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules.
  • Fancy bioisosteres: synthesis, SAR, and pharmacological investigations of novel nonaromatic dopamine D3 receptor ligands. (2005). Bioorganic & Medicinal Chemistry.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2023). Molecules.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2022). Chemical and Pharmaceutical Bulletin.
  • In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. (2024). Xenobiotica.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022).
  • Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. (1991).
  • In Vitro Metabolism Studies. (n.d.).
  • Bioisosteres. (n.d.). Deep Origin.
  • Services for in vitro Metabolism research. (n.d.). Admescope.
  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. (2023). Journal of Medicinal Chemistry.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry.
  • Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. (2003).
  • PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. (2011).
  • PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibr
  • Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. (2006). World Journal of Gastroenterology.
  • Mechanism of action of fibrates on lipid and lipoprotein metabolism. (1998).

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Effects of Eniclobrate on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the in vivo effects of Eniclobrate, a hypolipidemic ag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo effects of Eniclobrate, a hypolipidemic agent, with a focus on its impact on lipid metabolism. As drug development professionals and researchers in metabolic diseases, understanding the preclinical in vivo profile of such compounds is paramount for translational success. This document delves into the mechanistic underpinnings of Eniclobrate's action, detailed experimental protocols for its evaluation, and the interpretation of key metabolic endpoints.

Introduction to Eniclobrate: A PPARα Agonist

Eniclobrate is a hypocholesterolemic compound that has been investigated for its potential to modulate lipid profiles.[1] Structurally related to other fibrates, its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3][4] PPARα is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[2][3] By binding to and activating PPARα, Eniclobrate initiates a cascade of gene expression changes that profoundly influence lipid and lipoprotein metabolism.

The rationale for investigating Eniclobrate and other PPARα agonists in vivo stems from their potential to address dyslipidemia, a key risk factor for cardiovascular disease. Understanding the nuanced effects of these compounds on various lipid parameters in a whole-organism context is crucial for predicting their therapeutic efficacy and potential side effects in humans.

The Mechanistic Core: Eniclobrate and the PPARα Signaling Pathway

The cornerstone of Eniclobrate's lipid-modulating effects lies in its ability to activate PPARα. This nuclear receptor forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This binding event recruits co-activator proteins and initiates the transcription of genes involved in multiple facets of lipid metabolism.

The key downstream effects of PPARα activation by Eniclobrate include:

  • Increased Fatty Acid Uptake and β-oxidation: Upregulation of genes encoding for fatty acid transport proteins and mitochondrial and peroxisomal fatty acid oxidation enzymes.

  • Reduced Triglyceride Synthesis and VLDL Production: Decreased expression of genes involved in hepatic triglyceride synthesis and the assembly and secretion of very-low-density lipoprotein (VLDL).

  • Modulation of Lipoprotein Lipase (LPL) Activity: Increased LPL-mediated lipolysis of triglyceride-rich lipoproteins.

  • Increased HDL Cholesterol Levels: Enhanced expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).

The following diagram illustrates the core signaling pathway of PPARα activation:

PPARa_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eniclobrate Eniclobrate PPARa_inactive PPARα Eniclobrate->PPARa_inactive Binds and Activates PPARa_active Activated PPARα RXR_inactive RXR RXR_active RXR PPARa_active->RXR_active Heterodimerizes PPRE PPRE (DNA Response Element) RXR_active->PPRE Binds to Target_Genes Target Genes PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Protein_Synthesis Protein Synthesis (Lipid Metabolism Enzymes) mRNA->Protein_Synthesis Translation Metabolic_Effects Metabolic Effects (↓Triglycerides, ↑HDL) Protein_Synthesis->Metabolic_Effects Leads to

PPARα Signaling Pathway Activation by Eniclobrate.

In Vivo Evaluation of Eniclobrate: A Methodological Guide

A robust in vivo study design is critical to accurately characterize the effects of Eniclobrate on lipid metabolism. The following sections provide a detailed, field-proven protocol for such an investigation, emphasizing the causality behind each experimental choice.

Animal Model Selection and Rationale

The choice of animal model is a foundational decision in preclinical research. For studying hyperlipidemia, several models are available, including diet-induced and genetically modified rodents.[5] A commonly used and translationally relevant model is the high-fat diet (HFD)-induced hyperlipidemic rat model .

Rationale:

  • Pathophysiological Relevance: This model mimics the development of dyslipidemia due to excessive dietary fat intake, a common scenario in human metabolic disorders.

  • Established Phenotype: HFD feeding in rats reliably induces key features of dyslipidemia, including elevated serum total cholesterol, triglycerides, and LDL-cholesterol, as well as hepatic steatosis (fatty liver).[6][7][8]

  • Responsiveness to Treatment: These models have been shown to be responsive to lipid-lowering agents, making them suitable for efficacy studies.

Experimental Design and Workflow

A well-structured experimental design with appropriate controls is essential for data integrity and interpretation. The following workflow is recommended for a comprehensive in vivo study of Eniclobrate.

Experimental_Workflow cluster_setup Study Setup cluster_induction Hyperlipidemia Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatization Acclimatization (1 week) Randomization Randomization (n=8-10/group) Acclimatization->Randomization HFD_Induction High-Fat Diet Induction (4-8 weeks) Randomization->HFD_Induction Baseline_Sampling Baseline Blood Sampling HFD_Induction->Baseline_Sampling Treatment_Groups Treatment Groups: - Vehicle Control - Eniclobrate (Low Dose) - Eniclobrate (High Dose) - Positive Control (e.g., Fenofibrate) Baseline_Sampling->Treatment_Groups Daily_Dosing Daily Oral Gavage (4 weeks) Treatment_Groups->Daily_Dosing Final_Sampling Final Blood & Tissue Collection (Serum, Liver) Daily_Dosing->Final_Sampling Biochemical_Analysis Biochemical Analysis (Lipid Profile) Final_Sampling->Biochemical_Analysis Histopathology Liver Histopathology (H&E, Oil Red O) Final_Sampling->Histopathology Gene_Expression Gene Expression Analysis (qRT-PCR for PPARα targets) Final_Sampling->Gene_Expression

In Vivo Experimental Workflow for Eniclobrate Evaluation.
Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for conducting the in vivo study.

I. Animal Husbandry and Acclimatization

  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

II. Induction of Hyperlipidemia

  • Diet: Feed the animals a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4-8 weeks to induce a stable hyperlipidemic state.

  • Monitoring: Monitor body weight and food intake weekly.

  • Baseline Sampling: At the end of the induction period, collect baseline blood samples via the tail vein after an overnight fast to confirm the hyperlipidemic phenotype.

III. Treatment Administration

  • Randomization: Randomly assign animals to the following treatment groups (n=8-10 per group):

    • Group 1: Normal Control: Fed a standard chow diet.

    • Group 2: HFD Vehicle Control: Fed HFD and administered the vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 3: Eniclobrate (Low Dose): Fed HFD and administered a low dose of Eniclobrate.

    • Group 4: Eniclobrate (High Dose): Fed HFD and administered a high dose of Eniclobrate.

    • Group 5: Positive Control: Fed HFD and administered a reference PPARα agonist (e.g., Fenofibrate).

  • Dosage: The dosage of Eniclobrate should be determined based on available literature or preliminary dose-ranging studies. A study on rats used a dosage that resulted in lower serum and liver cholesterol.[1]

  • Administration: Administer the treatments daily via oral gavage for a period of 4 weeks.[9][10][11]

IV. Sample Collection and Processing

  • Final Sampling: At the end of the treatment period, after an overnight fast, anesthetize the animals and collect terminal blood samples via cardiac puncture.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C for biochemical analysis.

  • Tissue Collection: Perfuse the liver with ice-cold saline to remove blood. Excise a portion of the liver and fix it in 10% neutral buffered formalin for histopathological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen and store it at -80°C for biochemical and gene expression analysis.

Endpoint Analysis: A Multi-faceted Approach

A comprehensive evaluation of Eniclobrate's in vivo effects requires a combination of biochemical, histological, and molecular analyses.

I. Biochemical Analysis of Serum and Liver Lipids

  • Serum Lipid Profile: Quantify the levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using commercially available enzymatic assay kits.[12][13]

  • Liver Lipid Content: Extract total lipids from a portion of the frozen liver tissue using methods such as the Folch or Soxhlet extraction.[14] Subsequently, quantify the hepatic levels of TC and TG.

II. Histopathological Analysis of the Liver

  • Hematoxylin and Eosin (H&E) Staining: Process the formalin-fixed liver tissue for paraffin embedding and sectioning. Stain the sections with H&E to assess the overall liver architecture, hepatocyte morphology, and signs of inflammation or necrosis.[6][7][8][15]

  • Oil Red O Staining: Prepare frozen sections from the snap-frozen liver tissue and stain with Oil Red O to visualize neutral lipid accumulation (steatosis) within the hepatocytes.

III. Quantitative Gene Expression Analysis

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the frozen liver tissue and reverse transcribe it into complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the expression levels of key PPARα target genes involved in lipid metabolism.[16][17][18] Examples of target genes include:

    • Cpt1a (Carnitine palmitoyltransferase 1a)

    • Acox1 (Acyl-Coenzyme A oxidase 1)

    • Fabp1 (Fatty acid binding protein 1)

    • Apoa1 (Apolipoprotein A1)

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., Gapdh or Actb) and calculate the relative fold change in expression compared to the vehicle control group.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables.

Table 1: Effect of Eniclobrate on Serum Lipid Profile in HFD-Fed Rats

Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Normal Control
HFD Vehicle Control
Eniclobrate (Low Dose)
Eniclobrate (High Dose)
Positive Control

Values are presented as mean ± SEM. Statistical significance is determined by ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 2: Effect of Eniclobrate on Hepatic Lipid Content and Gene Expression in HFD-Fed Rats

Treatment GroupHepatic TC (mg/g tissue)Hepatic TG (mg/g tissue)Cpt1a (Fold Change)Acox1 (Fold Change)
Normal Control
HFD Vehicle Control
Eniclobrate (Low Dose)
Eniclobrate (High Dose)
Positive Control

Values are presented as mean ± SEM. Statistical significance is determined by ANOVA followed by a post-hoc test.

Interpretation of Expected Results:

  • Lipid Profiles: A successful lipid-lowering agent like Eniclobrate is expected to significantly reduce serum and hepatic levels of TC, TG, and LDL-C, while increasing HDL-C levels compared to the HFD vehicle control group. A dose-dependent effect would provide further evidence of its efficacy. A study in normocholesterolemic rats showed that Eniclobrate lowered serum and liver cholesterol levels but raised liver triglyceride levels.[1]

  • Histopathology: Histological analysis of the liver from the HFD vehicle control group is expected to show significant micro- and macrovesicular steatosis. Treatment with Eniclobrate should ameliorate these pathological changes, as indicated by a reduction in lipid droplet accumulation in the hepatocytes.

  • Gene Expression: The qRT-PCR results should demonstrate a significant upregulation of PPARα target genes in the livers of Eniclobrate-treated animals, confirming the on-target mechanism of action.

Conclusion: A Self-Validating System for In Vivo Assessment

The described experimental framework provides a self-validating system for the in vivo evaluation of Eniclobrate's effects on lipid metabolism. The convergence of data from biochemical, histological, and molecular analyses will provide a comprehensive and trustworthy assessment of the compound's efficacy and mechanism of action. By meticulously following these protocols and understanding the rationale behind each step, researchers and drug development professionals can generate high-quality, reproducible data that will be instrumental in advancing our understanding of Eniclobrate and its potential as a therapeutic agent for dyslipidemia.

References

  • PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. (2022). PMC. [Link]

  • Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human. (n.d.). PubMed Central. [Link]

  • In vivo studies.(a) Experimental design: Rats were divided into four groups of five animals each. (n.d.). ResearchGate. [Link]

  • Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. (n.d.). PMC. [Link]

  • Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. (n.d.). PubMed Central. [Link]

  • Yin-Dan-Ping-Gan Capsule Mitigates CCl4-Induced Liver Fibrosis via Regulating PPARγ/GPX4 Signaling and Suppressing Ferroptosis. (n.d.). MDPI. [Link]

  • Lipidomic Analysis of Liver and Adipose Tissue in a High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Mice Model Reveals Alterations in Lipid Metabolism by Weight Loss and Aerobic Exercise. (2024). MDPI. [Link]

  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes. (n.d.). PubMed Central. [Link]

  • Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. (1983). PubMed. [Link]

  • Biochemical determination of lipid content in hepatic steatosis by the Soxtec method. (2010). NIH. [Link]

  • Histopathology (liver) of high-fat diet (HFD) induced hyperlipidemia... (n.d.). ResearchGate. [Link]

  • In vivo and in vitro analysis in a rat model using zoledronate and alendronate medication: microbiological and scanning electron microscopy findings on peri-implant rat tissue. (2021). PMC. [Link]

  • Histopathological analysis of the liver in hypercholesterolemia rats treated with Dillenia serrata fruits. (n.d.). PBBMI. [Link]

  • PPARalpha activators upregulate eNOS activity and inhibit cytokine-induced NF-kappaB activation through AMP-activated protein kinase activation. (2008). PubMed. [Link]

  • Biochemical analyses of lipid metabolism. Measurements of (A) serum... (n.d.). ResearchGate. [Link]

  • IG035: Guideline on Administration of Substances to Laboratory Animals. (n.d.). Michigan State University. [Link]

  • Histological, Immunohistochemical, and Biochemical Study of Experimentally Induced Fatty Liver in Adult Male Albino Rat and the Possible Protective Role of Pomegranate. (n.d.). PubMed Central. [Link]

  • (PDF) Gene Expression Profiling Reveals that PXR Activation Inhibits Hepatic PPARα Activity and Decreases FGF21 Secretion in Male C57Bl6/J Mice. (2025). ResearchGate. [Link]

  • The Role of PPAR Alpha in the Modulation of Innate Immunity. (n.d.). MDPI. [Link]

  • Biochemical and Histopathology Analysis of Liver Damage in Hypercholesterolemic Rats Induced by Tomato Extract. (n.d.). SciSpace. [Link]

  • Serum lipidomics: Investigating lipid composition and significance in health and disease. (2023). Allied Academies. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PMC. [Link]

Sources

Foundational

Eniclobrate: Modulating the Classical Bile Acid Synthesis Pathway

Technical Guide & Experimental Framework Part 1: Executive Summary & Mechanism of Action Eniclobrate (CAS 60662-18-2) represents a distinct class of hypolipidemic agents that diverges mechanistically from standard statin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Experimental Framework

Part 1: Executive Summary & Mechanism of Action

Eniclobrate (CAS 60662-18-2) represents a distinct class of hypolipidemic agents that diverges mechanistically from standard statins or typical fibrates. While many lipid-lowering agents target cholesterol synthesis (HMG-CoA reductase inhibition) or lipoprotein lipase activity (PPAR


 activation), Eniclobrate is characterized by its specific ability to upregulate Cholesterol 7

-Hydroxylase (CYP7A1)
activity.

CYP7A1 is the rate-limiting enzyme in the "Classical" (Neutral) pathway of bile acid synthesis. By accelerating this step, Eniclobrate drives the catabolism of hepatic cholesterol into bile acids, thereby reducing the hepatic cholesterol pool and promoting LDL clearance from the serum. This mechanism is critical for researchers investigating non-statin pathways for cholesterol management, particularly in models where bile acid flux is the limiting factor.

Core Mechanistic Distinction
  • Beclobrate: Enhances HMG-CoA reductase (synthesis) but has no effect on CYP7A1.[1]

  • Eniclobrate: Increases CYP7A1 activity (catabolism) but has no effect on HMG-CoA reductase.[1]

  • Therapeutic Outcome: Reduction of serum LDL and esterified cholesterol; potential increase in hepatic triglyceride turnover.

Part 2: The Bile Acid Synthesis Pathway

To understand Eniclobrate's utility, one must map its intervention point within the hepatic steroidogenic pathways.

1. The Classical (Neutral) Pathway

This pathway accounts for ~90% of bile acid synthesis in humans under normal conditions.

  • Initiation: Cholesterol is converted to 7

    
    -hydroxycholesterol  by CYP7A1  (Endoplasmic Reticulum).[2] This is the Eniclobrate target.
    
  • Modification: 7

    
    -hydroxycholesterol is converted to 7
    
    
    
    -hydroxy-4-cholesten-3-one (C4) by HSD3B7 .[2]
  • Branching:

    • Cholic Acid (CA) Branch: C4 is hydroxylated at the 12-position by CYP8B1 .[2]

    • Chenodeoxycholic Acid (CDCA) Branch: C4 bypasses 12-hydroxylation (mediated by CYP27A1).

  • Conjugation: Final bile acids are conjugated with Glycine or Taurine (mediated by BAAT) for secretion.

2. Pathway Visualization

The following diagram illustrates the Classical Pathway and Eniclobrate's specific upregulation of the rate-limiting step.

BileAcidPathway Cholesterol Cholesterol (Hepatic Pool) SevenOH 7α-Hydroxycholesterol Cholesterol->SevenOH Hydroxylation Eniclobrate Eniclobrate (Intervention) CYP7A1 CYP7A1 (Rate Limiting Enzyme) Eniclobrate->CYP7A1 C4 7α-hydroxy-4-cholesten-3-one (C4) SevenOH->C4 Oxidation HSD3B7 HSD3B7 CYP8B1 CYP8B1 (12α-hydroxylase) C4->CYP8B1 CDCA Chenodeoxycholic Acid (Primary BA) C4->CDCA (No 12α-OH) CA Cholic Acid (Primary BA) CYP8B1->CA +12α-OH

Figure 1: Eniclobrate acts as a positive modulator of CYP7A1, accelerating the irreversible conversion of cholesterol to 7


-hydroxycholesterol.
Part 3: Experimental Protocols & Validation

To validate Eniclobrate's efficacy in a preclinical setting, researchers must isolate the CYP7A1 activity from other lipid-metabolizing enzymes.

Protocol A: Hepatic Microsomal CYP7A1 Activity Assay

Objective: Quantify the specific upregulation of CYP7A1 Vmax induced by Eniclobrate.

Materials:

  • Liver homogenates (from Eniclobrate-treated vs. Vehicle rats).

  • 
    Cholesterol (Radio-labeled substrate).
    
  • NADPH regenerating system.

  • Thin Layer Chromatography (TLC) plates (Silica Gel G).

Step-by-Step Methodology:

  • Microsome Preparation:

    • Homogenize liver tissue in ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

    • Centrifuge at 10,000 x g for 15 mins (discard pellet).

    • Centrifuge supernatant at 100,000 x g for 60 mins. Resuspend the microsomal pellet in buffer.

  • Incubation:

    • Mix 1 mg microsomal protein with 50 µM

      
      Cholesterol.
      
    • Add NADPH regenerating system (1 mM NADP+, 10 mM G6P, 1 U G6PDH).

    • Incubate at 37°C for 20 minutes (linear phase).

  • Extraction:

    • Terminate reaction with 3 mL chloroform/methanol (2:1 v/v).

    • Vortex and centrifuge to separate phases. Collect the lower organic phase.

  • Analysis (TLC):

    • Spot extracts onto TLC plates.

    • Develop in Benzene/Ethyl Acetate (2:3 v/v).

    • Visualize bands using autoradiography.

    • Quantification: Scrape the 7

      
      -hydroxycholesterol band and measure radioactivity via liquid scintillation counting.
      

Expected Data Output:

Treatment GroupCYP7A1 Activity (pmol/min/mg protein)Serum Cholesterol (mg/dL)Liver Triglycerides (mg/g)
Control (Vehicle) 15.2 ± 1.495 ± 512.4 ± 1.1
Eniclobrate (Low Dose) 28.5 ± 2.1 ( )78 ± 4 ( )16.8 ± 1.5 ( )
Eniclobrate (High Dose) 42.1 ± 3.0 (↑↑ )62 ± 3 (↓↓ )21.2 ± 2.0 (↑↑ )

Note: Eniclobrate treatment typically correlates with increased liver triglycerides due to the mobilization of fatty acids or compensatory lipogenesis, a known side effect of accelerated bile acid flux.

Part 4: Therapeutic Implications & Safety
1. Hyperlipidemia Type IIa & IIb

Clinical trials (Najemnik et al.) indicated that Eniclobrate effectively lowers LDL-cholesterol.[3] By draining the hepatic cholesterol pool via CYP7A1, the liver upregulates LDL receptors (LDLR) to replenish cholesterol, thereby clearing LDL from the blood.

2. Contrast with Fibrates

While standard fibrates (e.g., Fenofibrate) activate PPAR


 to lower triglycerides, their effect on CYP7A1 in humans is often inhibitory or neutral. Eniclobrate's ability to stimulate  CYP7A1 makes it a unique tool for "Cholesterol Dumping" strategies, potentially useful in cases where statins (synthesis inhibitors) are insufficient or contraindicated.
3. Safety Considerations
  • Hepatomegaly: Rodent studies showed liver enlargement (hepatomegaly) and peroxisome proliferation, typical of PPAR agonists.

  • Triglyceride Accumulation: The uncoupling of cholesterol catabolism (increased) from fatty acid oxidation (variable) can lead to hepatic steatosis (fatty liver) in specific models.

References
  • Najemnik, C., et al. (1981). "Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b." Arzneimittelforschung, 31(12), 2168-2169.

  • Qeios. (2020).[4] "Definition: Eniclobrate." Qeios.

  • National Cancer Institute. "Eniclobrate (Code C72992)."[4] NCI Thesaurus.

  • Russell, D. W. (2003). "The Enzymes, Regulation, and Genetics of Bile Acid Synthesis." Annual Review of Biochemistry, 72, 137-174.

Sources

Exploratory

Executive Summary & Therapeutic Rationale

Technical Whitepaper: Discovery, Total Synthesis, and Pharmacological Mechanism of Eniclobrate Eniclobrate (CAS: 81126-88-7) represents a distinct evolution in the pharmacophore of lipid-lowering agents, diverging from t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Discovery, Total Synthesis, and Pharmacological Mechanism of Eniclobrate

Eniclobrate (CAS: 81126-88-7) represents a distinct evolution in the pharmacophore of lipid-lowering agents, diverging from the classical fibrate class (e.g., clofibrate) through significant structural and mechanistic modifications. Unlike standard fibrates that primarily target PPAR


 to modulate lipoprotein lipase, Eniclobrate functions as a diphenylmethane derivative  that specifically upregulates cholesterol 7

-hydroxylase (CYP7A1)
.

This induction of CYP7A1—the rate-limiting enzyme in bile acid biosynthesis—facilitates the catabolic conversion of hepatic cholesterol into bile acids, thereby driving a reduction in serum LDL-cholesterol levels. This guide details the structure-activity relationship (SAR) that led to its discovery, provides a rigorous breakdown of its chemical synthesis, and analyzes its unique pharmacological profile.

Discovery Phase: Structure-Activity Relationship (SAR)

The discovery of Eniclobrate stemmed from an initiative to improve the therapeutic index of clofibrate analogs. The optimization process focused on two distinct regions of the pharmacophore:

  • The Lipophilic Tail (Diphenylmethane Core):

    • Modification: Replacement of the simple 4-chlorophenyl group of clofibrate with a 4-(4-chlorobenzyl)phenyl moiety.

    • Effect: This bulky lipophilic domain enhances hepatic uptake and binding affinity, mimicking the sterol core of cholesterol, which likely aids in targeting cholesterol-metabolizing enzymes.

  • The Polar Head (Pyridyl Ester):

    • Modification: Substitution of the ethyl ester with a 3-pyridinylmethyl ester (nicotinyl alcohol derivative).

    • Effect: The pyridine ring introduces a basic nitrogen, altering the pKa and solubility profile. Furthermore, upon hydrolysis in vivo, the molecule releases 3-pyridylmethanol , which can be oxidized to nicotinic acid (niacin), a known agent for raising HDL and lowering triglycerides.

  • The Alpha-Carbon Linker:

    • Modification: Use of a 2-methylbutyric acid backbone instead of the standard isobutyric acid (dimethyl).

    • Chirality: This creates a chiral center at the

      
      -position. Eniclobrate is typically synthesized and studied as the racemate (
      
      
      
      )-Eniclobrate
      .

Chemical Synthesis

The synthesis of Eniclobrate requires a convergent approach, assembling the diphenylmethane core before coupling it to the chiral aliphatic linker and finally the pyridyl headgroup.

Retrosynthetic Analysis

The molecule is disconnected at the ester and ether linkages, revealing three primary precursors:

  • 3-Pyridylmethanol (Headgroup).

  • 2-Bromo-2-methylbutyric acid (Linker).

  • 4-(4-Chlorobenzyl)phenol (Core).

Retrosynthesis Target Eniclobrate (Target Molecule) Inter1 Acid Intermediate (2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyric acid) Inter1->Target Esterification Pyridyl 3-Pyridylmethanol Pyridyl->Target Coupling Linker Ethyl 2-bromo-2-methylbutyrate Linker->Inter1 Williamson Ether Synthesis Core 4-(4-Chlorobenzyl)phenol Core->Inter1 Alkylation

Figure 1: Retrosynthetic disconnection of Eniclobrate revealing convergent assembly blocks.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of the Diphenylmethane Core

  • Reagents: Phenol, 4-Chlorobenzyl chloride, Zinc chloride (

    
    ) or Aluminum chloride (
    
    
    
    ).
  • Reaction: Friedel-Crafts Alkylation.

  • Protocol:

    • Charge a reactor with phenol (1.0 eq) and heat to melt (approx. 45°C).

    • Add catalytic

      
       (0.1 eq).
      
    • Add 4-chlorobenzyl chloride (1.0 eq) dropwise over 2 hours at 100°C.

    • Heat the mixture to 150°C for 4 hours to drive para-substitution.

    • Purification: Distillation under high vacuum to separate the para-isomer from the ortho-isomer. Recrystallize from toluene.

    • Yield: ~65% of 4-(4-chlorobenzyl)phenol .

Step 2: Etherification (Introduction of the Linker)

  • Reagents: 4-(4-chlorobenzyl)phenol, Ethyl 2-bromo-2-methylbutyrate, Potassium Carbonate (

    
    ), Acetone or Methyl Ethyl Ketone (MEK).
    
  • Reaction: Williamson Ether Synthesis.

  • Protocol:

    • Dissolve 4-(4-chlorobenzyl)phenol (1.0 eq) in anhydrous MEK.

    • Add anhydrous

      
       (2.5 eq) and stir at reflux for 30 minutes to generate the phenoxide.
      
    • Add Ethyl 2-bromo-2-methylbutyrate (1.2 eq) dropwise. Note: The steric hindrance of the secondary bromide requires prolonged reflux.

    • Reflux for 24–48 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Filter off inorganic salts. Concentrate the filtrate.

    • Intermediate: Ethyl 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyrate.

Step 3: Hydrolysis and Esterification (Final Assembly)

  • Reagents: NaOH, Ethanol, Thionyl Chloride (

    
    ), 3-Pyridylmethanol, Triethylamine (
    
    
    
    ).
  • Protocol:

    • Saponification: Reflux the ethyl ester from Step 2 with 10% ethanolic NaOH for 4 hours. Acidify with HCl to precipitate the free acid: 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyric acid .

    • Activation: Dissolve the dried acid in toluene. Add

      
       (1.5 eq) and catalytic DMF. Reflux for 2 hours to form the acid chloride .
      
    • Evaporation: Remove excess

      
       under vacuum.
      
    • Coupling: Dissolve the acid chloride in dry DCM. Add 3-pyridylmethanol (1.1 eq) and

      
       (1.2 eq) at 0°C. Stir at room temperature for 12 hours.
      
    • Workup: Wash with water, saturated

      
      , and brine.
      
    • Salt Formation (Optional): Treat the free base with ethanolic HCl to isolate Eniclobrate Hydrochloride (CAS: 57081-66-0) for improved stability.

Physicochemical & Pharmacological Profile

Data Summary
PropertyValue / Characteristic
Chemical Formula

Molecular Weight 409.91 g/mol
LogP (Predicted) ~5.8 (Highly Lipophilic)
pKa (Pyridine N) ~3.4 (Weak base)
Appearance White crystalline powder (HCl salt)
Solubility Soluble in DMSO, Ethanol; Insoluble in Water
Mechanism of Action: The CYP7A1 Pathway

Unlike statins (HMG-CoA reductase inhibitors) or standard fibrates (PPAR


 agonists), Eniclobrate acts primarily by accelerating the catabolism  of cholesterol rather than inhibiting its synthesis.
  • CYP7A1 Induction: Eniclobrate significantly increases the activity of Cholesterol 7

    
    -hydroxylase in the liver.
    
  • Bile Acid Flux: This enzyme converts cholesterol to 7

    
    -hydroxycholesterol, the committed step in bile acid synthesis.
    
  • LDL Clearance: The depletion of the hepatic cholesterol pool triggers an upregulation of LDL receptors (LDLR) to replenish hepatic cholesterol, thereby clearing LDL from the serum.

Mechanism Eniclobrate Eniclobrate CYP7A1 CYP7A1 Enzyme (Liver) Eniclobrate->CYP7A1  Induces Activity   BileAcids Bile Acids (Excretion) CYP7A1->BileAcids  Catalyzes   Cholesterol Hepatic Cholesterol Cholesterol->BileAcids  Catabolism   SerumLDL Serum LDL Cholesterol SerumLDL->Cholesterol  Uptake (LDLR)  

Figure 2: Pharmacodynamic flow of Eniclobrate-induced cholesterol catabolism.

References

  • Thiele, K., Ahmed, Q., Jahn, U., & Adrian, R. W. (1981). *Neue Cholesterin- und Triglyceridspiegel-senkende Diphenylmethan-Derivate, Beclobrat und Eniclobrat-hydrochlorid. 1. Mitteilung: Synthese und Betrachtungen über die Zusammenhänge zwischen Aktivität
Foundational

Cellular Targets of Eniclobrate in Hepatocytes

Executive Summary Eniclobrate (Sgd 33374) is a diphenylmethane derivative and third-generation lipid-lowering agent distinct from standard fibrates due to its specific dual-mode of action in hepatocytes.[1] Unlike broad-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eniclobrate (Sgd 33374) is a diphenylmethane derivative and third-generation lipid-lowering agent distinct from standard fibrates due to its specific dual-mode of action in hepatocytes.[1] Unlike broad-spectrum PPAR


 agonists that uniformly lower both cholesterol and triglycerides, Eniclobrate exhibits a specialized pharmacological profile: it potently induces Cholesterol 7

-hydroxylase (CYP7A1)
to drive cholesterol catabolism while simultaneously driving peroxisome proliferation.[1]

This guide details the molecular targets of Eniclobrate within the hepatocyte, dissecting its activation pathway, nuclear receptor engagement, and downstream transcriptional effects. It further provides validated experimental workflows for researchers to assess target engagement and phenotypic outcomes in liver models.

Molecular Mechanism of Action[2][3][4][5]

Eniclobrate functions as a pro-drug.[1] Its lipophilic ester structure facilitates rapid passive diffusion across the hepatocyte sinusoidal membrane, where it undergoes obligate bioactivation.

Bioactivation and Ligand Binding

Upon entry into the hepatocyte cytosol, the 3-pyridinylmethyl ester moiety of Eniclobrate is hydrolyzed by intracellular carboxylesterases (CES1/CES2) to yield the free acid metabolite (Eniclobric acid). This free acid is the pharmacologically active species.[2]

  • Primary Target: Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) .[1][3][4][5]
    
  • Binding Kinetics: The free acid functions as a high-affinity ligand for the ligand-binding domain (LBD) of PPAR

    
    .[1]
    
  • Nuclear Translocation: Ligand binding induces a conformational change in PPAR

    
    , promoting heterodimerization with the Retinoid X Receptor (RXR). The PPAR
    
    
    
    -RXR complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
Transcriptional Targets

Eniclobrate drives a specific gene expression signature distinct from beclobrate or clofibrate:

  • CYP7A1 (Cholesterol 7

    
    -hydroxylase): 
    
    • Mechanism: Eniclobrate induces a marked upregulation of Cyp7a1 mRNA.

    • Physiological Outcome: CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids.[6][7] This upregulation drives the "cholesterol sink" effect, lowering serum cholesterol by diverting it into the bile acid synthetic pathway.

    • Differentiation: Unlike Beclobrate, Eniclobrate does not induce HMG-CoA reductase.[1][8] This lack of compensatory cholesterol synthesis upregulation contributes to its potent hypocholesterolemic efficacy.

  • Peroxisomal Enzymes (Acox1, Cat):

    • Mechanism: Direct PPRE activation.[1]

    • Physiological Outcome: Massive proliferation of peroxisomes and induction of Catalase (Cat) and Acyl-CoA oxidase 1 (Acox1).[1] This enhances the beta-oxidation of very-long-chain fatty acids (VLCFAs).[1]

  • Lipogenic Paradox:

    • While Eniclobrate increases fatty acid oxidation capacity, rodent studies indicate a paradoxical increase in hepatic triglyceride (TG) levels (fatty liver).[1] This suggests that the rate of fatty acid uptake or de novo lipogenesis induced by the drug may outpace the oxidative capacity, or that VLDL secretion pathways are inhibited.

Signal Transduction Visualization

The following diagram illustrates the intracellular cascade of Eniclobrate, highlighting the divergence between cholesterol catabolism and peroxisome proliferation.

Eniclobrate_Pathway cluster_nucleus Nuclear Translocation Eniclobrate Eniclobrate (Prodrug Ester) Esterase Carboxylesterases (Hydrolysis) Eniclobrate->Esterase Passive Diffusion Hepatocyte Hepatocyte Cytosol ActiveAcid Active Acid Metabolite Esterase->ActiveAcid Activation PPARa PPARα Receptor ActiveAcid->PPARa Ligand Binding FattyLiver Hepatic TG Accumulation ActiveAcid->FattyLiver Paradoxical Effect (Rodent Models) Complex PPARα-RXR Complex PPARa->Complex + RXR RXR RXR PPRE PPRE (Promoter Binding) Complex->PPRE Nucleus Nucleus CYP7A1 Gene: CYP7A1 (Cholesterol 7α-hydroxylase) PPRE->CYP7A1 Transcription ACOX1 Gene: ACOX1 (Acyl-CoA Oxidase) PPRE->ACOX1 CAT Gene: CAT (Catalase) PPRE->CAT BileAcid Increased Bile Acid Synthesis CYP7A1->BileAcid Enzymatic Action Peroxisome Peroxisome Proliferation ACOX1->Peroxisome CAT->Peroxisome CholesterolDrop Decreased Serum Cholesterol BileAcid->CholesterolDrop Catabolism

Caption: Figure 1.[1] Molecular mechanism of Eniclobrate in hepatocytes. The prodrug is hydrolyzed to its active acid form, activating PPAR


 to drive distinct gene programs for cholesterol catabolism and peroxisome proliferation.

Experimental Validation Protocols

To validate Eniclobrate target engagement in your laboratory, use the following self-validating protocols.

Protocol A: Primary Hepatocyte Isolation & Treatment

Rationale: HepG2 cells often lack sufficient endogenous PPAR


 and CYP7A1 expression. Primary hepatocytes are the gold standard.
  • Perfusion: Perfuse rat or mouse liver (via portal vein) with Calcium-free HBSS + 0.5 mM EGTA (10 min), followed by Collagenase Type IV (0.05%) in HBSS + Ca2+ (10-15 min).[1]

  • Purification: Filter digest through 100µm mesh. Centrifuge at 50g x 2 min to pellet hepatocytes (removes Kupffer/Stellate cells).

  • Culture: Plate on collagen-coated 6-well plates (0.5 x 10^6 cells/well) in Williams' Medium E + dexamethasone (0.1 µM) + insulin (0.1 µM).

  • Treatment:

    • Allow 4-hour attachment.

    • Treat with Eniclobrate (dissolved in DMSO).[1]

    • Dose Range: 1 µM, 10 µM, 50 µM, 100 µM.

    • Duration: 24 hours (mRNA), 48 hours (Protein/Activity).[1]

Protocol B: CYP7A1 Activity Assay (Target Validation)

Rationale: Measuring mRNA is insufficient; enzymatic activity confirms functional upregulation.[1]

  • Microsome Prep: Homogenize treated hepatocytes in 0.1 M phosphate buffer (pH 7.4). Centrifuge 9,000g (20 min). Ultracentrifuge supernatant 105,000g (60 min).[1] Resuspend pellet.[1]

  • Reaction: Incubate microsomes (1 mg protein) with [4-^14C]Cholesterol (50 µM) and NADPH (1 mM) for 20 min at 37°C.

  • Extraction: Stop reaction with chloroform:methanol (2:1).

  • Analysis: Separate metabolites via Thin Layer Chromatography (TLC) using Benzene:Ethyl Acetate (2:3).

  • Quantification: Scintillation counting of the 7

    
    -hydroxycholesterol band.
    
    • Expected Result: Dose-dependent increase in 7

      
      -hydroxycholesterol vs. vehicle control.[1]
      
Protocol C: PPAR Transactivation Reporter Assay

Rationale: Confirms direct nuclear receptor activation.[1]

  • Transfection: Co-transfect hepatocytes (or HEK293T) with:

    • Expression plasmid: pSG5-PPAR

      
       (mouse or human).[1]
      
    • Reporter plasmid: (PPRE)3-TK-Luciferase.[1]

    • Control: Renilla luciferase (for normalization).[1]

  • Treatment: Treat with Eniclobrate (1-100 µM) for 24 hours. Positive control: Wy-14643 (10 µM).[1]

  • Readout: Lyse cells and measure Firefly/Renilla luminescence ratio.

    • Validation: Eniclobrate should induce >5-fold activation if the active acid is generated (in hepatocytes). Note: In HEK293T, you may need to add esterase or treat with the hydrolyzed acid form directly.

Comparative Data Summary

FeatureEniclobrateBeclobrateClofibrate
Chemical Class Diphenylmethane (Ester)Diphenylmethane (Ester)Fibrate (Ester)
Primary Target PPAR

PPAR

PPAR

CYP7A1 Effect Strong Induction No / Weak EffectVariable
HMG-CoA Reductase No Effect Increased ActivityDecreased Activity
Liver Triglycerides Increased (Paradoxical)DecreasedDecreased
Serum Cholesterol DecreasedDecreasedDecreased

Table 1: Comparative pharmacological profile of Eniclobrate against related hypolipidemic agents.

References

  • Thiele, K., et al. (1979).[1] "Beclobrate and eniclobrate hydrochloride, new diphenylmethane derivatives as agents for lowering cholesterol and triglyceride levels. Part I: Synthesis and consideration of structure-activity relationships."[1][9] Arzneimittelforschung, 29(5), 711-720.[1] [1]

  • Najemnik, C., et al. (1981).[1] "Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b." Arzneimittelforschung, 31(12), 2168-2169.[1] [1]

  • Kritchevsky, D., et al. (1983).[1] "Influence of beclobrate and eniclobrate on cholesterol metabolism in rats." Arzneimittelforschung, 33(10), 1469-1471.[1] [1]

  • Hassan, M., et al. (2020).[1] "Eniclobrate."[1][9][10][11] Qeios. [1]

Sources

Exploratory

Eniclobrate: Divergent Lipid Modulation and Hepatic Safety Signals

Executive Summary Eniclobrate (CAS 60662-18-2), a diphenylmethane derivative structurally characterized as a 3-pyridinylmethyl ester, represents a pivotal case study in the dissociation of serum lipid lowering and hepati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eniclobrate (CAS 60662-18-2), a diphenylmethane derivative structurally characterized as a 3-pyridinylmethyl ester, represents a pivotal case study in the dissociation of serum lipid lowering and hepatic safety. Unlike standard fibrates that primarily target PPAR-alpha to drive fatty acid oxidation, Eniclobrate exerts a distinct pharmacological profile characterized by the potent induction of Cholesterol 7-alpha-hydroxylase (CYP7A1) .

While effective at reducing serum cholesterol and modulating serum triglycerides (TGs) in Type IIb hyperlipidemia, Eniclobrate administration is associated with a paradoxical and marked increase in hepatic triglyceride accumulation . This whitepaper dissects the mechanism of action, provides rigorous experimental protocols for differentiating serum efficacy from hepatic toxicity, and establishes a framework for evaluating similar diphenylmethane derivatives.

Chemical & Pharmacological Profile

Structural Identity

Eniclobrate is chemically defined as the 3-pyridinylmethyl ester of a diphenylmethane acid.[1] Its structure distinguishes it from standard fibric acid derivatives (fibrates) through the incorporation of a pyridine ring, which is implicated in its specific induction of hepatic enzymes.

  • Chemical Name: (+/-)-2-(4-[(4-chlorophenyl)methyl]phenoxy)-2-methyl-butanacid-3-pyridinylmethylester[1]

  • Class: Diphenylmethane derivative / Antilipidemic[1][2]

  • Comparator: Beclobrate (Ethyl ester analog)[1]

Mechanism of Action: The CYP7A1 Shunt

The primary lipid-lowering mechanism of Eniclobrate involves the upregulation of CYP7A1 , the rate-limiting enzyme in bile acid biosynthesis.

  • Cholesterol Catabolism: Eniclobrate induces CYP7A1 activity, accelerating the conversion of hepatic cholesterol into 7-alpha-hydroxycholesterol and subsequently into bile acids.

  • Serum Impact: This depletion of the hepatic cholesterol pool triggers an upregulation of LDL receptors (LDL-R) to replenish hepatic cholesterol, thereby lowering serum LDL and Total Cholesterol.

  • The Triglyceride Paradox: Unlike Beclobrate, which enhances HMG-CoA reductase, Eniclobrate's specific pressure on the bile acid pathway appears to uncouple fatty acid metabolism. While serum TGs are reduced (likely via increased peripheral clearance), the liver compensates by accumulating triglycerides, leading to hepatomegaly and steatosis in rodent models.

Pathway Visualization

The following diagram illustrates the divergent pathways where Eniclobrate lowers serum lipids while promoting hepatic lipid storage.

EniclobrateMechanism Eniclobrate Eniclobrate (Diphenylmethane Derivative) CYP7A1 CYP7A1 Induction (Rate-Limiting Enzyme) Eniclobrate->CYP7A1 Activates HepaticTG Hepatic Triglyceride Accumulation (Steatosis) Eniclobrate->HepaticTG Adverse Effect (Mechanism Unclear) SerumTG Serum Triglycerides Eniclobrate->SerumTG Lowers (Therapeutic Effect) Cholesterol Hepatic Cholesterol CYP7A1->Cholesterol Catabolizes BileAcids Bile Acid Synthesis (Excretion) Cholesterol->BileAcids Conversion SerumLDL Serum LDL/Cholesterol Cholesterol->SerumLDL Upregulates LDL-R (Clearance)

Figure 1: Eniclobrate induces CYP7A1 to lower serum cholesterol but paradoxically increases hepatic triglyceride load.

Comparative Efficacy Data

The table below synthesizes preclinical data comparing Eniclobrate with its analog Beclobrate. Note the divergence in hepatic safety signals.

ParameterEniclobrate (130 mg)Beclobrate (100 mg)Physiological Implication
Target Enzyme CYP7A1 (Induction) HMG-CoA Reductase (Activity Increase)Eniclobrate drives catabolism; Beclobrate alters synthesis.
Serum Cholesterol ↓ Significant Reduction↓ Significant ReductionBoth effective for Type IIa Hyperlipidemia.
Serum Triglycerides ↓ Moderate Reduction↓↓ Potent ReductionBeclobrate is superior for TG lowering (Type IV).
Hepatic Triglycerides ↑↑ INCREASE (Risk) ↑ IncreaseCritical Safety Signal: Risk of Fatty Liver.
HDL Cholesterol ↑ Increase↑↑ Remarkable IncreaseBoth improve the atherogenic index.

Data Source: Synthesized from comparative studies in Arzneimittelforschung and lipid metabolism reviews [1, 2].

Experimental Protocols

To validate Eniclobrate's impact, researchers must employ a dual-assay approach that simultaneously measures serum efficacy and hepatic lipid retention.

Protocol A: Microsomal CYP7A1 Activity Assay

Objective: Confirm the molecular mechanism of Eniclobrate (CYP7A1 induction).

  • Preparation: Harvest liver tissue from treated (130 mg/kg) and control rats. Homogenize in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Microsome Isolation:

    • Centrifuge homogenate at 10,000 x g for 20 min (4°C).

    • Centrifuge supernatant at 105,000 x g for 60 min. Resuspend pellet in buffer.

  • Assay Reaction:

    • Incubate microsomes (1 mg protein) with [4-14C]cholesterol and NADPH generating system.

    • Run for 20 min at 37°C. Terminate with dichloromethane.

  • Analysis: Separate metabolites via Thin Layer Chromatography (TLC). Quantify the conversion to 7-alpha-hydroxycholesterol using liquid scintillation counting.

    • Validation: Eniclobrate samples should show >2-fold increase in conversion rate vs. control.

Protocol B: Differential Lipid Extraction (Serum vs. Liver)

Objective: Detect the "Silent" Hepatic Steatosis.

  • Serum Analysis:

    • Collect blood via cardiac puncture into EDTA tubes.

    • Assay for TGs using standard enzymatic colorimetric kits (GPO-PAP method).

  • Hepatic Lipid Extraction (Folch Method - Modified):

    • Tissue Prep: Weigh 100mg of liver tissue immediately post-sacrifice.

    • Homogenization: Homogenize in 2:1 Chloroform:Methanol (v/v).

    • Phase Separation: Add 0.2 volumes of 0.9% NaCl. Vortex and centrifuge at 2000 rpm.

    • Isolation: Aspirate the lower organic phase (containing lipids). Evaporate solvent under nitrogen stream.

    • Reconstitution: Resuspend dried lipids in 1% Triton X-100.

  • Quantification:

    • Measure TGs in the reconstituted hepatic fraction.

    • Critical Threshold: A >50% increase in hepatic TG content relative to control indicates Eniclobrate-induced steatosis, even if serum TGs are low.

Experimental Workflow Diagram

LipidProfiling Sample Biological Sample (Rat Liver/Serum) Extraction Lipid Extraction (Folch Method) Sample->Extraction PhaseSep Phase Separation (Chloroform/Methanol) Extraction->PhaseSep SerumPath Serum Analysis (Enzymatic GPO-PAP) PhaseSep->SerumPath Aqueous Phase (Discard/Serum Direct) LiverPath Hepatic Analysis (Reconstitution + Assay) PhaseSep->LiverPath Organic Phase (Lipids) Result1 Serum TG: LOW (Efficacy) SerumPath->Result1 Result2 Liver TG: HIGH (Toxicity Signal) LiverPath->Result2

Figure 2: Workflow for differentiating serum efficacy from hepatic lipid accumulation.

Conclusion & Development Status

Eniclobrate serves as a critical reference compound in lipid metabolism research. While it successfully demonstrates that CYP7A1 induction is a viable pathway for lowering serum cholesterol, its tendency to cause hepatic triglyceride accumulation limits its clinical utility compared to newer generation fibrates or statins.

For modern drug development, Eniclobrate is best utilized as a positive control in assays designed to screen for drug-induced steatosis or as a tool compound to study the regulation of bile acid synthesis independent of HMG-CoA reductase inhibition.

References

  • Najemnik C, et al. Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. Arzneimittelforschung. 1981.[1]

  • Comparison of Beclobrate and Eniclobrate. Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. PubMed.[3]

  • Qeios. Eniclobrate: Definition and Pharmacological Profile. Qeios.

  • National Cancer Institute. Eniclobrate (Code C72992).[4] NCI Thesaurus.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Formulation of Eniclobrate for In Vivo Rat Studies

These comprehensive application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a detailed guide for the successful formulation of eniclobrate for in vivo stud...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a detailed guide for the successful formulation of eniclobrate for in vivo studies in rats. This document emphasizes scientific integrity, providing not just procedural steps but also the underlying rationale to empower informed experimental design and execution.

Introduction to Eniclobrate and Pre-formulation Considerations

Eniclobrate is a diphenylmethane derivative with hypocholesterolemic properties.[1] In preclinical rat models, it has been shown to lower serum and liver cholesterol levels while increasing liver triglycerides.[2] Mechanistically, eniclobrate enhances the activity of cholesterol-7 alpha hydroxylase.[2] While specific solubility data is not extensively published, its chemical structure suggests it is a lipophilic compound with poor aqueous solubility, a critical factor to address for effective in vivo delivery.

A thorough pre-formulation assessment is paramount to developing a stable and bioavailable formulation.[3] Key physicochemical properties to characterize include solubility in various pharmaceutically acceptable solvents, pH-solubility profile, and solid-state characteristics (e.g., crystallinity, polymorphism).[4]

Table 1: Key Physicochemical Properties of Eniclobrate

PropertyValueSource
Molecular Weight409.91 g/mol [5]
Chemical StructureC₂₄H₂₄ClNO₃[6]
DescriptionDiphenylmethane derivative[1][7]
Anticipated SolubilityPoorly soluble in waterInferred from fibrate class

Strategic Approach to Formulation Development

The primary goal of formulation development for preclinical studies is to ensure adequate and reproducible drug exposure in the animal model to enable robust pharmacokinetic (PK), pharmacodynamic (PD), and toxicological evaluations.[8] The choice of formulation will depend on the intended route of administration and the specific objectives of the study. For early PK studies, solution formulations are often preferred to maximize absorption and minimize variability.[8]

The following diagram illustrates a general workflow for selecting an appropriate formulation strategy for a poorly soluble compound like eniclobrate.

formulation_workflow cluster_preformulation Pre-formulation Assessment cluster_strategy Formulation Strategy Selection cluster_development Formulation Development & Optimization cluster_characterization Characterization & Stability cluster_invivo In Vivo Evaluation A Characterize Physicochemical Properties (Solubility, pKa, LogP) B Determine Target Dose & Route (Oral, IV) A->B C Solubility Screening in Vehicles B->C D Feasibility Assessment C->D E Solution Formulation D->E Select Approach F Suspension Formulation D->F Select Approach G Lipid-Based Formulation D->G Select Approach H Nanosuspension D->H Select Approach I Physical & Chemical Stability Testing E->I F->I G->I H->I J In Vitro Performance Testing (e.g., Dissolution) I->J K Pharmacokinetic Study in Rats J->K

Caption: Formulation Development Workflow for Eniclobrate.

Formulation Protocols for Oral Administration in Rats

Oral gavage is a common and reliable method for administering precise doses of a test compound to rats.[9][10] Given the anticipated poor aqueous solubility of eniclobrate, several formulation approaches should be considered.

Protocol 1: Co-solvent/Surfactant-Based Solution

This approach aims to dissolve eniclobrate in a mixture of water-miscible organic solvents and surfactants.

Rationale: Co-solvents increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle. Surfactants can further enhance solubility and aid in preventing precipitation upon dilution in the gastrointestinal tract.

Materials:

  • Eniclobrate

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Sterile water for injection or purified water

Step-by-Step Protocol:

  • Solubility Screening: Begin by determining the solubility of eniclobrate in individual and combinations of solvents (e.g., PEG 400, PG, water) and surfactants (e.g., Tween® 80).

  • Vehicle Preparation: Based on the solubility screening, prepare a vehicle blend. A common starting point is a mixture of PEG 400 and water (e.g., 60:40 v/v).

  • Drug Incorporation: Weigh the required amount of eniclobrate and add it to the vehicle.

  • Dissolution: Use a vortex mixer and/or sonication to facilitate dissolution. Gentle warming (e.g., to 40°C) may be employed, but the stability of eniclobrate at this temperature should be confirmed.

  • Addition of Surfactant: If needed to maintain solubility or improve stability, add a surfactant like Tween® 80 (typically 1-10% of the total volume).

  • Final Volume Adjustment: Adjust the final volume with the appropriate vehicle component.

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

Table 2: Example Co-solvent/Surfactant Formulations for Oral Gavage

ComponentFormulation 1 (v/v)Formulation 2 (v/v)
PEG 40040%30%
Propylene Glycol20%30%
Tween® 8010%5%
Water30%35%
Protocol 2: Suspension Formulation

If a suitable solution cannot be achieved at the desired concentration, a suspension is a viable alternative.

Rationale: A suspension consists of the solid drug dispersed in a liquid vehicle. This is a common approach for poorly soluble compounds in preclinical studies.[11]

Materials:

  • Eniclobrate (micronized, if possible)

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethyl cellulose (CMC) in purified water

  • 0.1% (v/v) Tween® 80 (optional, as a wetting agent)

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare the suspending vehicle (e.g., 0.5% MC in water).

  • Wetting the Drug: If the drug is very hydrophobic, first create a paste by adding a small amount of the vehicle or a wetting agent (like a dilute Tween® 80 solution) to the eniclobrate powder.

  • Drug Incorporation: Gradually add the drug paste or powder to the bulk of the suspending vehicle while continuously stirring or vortexing.

  • Homogenization: Homogenize the suspension using a suitable method (e.g., mortar and pestle, or a mechanical homogenizer) to ensure a uniform particle size distribution.

  • Visual Inspection: The final formulation should be a uniform, easily re-suspendable dispersion.

Formulation Protocols for Intravenous Administration in Rats

Intravenous (IV) administration requires sterile, isotonic, and particle-free formulations to avoid embolism and irritation.[9][12] This is particularly challenging for poorly soluble compounds.

Protocol 3: Co-solvent/Cyclodextrin-Based IV Solution

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its relatively low toxicity.[13]

Materials:

  • Eniclobrate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water for injection

  • 0.22 µm sterile filter

Step-by-Step Protocol:

  • Solubility Enhancement with HP-β-CD: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 10-40% w/v) and determine the solubility of eniclobrate in each.

  • Vehicle Preparation: Based on the solubility data, prepare the required concentration of HP-β-CD in sterile water. A co-solvent like PEG 400 can be included (e.g., 10-20%) to further aid solubility.

  • Drug Incorporation: Add the eniclobrate to the vehicle and facilitate dissolution using vortexing and sonication.

  • pH Adjustment (if necessary): Check the pH of the final solution. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5) using dilute HCl or NaOH.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Visual Inspection: The final formulation must be a clear, particle-free solution.

Stability Testing of Formulations

Ensuring the stability of the formulation throughout the duration of the study is critical for accurate and reproducible results.[14][15] Stability studies should assess both physical and chemical stability.[3]

Table 3: Recommended Stability Testing Parameters

ParameterStorage ConditionsTime PointsAcceptance Criteria
Physical Stability
AppearanceRoom Temperature & 2-8°C0, 4, 8, 24 hours, and duration of studyNo precipitation, crystallization, or phase separation. For suspensions, easily re-suspendable.
pHRoom Temperature & 2-8°C0 and final time point± 0.5 pH units from initial
Chemical Stability
Eniclobrate ConcentrationRoom Temperature & 2-8°C0, 4, 8, 24 hours, and duration of study90-110% of the initial concentration

Administration Guidelines for Rat Studies

  • Oral Gavage: Use a gavage needle of appropriate size for the rat. The volume administered should not exceed 5 ml/kg to avoid distress.[10] Ensure the needle is correctly placed in the esophagus and not the trachea.

  • Intravenous Injection: The lateral tail vein is the most common site for IV injection in rats. Proper restraint is crucial. The injection should be administered slowly.

The following diagram illustrates the decision-making process for choosing a formulation based on the route of administration.

route_decision cluster_oral Oral cluster_iv Intravenous A Intended Route of Administration B Is a solution achievable at the target dose? A->B E Is a sterile, isotonic solution achievable? A->E C Co-solvent/Surfactant Solution B->C Yes D Suspension B->D No F Co-solvent/Cyclodextrin Solution E->F Yes G Nanosuspension/Emulsion (Advanced) E->G No

Caption: Route-Dependent Formulation Selection.

Safety Considerations

The excipients used in the formulation should be well-tolerated at the administered dose.[13] It is crucial to include a vehicle-only control group in the study to differentiate any effects of the vehicle from those of the test compound.[16] High concentrations of some excipients, like PEG 400 and HP-β-CD, can cause adverse effects.[13]

Conclusion

The successful formulation of eniclobrate for in vivo rat studies requires a systematic approach that begins with a thorough understanding of its physicochemical properties. Due to its likely poor aqueous solubility, strategies involving co-solvents, surfactants, and cyclodextrins are recommended. The protocols provided herein offer a starting point for developing stable and effective formulations for both oral and intravenous administration. It is imperative to perform rigorous stability testing and to consider the tolerability of the chosen excipients in the animal model.

References

  • Qeios. (n.d.). Eniclobrate. Retrieved from [Link]

  • Washington, C. (1990). Physicochemical Properties of Parenteral Fat Emulsions Containing 20% Triglyceride; Intralipid and Ivelip. Journal of Clinical Pharmacy and Therapeutics, 15(3), 199-206.
  • Yousaf, A. M., Kim, D. W., & Park, J. H. (2016). Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation. International Journal of Nanomedicine, 11, 2139–2152.
  • Najemnik, C., Lageder, H., Regal, H., & Irsigler, K. (1981). Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. Arzneimittel-Forschung, 31(12), 2168–2169.
  • Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Wu, Y., & Li, Y. (2024).
  • Kritchevsky, D., Tepper, S. A., Mueller, M. A., & Klurfeld, D. M. (1983). Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. Arzneimittel-Forschung, 33(10), 1469–1471.
  • Singh, S., & Handa, V. (2018). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA, 4(8), FSO323.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Assay Guidance Manual [Internet]. (2004). Bethesda (MD)
  • ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques?. Retrieved from [Link]

  • Pharmaceutical Technology. (2011). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ENICLOBRATE, (R)-. Retrieved from [Link]

  • Gavrilova, L. A., & Salganik, R. I. (1979). Effect of clofibrate treatment on aconitase activity in rat liver and other tissues. Voprosy Meditsinskoi Khimii, 25(4), 438-442.
  • CMC Pharma. (2022). Stability Studies in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2015). Any advice on formulating a poorly soluble compound into an i.v. formulation?. Retrieved from [Link]

  • Gaul, S., & Covell, D. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved from [Link]

  • Kelley, M., & Re, E. D. (2003). New secondary metabolites of phenylbutyrate in humans and rats. The Journal of pharmacology and experimental therapeutics, 305(2), 793–802.
  • Singh, R., & Kumar, R. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research, 4(3), 896-905.
  • ResearchGate. (n.d.). Oral pharmacokinetics of INCB028050 in rats. Retrieved from [Link]

  • YouTube. (2021). Different Routes of Drug administration in Rats/Mice. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Lee, J. Y., et al. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • Optibrium. (n.d.). Prediction of in vivo pharmacokinetic parameters and time - exposure curves in rats using machine learning from the chemical structure. Retrieved from [Link]

  • Tyagi, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6073–6079.
  • Williams, H. D., et al. (2020). Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax. Pharmaceutics, 12(6), 561.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Antonenko, V. D., Popova, S. V., & Panchenko, L. F. (1983). [Effect of ethanol and clofibrate on the activity of lipid catabolism enzyme systems in rat liver]. Farmakologiia i toksikologiia, 46(5), 86–90.
  • Neervannan, S. (2006). Preclinical Formulations for Discovery and Toxicology: Physicochemical Challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715–731.
  • ResearchGate. (n.d.). In vivo Models and Decision Trees for Formulation Development in Early Drug Development: A Review of Current Practices and Recommendations for Biopharmaceutical Development. Retrieved from [Link]

  • Jondorf, W. R., Johnson, R. K., & Donahue, J. D. (1969). Studies on drug-metabolizing activity in rats pretreated with phenobarbitone and compounds related to emetine. The Biochemical journal, 113(2), 10P–11P.
  • Kesteleyn, B., et al. (2021). Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model. Viruses, 13(3), 444.
  • YouTube. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology. Retrieved from [Link]

  • National Agricultural Library. (2023). Bibliography on Alternatives to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Kumar, S., & Singh, S. K. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 17(2), 268–283.
  • University of Colorado. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Al-Adoss, A. A., et al. (2023). Design, Development, Evaluation, and In Vivo Performance of Buccal Films Embedded with Paliperidone-Loaded Nanostructured Lipid Carriers. Pharmaceutics, 15(3), 963.
  • Kapetanovic, I. M., Sweeney, D. J., & Rapoport, S. I. (1982). Phenobarbital pharmacokinetics in rat as a function of age.

Sources

Application

Application Note & Protocol: In Vitro Models for Studying Eniclobrate's Effects

Introduction Eniclobrate is a diphenylmethane derivative with hypocholesterolemic properties.[1][2] It belongs to the fibrate class of drugs, which are known to modulate lipid metabolism. Fibrates primarily act as agonis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Eniclobrate is a diphenylmethane derivative with hypocholesterolemic properties.[1][2] It belongs to the fibrate class of drugs, which are known to modulate lipid metabolism. Fibrates primarily act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid and lipoprotein metabolism.[3] Activation of PPARα leads to a decrease in plasma triglycerides, a modest reduction in LDL cholesterol, and an increase in HDL cholesterol concentrations.[3] Eniclobrate has been shown to lower serum and liver cholesterol levels.[1][2] This guide provides researchers and drug development professionals with a comprehensive framework for establishing robust in vitro models to investigate the cellular and molecular effects of Eniclobrate.

Rationale for In Vitro Model Selection

The selection of an appropriate in vitro model is critical for generating meaningful and translatable data. For studying Eniclobrate, the ideal models are cell types that are central to lipid metabolism and express PPARα.

  • Hepatocellular Carcinoma Cell Lines (HepG2, Huh7): These human liver-derived cell lines are widely used in metabolic research.[4] HepG2 cells, in particular, are a suitable model for studying fatty acid metabolism in vitro.[4] Both HepG2 and Huh7 cells express PPARα and are known to respond to PPARα agonists.[5][6][7] Their ease of culture and amenability to genetic manipulation make them excellent for initial screening and mechanistic studies.

  • Primary Human Hepatocytes: Considered the "gold standard" for in vitro liver studies, primary human hepatocytes most closely mimic the physiology of the human liver.[8] They provide the most clinically relevant data but are limited by availability, cost, and inter-donor variability.[8]

  • Induced Pluripotent Stem Cell (iPSC)-derived Hepatocytes: iPSCs offer a renewable and patient-specific source for generating hepatocytes.[9][10] These cells are becoming increasingly valuable for disease modeling and drug screening, providing a platform to study the effects of drugs like Eniclobrate in a genetically diverse and potentially disease-specific context.[9][11]

This guide will focus on protocols using the HepG2 cell line due to its accessibility and well-characterized metabolic phenotype.[4][12]

Experimental Workflow

A systematic approach is essential to comprehensively evaluate the effects of Eniclobrate. The following workflow outlines a logical progression of experiments.

Figure 1: Experimental workflow for assessing Eniclobrate's effects in HepG2 cells. This diagram illustrates the progression from cell culture and treatment to functional and mechanistic assays, culminating in data analysis and interpretation.

Detailed Protocols

HepG2 Cell Culture

Rationale: Maintaining healthy and consistent HepG2 cultures is fundamental for reproducible results. This protocol provides standard conditions for their growth.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency using Trypsin-EDTA.

  • For experiments, seed cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.

Eniclobrate Treatment

Rationale: Determining the optimal concentration and duration of Eniclobrate treatment is crucial. Dose-response and time-course studies are necessary to identify the effective range and temporal dynamics of its action.

Protocol:

  • Prepare a stock solution of Eniclobrate in a suitable solvent (e.g., DMSO).

  • Seed HepG2 cells in multi-well plates.

  • Dose-Response: Treat cells with a range of Eniclobrate concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time (e.g., 24 hours).

  • Time-Course: Treat cells with a fixed concentration of Eniclobrate and harvest at different time points (e.g., 6, 12, 24, 48 hours).

  • Include a vehicle control (DMSO) in all experiments.

Oil Red O Staining for Lipid Accumulation

Rationale: A primary effect of PPARα agonists is the reduction of intracellular lipid accumulation. Oil Red O staining is a widely used method to visualize and quantify neutral lipids within cells.[13][14][15][16][17]

Protocol:

  • After Eniclobrate treatment, wash cells with PBS.

  • Fix cells with 10% formalin for 30-60 minutes.[15]

  • Wash cells with water and then with 60% isopropanol.

  • Stain with a freshly prepared and filtered Oil Red O working solution for 10-15 minutes.[15]

  • Wash extensively with water to remove excess stain.

  • For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm.

Table 1: Hypothetical Quantitative Data from Oil Red O Staining

TreatmentAbsorbance (500 nm) (Mean ± SD)Lipid Accumulation (% of Control)
Vehicle Control0.95 ± 0.08100%
Eniclobrate (10 µM)0.72 ± 0.0675.8%
Eniclobrate (50 µM)0.48 ± 0.0550.5%
Eniclobrate (100 µM)0.31 ± 0.0432.6%
Gene Expression Analysis by qPCR

Rationale: To confirm that Eniclobrate acts via PPARα, it is essential to measure the expression of its known target genes. Key target genes involved in fatty acid β-oxidation include Acyl-CoA oxidase 1 (ACOX1) and Carnitine palmitoyltransferase 1A (CPT1A).[18][19][20][21]

Protocol:

  • Extract total RNA from Eniclobrate-treated and control cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers for ACOX1, CPT1A, and a suitable housekeeping gene (e.g., GAPDH or ACTB).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Table 2: Hypothetical qPCR Data of PPARα Target Genes

Target GeneTreatment (24 hours)Fold Change (vs. Vehicle)
ACOX1Eniclobrate (50 µM)4.8 ± 0.5
CPT1AEniclobrate (50 µM)6.2 ± 0.7

Mechanistic Signaling Pathway

Eniclobrate, as a PPARα agonist, initiates a cascade of molecular events leading to altered lipid metabolism.

Eniclobrate Eniclobrate PPARa PPARα Eniclobrate->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds to RXR RXR RXR->PPRE binds to TargetGenes Target Gene Transcription (ACOX1, CPT1A) PPRE->TargetGenes regulates LipidMetabolism Increased Fatty Acid Oxidation & Reduced Lipid Storage TargetGenes->LipidMetabolism

Figure 2: Eniclobrate's mechanism of action. The diagram shows Eniclobrate activating PPARα, which then heterodimerizes with RXR. This complex binds to PPREs on target genes, leading to increased transcription of genes involved in fatty acid oxidation.

Conclusion and Future Perspectives

The in vitro models and protocols outlined in this application note provide a solid foundation for investigating the effects of Eniclobrate. The use of HepG2 cells allows for robust and reproducible initial screening and mechanistic studies. To further validate these findings and enhance their clinical relevance, subsequent studies should consider the use of primary human hepatocytes or iPSC-derived hepatocytes. These advanced models can provide deeper insights into inter-individual variability in response to Eniclobrate and its potential effects in the context of specific liver diseases.

References

  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. [Link]

  • El-Arabey, A. A., Abdalla, M., & El-Sheikh, A. A. (2021). Activation of the Peroxisome Proliferator-Activated Receptors (PPAR-α/γ) and the Fatty Acid Metabolizing Enzyme Protein CPT1A by Camel Milk Treatment Counteracts the High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease. Oxidative Medicine and Cellular Longevity, 2021, 8873315. [Link]

  • Qeios. (2020, February 7). Eniclobrate. Qeios. [Link]

  • Stojak, M., SzKlarz, M., Gornicka, M., Klys, M., Turski, W. A., & Wnuk, A. (2023). Effects of Fenofibrate and Gemfibrozil on Kynurenic Acid Production in Rat Kidneys In Vitro: Old Drugs, New Properties. International Journal of Molecular Sciences, 24(21), 15988. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenofibrate. In PubChem. Retrieved February 5, 2026, from [Link]

  • Stähelin, H. B., & Seiler, K. (1978). Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. Arzneimittel-Forschung, 28(11), 2065–2068. [Link]

  • Li, Y., Cheng, X., Chen, Y., Cui, Y., Zhang, R., Wang, J., ... & Zhao, M. (2023). PPARα/ACOX1 as a novel target for hepatic lipid metabolism disorders induced by per- and polyfluoroalkyl substances: An integrated approach. Environment International, 178, 108089. [Link]

  • Shepherd, J. (1994). Mechanism of action of fibrates. Postgraduate Medical Journal, 70(Suppl 1), S13–S17. [Link]

  • Shizu, R., Abe, T., Takahashi, Y., Kodama, S., & Negishi, M. (2023). PPARα Induces the Expression of CAR That Works as a Negative Regulator of PPARα Functions in Mouse Livers. International Journal of Molecular Sciences, 24(4), 3843. [Link]

  • Erickson, S. K., & Fielding, P. E. (1986). Lipid and lipoprotein metabolism in Hep G2 cells. Journal of Lipid Research, 27(8), 875–883. [Link]

  • Vargas-Robles, H., et al. (2023). PPAR Alpha Activation by Clofibrate Alleviates Ischemia/Reperfusion Injury in Metabolic Syndrome Rats by Decreasing Cardiac Inflammation and Remodeling and by Regulating the Atrial Natriuretic Peptide Compensatory Response. International Journal of Molecular Sciences, 24(6), 5321. [Link]

  • Sabio Rodriguez, L. (2023). Lipid (Oil Red O) Staining. protocols.io. [Link]

  • Cayo, M. A., et al. (2017). A drug screen using human iPSC-derived hepatocyte-like cells identifies cardiac glycosides as a potential treatment for hypercholesterolemia. Cell Stem Cell, 20(4), 478-489.e6. [Link]

  • Tan, A., et al. (2014). Investigating the correlation between in vivo absorption and in vitro release of fenofibrate from lipid matrix particles in biorelevant medium. European Journal of Pharmaceutical Sciences, 51, 109-116. [Link]

  • Mandard, S., Müller, M., & Kersten, S. (2004). Peroxisome proliferator-activated receptor alpha target genes. Cellular and Molecular Life Sciences, 61(4), 393–416. [Link]

  • Goldwasser, J., et al. (2010). Transcriptional Regulation of Human and Rat Hepatic Lipid Metabolism by the Grapefruit Flavonoid Naringenin: Role of PPARα, PPARγ and LXRα. PLoS ONE, 5(8), e12399. [Link]

  • Najemnik, C., Lageder, H., Regal, H., & Irsigler, K. (1981). Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. Arzneimittel-Forschung, 31(12), 2168–2169. [Link]

  • Maggiora, M., et al. (2004). Overexpression of PPAR alpha variants in human and mouse hepatic cell lines. La Rivista Italiana delle Sostanze Grasse, 81, 298-302. [Link]

  • Wang, T., et al. (2022). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Analytical Biochemistry, 655, 114842. [Link]

  • Vluggens, A., et al. (2007). Reversal of mouse Acyl-CoA oxidase 1 (ACOX1) null phenotype by human ACOX1b isoform. Cell Death & Differentiation, 14(9), 1607–1617. [Link]

  • Mallanna, S. K., & Duncan, S. A. (2016). iPSC-Derived Hepatocytes as a Platform for Disease Modeling and Drug Discovery. Journal of Cardiovascular Development and Disease, 3(3), 25. [Link]

  • Harano, Y., et al. (2006). Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver. Liver International, 26(5), 613–620. [Link]

  • Lee, S. H., et al. (2016). Palmitate-induced Regulation of PPARγ via PGC1α: a Mechanism for Lipid Accumulation in the Liver in Nonalcoholic Fatty Liver Disease. Experimental and Molecular Medicine, 48(2), e207. [Link]

  • Ballantyne, C. M., et al. (2025). Efficacy and Safety of Enlicitide Decanoate in Patients With Heterozygous Familial Hypercholesterolemia. JAMA. [Link]

  • Spenkelink, A., et al. (2018). Fatty Acid Metabolism in HepG2 Cells. Frontiers in Physiology, 9, 399. [Link]

  • Avsievich, T., et al. (2018). Toxicity testing and drug screening using iPSC-derived hepatocytes, cardiomyocytes, and neural cells. Canadian Journal of Physiology and Pharmacology, 96(1), 1-13. [Link]

  • van der Meer, D. L., et al. (2010). Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. BMC Genomics, 11, 476. [Link]

  • Ouchi, R., et al. (2019). iPSC-Derived Liver Organoids: A Journey from Drug Screening, to Disease Modeling, Arriving to Regenerative Medicine. Frontiers in Cell and Developmental Biology, 7, 231. [Link]

  • Butler, J., et al. (2016). Combining in vitro and in silico methods for better prediction of surfactant effects on the absorption of poorly water soluble drugs - A fenofibrate case example. European Journal of Pharmaceutics and Biopharmaceutics, 107, 129-137. [Link]

  • Chawla, A. (2010). Parsing the Role of PPARs in Macrophage Processes. Frontiers in Immunology, 1, 137. [Link]

  • LifeNet Health LifeSciences. (n.d.). Human Hepatocyte Cell Culture Protocol. Retrieved February 5, 2026, from [Link]

  • Sabio Rodriguez, L. (2023). Lipid (Oil Red O) Staining v1. ResearchGate. [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and Safety of Encaleret Compared to Standard of Care in Participants With ADH1. Retrieved February 5, 2026, from [Link]

  • A research committee of the Scottish Society of Physicians. (1971). Ischaemic heart disease: a secondary prevention trial using clofibrate. BMJ, 4(5789), 775–784. [Link]

  • Splettstösser, F., et al. (2016). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. British Journal of Pharmacology, 173(7), 1184–1196. [Link]

  • Díaz-Pozo, P., et al. (2023). Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure. International Journal of Molecular Sciences, 24(5), 4905. [Link]

  • Cameron, K., et al. (2024). Development of optimised human iPSC-derived hepatocytes with improved liver function for in vitro metabolic disease modelling and toxicity studies. bioRxiv. [Link]

  • Busquets, S., et al. (2011). Fenofibrate, a PPARα Agonist, Decreases Atrogenes and Myostatin Expression and Improves Arthritis-Induced Skeletal Muscle Atrophy. The American Journal of Pathology, 178(2), 643-651. [Link]

  • IHC WORLD. (2024, January 26). Oil Red O Staining Protocol. [Link]

  • REPROCELL. (n.d.). Instruction Manual: Primary Hepatocyte culture with ReproHP Medium™. Retrieved February 5, 2026, from [Link]

  • ClinicalTrials.gov. (2012, October 24). Effect of a Fibrate and a Statin on Endothelial Dysfunction. [Link]

  • Held, P. (n.d.). Lipid Accumulation in HepG2 Cells Exposed to Free Fatty Acids. Agilent. [Link]

Sources

Method

Application Note: A Multi-Platform Analytical Strategy for the Identification of Eniclobrate Metabolites

Abstract This document provides a comprehensive guide to the analytical techniques and protocols for the identification and characterization of metabolites of Eniclobrate, a diphenylmethane derivative and a member of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques and protocols for the identification and characterization of metabolites of Eniclobrate, a diphenylmethane derivative and a member of the fibrate class of lipid-lowering agents. Understanding the biotransformation of Eniclobrate is critical for a complete pharmacokinetic and safety assessment. This application note details a multi-platform approach, leveraging the strengths of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. We provide not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a robust and validated approach to metabolite identification in preclinical and clinical research.

Introduction: The Imperative of Metabolite Identification for Eniclobrate

Eniclobrate, chemically known as (+/-)-2-(4-[(4-chlorophenyl)methyl]phenoxy)-2-methyl-butanoic acid-3-pyridinylmethyl ester, is a hypolipidemic agent.[1] The efficacy and safety profile of any xenobiotic, including Eniclobrate, is intrinsically linked to its metabolic fate. The process of biotransformation can significantly alter a drug's activity, duration of action, and potential for toxicity. Therefore, a thorough characterization of its metabolites is a cornerstone of drug development, mandated by regulatory agencies worldwide.

The chemical structure of Eniclobrate, featuring an ester linkage, suggests a primary metabolic pathway involving hydrolysis. This initial transformation would yield the corresponding carboxylic acid, which is likely the pharmacologically active moiety, a common characteristic of fibrate drugs. Subsequent metabolism of this active metabolite is anticipated to proceed via Phase II conjugation reactions, primarily glucuronidation, to facilitate excretion. This application note outlines a strategic workflow to identify these predicted metabolites and any other unforeseen biotransformation products.

Predicted Metabolic Pathway of Eniclobrate

Based on the chemical structure of Eniclobrate and the known metabolic pathways of other fibrate drugs, a primary biotransformation pathway is proposed. This serves as a working hypothesis to guide the analytical strategy.

G Eniclobrate Eniclobrate ((+/-)-2-(4-[(4-chlorophenyl)methyl]phenoxy)-2-methyl-butanoic acid-3-pyridinylmethyl ester) Metabolite1 Eniclobrate Carboxylic Acid (Active Metabolite) Eniclobrate->Metabolite1 Phase I: Hydrolysis (Esterases) Metabolite2 Eniclobrate Acyl-Glucuronide (Excretory Metabolite) Metabolite1->Metabolite2 Phase II: Glucuronidation (UGTs)

Caption: Predicted primary metabolic pathway of Eniclobrate.

A Multi-Platform Approach to Metabolite Identification

No single analytical technique can provide a complete picture of drug metabolism. Therefore, we advocate for a multi-platform approach that combines the strengths of different analytical technologies.

G cluster_0 Sample Preparation cluster_1 Analytical Platforms cluster_2 Data Analysis & Elucidation Biological Matrix\n(Plasma, Urine, Hepatocytes) Biological Matrix (Plasma, Urine, Hepatocytes) Extraction\n(LLE or SPE) Extraction (LLE or SPE) Biological Matrix\n(Plasma, Urine, Hepatocytes)->Extraction\n(LLE or SPE) Enzymatic Hydrolysis\n(for Glucuronides) Enzymatic Hydrolysis (for Glucuronides) Biological Matrix\n(Plasma, Urine, Hepatocytes)->Enzymatic Hydrolysis\n(for Glucuronides) LC-MS/MS LC-MS/MS Extraction\n(LLE or SPE)->LC-MS/MS GC-MS GC-MS Extraction\n(LLE or SPE)->GC-MS Derivatization NMR NMR Extraction\n(LLE or SPE)->NMR Enzymatic Hydrolysis\n(for Glucuronides)->LC-MS/MS Metabolite Profiling Metabolite Profiling LC-MS/MS->Metabolite Profiling GC-MS->Metabolite Profiling Structure Elucidation Structure Elucidation NMR->Structure Elucidation Metabolite Profiling->Structure Elucidation Pathway Confirmation Pathway Confirmation Structure Elucidation->Pathway Confirmation

Caption: Integrated workflow for Eniclobrate metabolite identification.

Sample Preparation: The Foundation of Reliable Analysis

The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, thereby reducing matrix effects and improving analytical sensitivity.[2]

Biological Matrices
  • Plasma/Serum: For identifying circulating metabolites.

  • Urine: For identifying excretory metabolites.

  • Hepatocytes (in vitro): To study hepatic metabolism in a controlled environment.

Extraction Protocols

4.2.1. Liquid-Liquid Extraction (LLE)

LLE is a robust method for separating analytes based on their differential solubility in immiscible liquids.[3]

Protocol for LLE of Eniclobrate and its Carboxylic Acid Metabolite from Plasma:

  • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 2 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (1:1, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4.2.2. Solid-Phase Extraction (SPE)

SPE provides a more selective extraction and can be automated for higher throughput.

Protocol for SPE of Eniclobrate and its Metabolites from Urine:

  • Condition a mixed-mode SPE cartridge (e.g., C18 and anion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of urine (pre-treated with β-glucuronidase if targeting the aglycone, see section 4.3).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described for LLE.

Enzymatic Hydrolysis of Glucuronide Conjugates

To confirm the presence of glucuronidated metabolites, enzymatic hydrolysis using β-glucuronidase is employed to cleave the glucuronic acid moiety, resulting in an increase in the concentration of the aglycone (the parent metabolite).

Protocol for Enzymatic Hydrolysis:

  • To 500 µL of urine or plasma, add 250 µL of acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase from E. coli (>5000 units/mL).

  • Incubate at 37°C for 2 hours.

  • Stop the reaction by adding 100 µL of ice-cold acetonitrile.

  • Proceed with LLE or SPE as described above.

Analytical Methodologies and Protocols

LC-MS/MS for Comprehensive Metabolite Profiling

LC-MS/MS is the cornerstone of metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements and fragmentation analysis.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of the relatively nonpolar Eniclobrate and its metabolites.
Mobile Phase A 0.1% Formic acid in waterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 15 minutesA broad gradient ensures the elution of compounds with a wide range of polarities.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Ionization Mode Electrospray Ionization (ESI), Positive and NegativePositive mode is suitable for the parent drug and its hydrolyzed metabolite. Negative mode is often better for glucuronide conjugates.
MS Scan Mode Full scan (m/z 100-1000) and data-dependent MS/MSFull scan allows for the detection of all ions, while data-dependent MS/MS provides fragmentation data for structural elucidation.

Data Analysis Strategy:

  • Metabolite Prediction: Based on the predicted metabolic pathway, calculate the expected exact masses of the hydrolyzed metabolite and its glucuronide conjugate.

  • Extracted Ion Chromatograms (XICs): Search the full scan data for the predicted m/z values.

  • MS/MS Fragmentation Analysis: Analyze the fragmentation patterns of the parent drug and any potential metabolites. The loss of the 3-pyridinylmethyl group from the parent drug and the loss of the glucuronic acid moiety (176 Da) from the conjugate are key diagnostic fragmentation pathways.

GC-MS for the Analysis of the Hydrolyzed Metabolite

GC-MS offers excellent chromatographic resolution and is particularly well-suited for the analysis of volatile and semi-volatile compounds. The carboxylic acid metabolite of Eniclobrate will require derivatization to increase its volatility and thermal stability.

Protocol for Derivatization and GC-MS Analysis:

  • Following LLE or SPE and evaporation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dry residue.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)A standard, robust column for general-purpose analysis.
Carrier Gas Helium at 1 mL/minInert and provides good efficiency.
Oven Program Start at 150°C, ramp to 300°C at 10°C/minA typical temperature program for the analysis of derivatized drug metabolites.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
MS Scan Mode Full scan (m/z 50-600)Allows for the identification of the derivatized metabolite based on its mass spectrum.
NMR Spectroscopy for Unambiguous Structure Elucidation

While MS techniques provide valuable information on molecular weight and fragmentation, NMR spectroscopy is unparalleled for the definitive structural elucidation of novel metabolites.

Protocol for NMR Sample Preparation:

  • Pool and concentrate samples containing the metabolite of interest, as identified by LC-MS.

  • Perform a final purification step using preparative HPLC.

  • Lyophilize the purified metabolite.

  • Dissolve the metabolite in a suitable deuterated solvent (e.g., methanol-d4).

Recommended NMR Experiments:

  • 1D ¹H NMR: Provides information on the number and chemical environment of protons.

  • 2D ¹H-¹H COSY: Identifies proton-proton spin-spin couplings.

  • 2D ¹H-¹³C HSQC: Correlates protons with their directly attached carbons.

  • 2D ¹H-¹³C HMBC: Identifies long-range correlations between protons and carbons, crucial for piecing together the molecular structure.

The identification of the glucuronide conjugate by NMR would involve observing the characteristic signals of the glucuronic acid moiety and confirming its attachment point to the aglycone via HMBC correlations.

Trustworthiness and Self-Validation

The proposed multi-platform approach incorporates several layers of self-validation:

  • Orthogonal Detection: The detection of a predicted metabolite by both LC-MS and GC-MS (after derivatization) provides strong evidence of its identity.

  • Enzymatic Confirmation: The increase in the aglycone concentration following β-glucuronidase treatment confirms the presence of a glucuronide conjugate.

  • Definitive Structure by NMR: The unambiguous structural elucidation by NMR serves as the ultimate confirmation of the metabolite's identity.

Conclusion

The analytical strategy outlined in this application note provides a robust and scientifically sound framework for the comprehensive identification of Eniclobrate metabolites. By combining the strengths of LC-MS/MS, GC-MS, and NMR, researchers can confidently elucidate the biotransformation pathways of this important therapeutic agent. This, in turn, will facilitate a more complete understanding of its pharmacology and toxicology, ultimately supporting its safe and effective development and clinical use.

References

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-147.
  • Kritchevsky, D., Tepper, S. A., Mueller, M. A., & Klurfeld, D. M. (1983). Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. Arzneimittel-Forschung, 33(10), 1469–1471.
  • Najemnik, C., Lageder, H., Regal, H., & Irsigler, K. (1981). Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. Arzneimittel-Forschung, 31(12), 2168–2169.
  • Gu, H., et al. (2015). Analytical strategies for identifying drug metabolites.
  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 186.
  • Creative Bioarray. (n.d.). Methods of Metabolite Identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biotransformation. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2025). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Identification of Xenobiotic Metabolites From Biological Fluids Using Flow Injection Analysis High-Resolution Mass Spectrometry and Post-Acquisition Data Filtering. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Retrieved from [Link]

  • ResearchGate. (2025). High-throughput mass spectrometric analysis of xenobiotics in biological fluids. Retrieved from [Link]

  • Open Access Journals. (2024). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Retrieved from [Link]

Sources

Application

Protocol for measuring cholesterol-7-alpha-hydroxylase activity with Eniclobrate

Topic: Protocol for Measuring Cholesterol-7-alpha-hydroxylase (CYP7A1) Activity with Eniclobrate Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of CYP7A1 in Cholest...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Measuring Cholesterol-7-alpha-hydroxylase (CYP7A1) Activity with Eniclobrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of CYP7A1 in Cholesterol Homeostasis

Cholesterol-7-alpha-hydroxylase, officially known as Cytochrome P450 7A1 (CYP7A1), is the primary and rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][2][3][4] This hepatic microsomal enzyme catalyzes the initial step in the catabolism of cholesterol, converting it into 7α-hydroxycholesterol.[1][5] This process is not merely a disposal mechanism; it is the principal route for maintaining cholesterol homeostasis in the body, accounting for the catabolism of approximately half of all cholesterol.[2][6] Given its pivotal role, the modulation of CYP7A1 activity is a key therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases. The enzyme's expression is tightly regulated by a complex network of nuclear receptors, including stimulation by the Liver X Receptor (LXR) in response to high cholesterol levels and feedback inhibition by bile acids via the Farnesoid X Receptor (FXR).[5][7]

Eniclobrate: A Modulator of CYP7A1 Activity

Eniclobrate is a diphenylmethane derivative with hypocholesterolemic properties.[8][9][10] Unlike some other lipid-lowering agents of the fibrate class, such as fenofibrate which has been shown to down-regulate CYP7A1 expression, Eniclobrate has been reported to increase the activity of cholesterol-7-alpha-hydroxylase.[9][11][12] This distinct mechanism of action—enhancing the primary cholesterol catabolic pathway—makes Eniclobrate a compound of significant interest. By stimulating CYP7A1, Eniclobrate promotes the conversion of excess hepatic cholesterol into bile acids, thereby lowering both liver and serum cholesterol levels.[8][9] This application note provides a detailed, field-proven protocol for accurately quantifying the effects of Eniclobrate on CYP7A1 enzymatic activity using an in vitro system based on liver microsomes coupled with highly sensitive LC-MS/MS analysis.

Biochemical Pathway and Experimental Overview

The following diagrams illustrate the biochemical context of CYP7A1 and the general workflow for assessing its activity in response to Eniclobrate treatment.

cluster_pathway CYP7A1 Biochemical Pathway Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-Limiting Step) Cholesterol->CYP7A1 Substrate Product 7α-Hydroxycholesterol BileAcids Bile Acids (e.g., Cholic Acid, CDCA) Product->BileAcids Further Metabolism FXR FXR (Farnesoid X Receptor) BileAcids->FXR Activates CYP7A1->Product Product LXR LXR (Liver X Receptor) LXR->CYP7A1 Upregulates FXR->CYP7A1 Downregulates (Feedback Inhibition) Eniclobrate Eniclobrate Eniclobrate->CYP7A1 Stimulates Activity

Caption: The central role of CYP7A1 in converting cholesterol to 7α-hydroxycholesterol and its regulation.

cluster_workflow Experimental Workflow prep 1. Prepare Liver Microsomes (Thaw & Dilute) treat 2. Pre-incubation with Eniclobrate (or Vehicle Control) prep->treat initiate 3. Initiate Reaction (Add Cholesterol Substrate & NADPH) treat->initiate incubate 4. Incubate at 37°C (Time-course sampling) initiate->incubate quench 5. Terminate Reaction (Add cold Acetonitrile + Internal Standard) incubate->quench process 6. Sample Processing (Vortex, Centrifuge, Collect Supernatant) quench->process analyze 7. LC-MS/MS Analysis (Quantify 7α-hydroxycholesterol) process->analyze data 8. Data Analysis (Calculate pmol/min/mg protein) analyze->data

Caption: Step-by-step workflow for the in vitro CYP7A1 activity assay.

Protocol: Measuring CYP7A1 Activity with Eniclobrate

This protocol is designed to measure the formation rate of 7α-hydroxycholesterol in liver microsomes. The method's trustworthiness relies on the inclusion of specific controls and the high specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for product quantification.[13][14]

Principle of the Assay

The activity of CYP7A1 is determined by incubating liver microsomes, which contain the enzyme, with its substrate (cholesterol) and a necessary cofactor (NADPH).[15][16] Eniclobrate is pre-incubated with the microsomes to assess its direct effect on enzyme activity. The reaction is stopped after a specific time, and the amount of the product, 7α-hydroxycholesterol, is quantified using a validated LC-MS/MS method with an isotope-labeled internal standard.

Materials and Reagents
ReagentRecommended Source/GradeStorage
Pooled Liver Microsomes (Human, Rat, etc.)Commercial Supplier (e.g., BioIVT)-80°C
Eniclobrate≥98% PurityPer Supplier
Cholesterol≥99% Purity, HPLC Grade2-8°C
7α-hydroxycholesterol≥98% Purity, Analytical Standard-20°C
d7-7α-hydroxycholesterolIsotope-labeled Internal Standard-20°C
NADPH Regenerating System (e.g., BD Gentest™)Commercial Supplier-20°C
Potassium Phosphate Buffer (0.1 M, pH 7.4)ACS Grade or higher2-8°C
Acetonitrile (ACN)LC-MS GradeRoom Temp
Formic Acid (HCOOH)LC-MS GradeRoom Temp
Dimethyl Sulfoxide (DMSO)ACS Grade, AnhydrousRoom Temp
Preparation of Solutions
  • Eniclobrate Stock Solution (10 mM): Dissolve an appropriate amount of Eniclobrate in 100% DMSO. Causality: DMSO is a common solvent for poorly soluble organic compounds. A high-concentration stock minimizes the final solvent concentration in the assay, preventing enzyme inhibition.

  • Cholesterol Substrate Solution (4 mM): Prepare in a suitable solvent like acetone or a cyclodextrin-based solution to ensure solubility in the aqueous buffer. The final concentration in the assay should be optimized. A common starting point is 80 µM.[13]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve d7-7α-hydroxycholesterol in methanol or ethanol.

  • Quenching Solution: Cold Acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL). Causality: Cold acetonitrile precipitates proteins, instantly stopping the enzymatic reaction, and the internal standard allows for accurate quantification by correcting for extraction loss and matrix effects during LC-MS/MS analysis.

Experimental Protocol: Microsomal Incubation

Self-Validating System: The protocol's integrity is maintained by running parallel control incubations.

Experimental Groups:

  • Vehicle Control: Microsomes + DMSO (at the same final concentration as Eniclobrate wells).

  • Eniclobrate Treatment: Microsomes + Eniclobrate (test at a range of concentrations, e.g., 0.1, 1, 10, 100 µM).

  • Negative Control (No NADPH): Microsomes + Vehicle + Buffer (instead of NADPH solution). Purpose: Confirms the reaction is NADPH-dependent, a hallmark of P450 enzymes.

  • Negative Control (Inactive Enzyme): Heat-inactivated microsomes (50°C for 15 min) + Vehicle + NADPH. Purpose: Ensures product formation is due to enzymatic activity, not spontaneous chemical conversion.

Step-by-Step Procedure:

  • Thaw Microsomes: Thaw pooled liver microsomes rapidly in a 37°C water bath and immediately place on ice.[17][18]

  • Dilute Microsomes: Dilute the microsomes to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice. Causality: A protein concentration of 0.25-0.5 mg/mL is typically sufficient to observe linear product formation over time for moderately active enzymes.[13]

  • Prepare Reaction Plates: In a 96-well plate, add the appropriate volumes of buffer, diluted microsomes, and either Eniclobrate working solution or vehicle (DMSO). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation. This allows the test compound to interact with the microsomes before the reaction starts.[17]

  • Initiate Reaction: Add the cholesterol substrate to all wells. Immediately after, initiate the reaction by adding the pre-warmed NADPH regenerating system. For the "No NADPH" control, add an equal volume of buffer.

  • Incubation: Incubate the plate at 37°C with gentle agitation. The incubation time should be within the linear range of product formation, typically determined in preliminary experiments. A common duration is 60 minutes.[13][17]

  • Terminate Reaction: At the end of the incubation period, stop the reaction by adding 2 volumes of the cold Quenching Solution (Acetonitrile with Internal Standard) to each well.[15][16]

  • Process Samples: Seal the plate, vortex thoroughly for 2 minutes, and then centrifuge at >3000 x g for 10 minutes to pellet the precipitated protein.[17]

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Quantification by LC-MS/MS

The analysis of 7α-hydroxycholesterol is best performed by LC-MS/MS due to its superior sensitivity and selectivity over older methods like HPLC-UV or GC-MS.[13][14]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 column is commonly used (e.g., Synergi polar-C18).[13]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typical.[13]

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:

    • 7α-hydroxycholesterol: m/z 385.1 -> 159.1[13][14]

    • d7-7α-hydroxycholesterol (IS): (Transition will vary based on labeling, e.g., m/z 392.1 -> corresponding fragment)

  • Calibration Curve: Prepare a standard curve by spiking known concentrations of 7α-hydroxycholesterol into the same matrix as the samples (i.e., buffer with quenched microsomes) to account for matrix effects.

Data Analysis and Interpretation
  • Calculate Concentrations: Use the calibration curve to determine the concentration of 7α-hydroxycholesterol in each sample based on the peak area ratio of the analyte to the internal standard.

  • Calculate Formation Rate: Convert the concentration into the total amount of product formed (pmol). The enzymatic activity is expressed as the rate of product formation, normalized to the incubation time and the amount of microsomal protein used.

    • Formula: Activity (pmol/min/mg protein) = (pmol of product) / (incubation time in min × mg of microsomal protein)

  • Evaluate Eniclobrate Effect: Compare the activity rate in the Eniclobrate-treated groups to the vehicle control group. The results can be presented as a fold-change or percent increase in activity.

Example Data Presentation Table:

Treatment Group[Eniclobrate] (µM)CYP7A1 Activity (pmol/min/mg protein) ± SDFold Change vs. Vehicle
Vehicle Control015.2 ± 1.81.0
Eniclobrate0.122.5 ± 2.11.5
Eniclobrate1.045.8 ± 4.53.0
Eniclobrate10.078.1 ± 6.95.1
Eniclobrate100.081.3 ± 7.25.3
Negative Control (No NADPH)0< LOQ*N/A

*LOQ: Limit of Quantification

Conclusion

This protocol provides a robust and reliable framework for investigating the effect of Eniclobrate on CYP7A1 activity. By leveraging the precision of liver microsomes as an in vitro model and the analytical power of LC-MS/MS, researchers can accurately quantify changes in the primary cholesterol catabolism pathway. The inclusion of rigorous controls ensures that the observed effects are directly attributable to the enzymatic modulation by the test compound. This methodology is essential for drug development professionals seeking to characterize the mechanism of action of novel hypocholesterolemic agents like Eniclobrate and to understand their potential role in lipid metabolism.

References

  • Eniclobrate. (2020). Qeios. [Link]

  • Li, T., & Chiang, J. Y. L. (2012). Cholesterol 7α-hydroxylase protects the liver from inflammation and fibrosis by maintaining cholesterol homeostasis. Hepatology, 56(3), 990–1001. [Link]

  • Cholesterol 7 alpha-hydroxylase. Wikipedia. [Link]

  • Zhang, Y., et al. (2012). Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs. Journal of Pharmaceutical and Biomedical Analysis, 70, 488–493. [Link]

  • Determination of 7α-OH cholesterol by LC-MS/MS: Application in assessing the activity of CYP7A1 in cholestatic minipigs. ResearchGate. [Link]

  • Kritchevsky, D., Tepper, S. A., Mueller, M. A., & Klurfeld, D. M. (1983). Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. Arzneimittelforschung, 33(10), 1469–1471. [Link]

  • Chiang, J. Y. L., & Ferrell, J. M. (2018). Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. Journal of Lipid Research, 59(8), 1364–1377. [Link]

  • Gälman, C., et al. (2003). Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood. Journal of Lipid Research, 44(4), 859–866. [Link]

  • Najemnik, C., Lageder, H., Regal, H., & Irsigler, K. (1981). Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. Arzneimittelforschung, 31(12), 2168–2169. [Link]

  • The effect of CYP7A1 polymorphisms on lipid responses to fenofibrate. Pharmacogenomics, 14(16), 2017–2025. [Link]

  • Stroup, D., Crestani, M., & Chiang, J. Y. L. (2000). Regulation of cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription by the liver orphan receptor (LXRalpha). Journal of Lipid Research, 41(4), 515–524. [Link]

  • Abstract Cholesterol 7-hydroxylase (CYP7A1) is the rate limiting enzyme of the classical pathway of bile acid (BA) synthesis. Charles University Digital Repository. [Link]

  • Use of HPLC for the determination of serum 7α-hydroxycholesterol in cholestyramine-treated rats. ResearchGate. [Link]

  • Frazier, K., et al. (2013). The effect of CYP7A1 polymorphisms on lipid responses to fenofibrate. Pharmacogenomics, 14(16), 2017–2025. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088–2093. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Cyp7a1 cytochrome P450, family 7, subfamily a, polypeptide 1 [Mus musculus (house mouse)]. NCBI Gene. [Link]

  • Fibrates for cholesterol: Benefits, types, and side effects. Medical News Today. [Link]

  • Effects of fibrates on lipid profile: a meta-analysis of randomized controlled trials. ResearchGate. [Link]

  • Chen, Y., et al. (2012). Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration. Molecular Endocrinology, 26(11), 1953–1964. [Link]

  • What is the mechanism of Clofibrate? Patsnap Synapse. [Link]

  • Regulation of Diurnal Variation of Cholesterol 7α-hydroxylase (CYP7A1) Activity in Healthy Subjects. ResearchGate. [Link]

  • Grundy, S. M., et al. (1972). Mechanisms of action of clofibrate on cholesterol metabolism in patients with hyperlipidemia. The Journal of Clinical Investigation, 51(6), 1488–1498. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Up to date on cholesterol 7α-hydroxylase (CYP7A1) in bile acid synthesis. ResearchGate. [Link]

  • Bohan, T. P., et al. (2009). Mechanisms for increased expression of cholesterol 7α-hydroxylase (Cyp7a1) in lactating rats. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(4), G829–G839. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

Sources

Method

Gene expression analysis in response to Eniclobrate treatment

Application Note: Transcriptional Profiling of PPAR Activation by Eniclobrate Agonism Author: Senior Application Scientist, Metabolic Signaling Unit Abstract & Pharmacological Context Eniclobrate (CAS# 81126-88-7) is a t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Transcriptional Profiling of PPAR Activation by Eniclobrate


 Agonism
Author:  Senior Application Scientist, Metabolic Signaling Unit

Abstract & Pharmacological Context

Eniclobrate (CAS# 81126-88-7) is a third-generation fibric acid derivative (3-pyridylmethyl-fibrate) that functions as a potent antilipidemic agent. Unlike earlier fibrates that primarily target HMG-CoA reductase, Eniclobrate is distinct in its ability to significantly induce Cholesterol 7


-hydroxylase (CYP7A1)  activity, thereby promoting the conversion of cholesterol to bile acids.

The molecular mechanism of Eniclobrate relies on the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR


) . Upon ligand binding, PPAR

heterodimerizes with the Retinoid X Receptor (RXR), binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, and drives the transcription of enzymes involved in peroxisomal

-oxidation, mitochondrial fatty acid oxidation, and bile acid synthesis.[1]

This application note provides a validated workflow for quantifying the transcriptional response to Eniclobrate in hepatic models, focusing on the differential expression of ACOX1, CPT1A, and CYP7A1.

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by Eniclobrate, highlighting the critical nuclear translocation and transcriptional activation steps.

Eniclobrate_Mechanism cluster_nucleus Nuclear Compartment Eniclobrate Eniclobrate (Ligand) Complex Ligand-PPARα Complex Eniclobrate->Complex Binds PPARa_Cyto PPARα (Inactive) PPARa_Cyto->Complex Heterodimer PPARα-RXR Heterodimer Complex->Heterodimer + RXR RXR RXR RXR->Heterodimer PPRE PPRE (Promoter) Heterodimer->PPRE Nuclear Translocation & Binding Nucleus Nucleus Transcription Transcription Activation PPRE->Transcription ACOX1 ACOX1 (Peroxisomal β-Oxidation) Transcription->ACOX1 CPT1A CPT1A (Mitochondrial Entry) Transcription->CPT1A CYP7A1 CYP7A1 (Bile Acid Synthesis) Transcription->CYP7A1

Figure 1: Molecular mechanism of Eniclobrate-induced PPAR


 activation and downstream gene regulation.

Experimental Design & Model Selection

Biological Model
  • Primary Human Hepatocytes (PHH): The gold standard. Eniclobrate exhibits species-specific differences (e.g., peroxisome proliferation is more pronounced in rodents than humans). PHH provides the most clinically relevant metabolic profile.

  • HepG2/HepaRG Cell Lines: Acceptable surrogates for high-throughput screening. HepG2 cells express lower basal levels of PPAR

    
     compared to PHH; consider stable transfection or high-confluency culture to restore metabolic competence.
    
Treatment Strategy

Fibrates generally require micromolar concentrations to elicit robust transcriptional changes in vitro.

  • Vehicle: DMSO (Final concentration < 0.1% v/v).

  • Dose Range: 1

    
    M, 10 
    
    
    
    M, 50
    
    
    M, 100
    
    
    M.
  • Exposure Time:

    • Early Response (Transcription Factors): 6 hours.

    • Metabolic Enzymes (ACOX1, CYP7A1): 24 – 48 hours.

Detailed Protocols

Phase I: Cell Treatment
  • Seed HepG2 cells at

    
     cells/well in 6-well plates.
    
  • Culture in EMEM + 10% FBS until 80% confluency.

  • Serum Starvation (Critical): Switch to serum-free or low-serum (0.5% FBS) medium 12 hours prior to treatment to synchronize the cell cycle and reduce background lipid signaling.

  • Apply Eniclobrate treatments prepared in fresh media. Include a Vehicle Control (DMSO) and a Positive Control (e.g., GW7647, a specific PPAR

    
     agonist, or Bezafibrate).
    
Phase II: RNA Isolation & QC

High-quality RNA is non-negotiable for metabolic gene analysis due to the high turnover rates of lipid-regulating transcripts.

  • Lysis: Aspirate media and immediately add 1 mL TRIzol or lysis buffer (e.g., RNeasy) directly to the well.

  • Extraction: Follow standard phenol-chloroform or silica-column protocols.

  • DNase Treatment: Mandatory. PPAR genes often have pseudogenes; genomic DNA contamination can skew qPCR results.

  • Quality Control:

    • Measure A260/A280 (Target: 1.9 – 2.1).

    • Verify integrity via Agilent Bioanalyzer (Target RIN > 8.0).

Phase III: RT-qPCR Analysis

Use the following validated primer sets for human hepatic models.

Table 1: Key Biomarker Primer Sequences (Human)

Gene SymbolFunctionForward Primer (5' -> 3')Reverse Primer (5' -> 3')
ACOX1 Peroxisomal

-oxidation (Rate-limiting)
TCGTTCCTGTGAAGATCGGACTTTCTTGCAAGGGTCACAG
CPT1A Mitochondrial Fatty Acid TransportTCCAGTTGGCTTATCGTGGTTCCAGAGTCCGTTGATCTGG
CYP7A1 Bile Acid Synthesis (Eniclobrate specific)GGGATTGCTGTGGTAGTGAGCAGTGGGCCTCCTTGGAA
HPRT1 Housekeeping (Stable in lipid treatments)CCTGGCGTCGTGATTAGTGATAGACGTTCAGTCCTGTCCAT

Note: GAPDH is often unstable in metabolic studies involving fibrates. HPRT1 or B2M are recommended as reference genes.

Workflow Visualization

Workflow Step1 1. Seed Hepatocytes (Serum Starve 12h) Step2 2. Eniclobrate Tx (1-100 µM, 24h) Step1->Step2 Step3 3. RNA Extraction (DNase I Treat) Step2->Step3 Step4 4. cDNA Synthesis (1 µg Input) Step3->Step4 Step5 5. qPCR / RNA-Seq (Target: ACOX1, CYP7A1) Step4->Step5

Figure 2: Step-by-step experimental workflow for gene expression analysis.

Data Analysis & Interpretation

Calculation

Calculate Relative Gene Expression using the Comparative


 Method (

):
Expected Results

Upon successful Eniclobrate treatment (approx. 50


M), expect the following fold-changes in HepG2 cells:

Table 2: Expected Transcriptional Response

GeneExpected Fold ChangeBiological Interpretation
ACOX1 > 2.5-foldInduction of peroxisomal proliferation and fatty acid oxidation.
CYP7A1 > 2.0-foldIncreased conversion of cholesterol to bile acids (Specific to Eniclobrate vs. Beclobrate).
CPT1A > 1.8-foldEnhanced mitochondrial entry of long-chain fatty acids.
SREBP-1c < 0.8-fold (Decrease)Suppression of de novo lipogenesis (mediated by PPAR

-RXR competition).
Troubleshooting
  • Low Induction of ACOX1: Check cell density. PPAR

    
     activity is density-dependent. Ensure cells are not over-confluent (>90%) at the time of lysis.
    
  • High Variability: Fibrates are hydrophobic. Ensure Eniclobrate is fully dissolved in DMSO and not precipitating in the aqueous media. Vortex vigorously before dosing.

References

  • Mechanism of Fibrates: Fruchart, J. C., & Duriez, P. (2006). Mode of action of fibrates.[1][2][3][4][5][6] Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Eniclobrate Specifics: Kritchevsky, D., et al. (1983).[7] Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. Arzneimittelforschung.

  • PPAR Alpha Signaling: Mandard, S., Müller, M., & Kersten, S. (2004). Peroxisome proliferator-activated receptor alpha target genes. Cellular and Molecular Life Sciences.

  • ACOX1 Gene Info: GeneCards Human Gene Database.[8] ACOX1 Gene - Acyl-CoA Oxidase 1.[8]

  • CYP7A1 Regulation: Li, T., & Chiang, J. Y. (2014). Regulation of Bile Acid and Cholesterol Metabolism by PPARs. PPAR Research.

Sources

Application

Application Notes and Protocols: Lentiviral Vector Design for Eniclobrate Target Validation

For Researchers, Scientists, and Drug Development Professionals Introduction Eniclobrate is a hypocholesterolemic agent belonging to the fibrate class of drugs, known to modulate lipid metabolism.[1][2] Fibrates primaril...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniclobrate is a hypocholesterolemic agent belonging to the fibrate class of drugs, known to modulate lipid metabolism.[1][2] Fibrates primarily exert their effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[3][4] PPARα is a master regulator of lipid metabolism, particularly in the liver, where it controls the expression of genes involved in fatty acid uptake and oxidation.[3] This central role in lipid homeostasis makes PPARα the putative molecular target for Eniclobrate.

Target validation is a critical step in drug development, confirming that modulation of a specific biological target will have the desired therapeutic effect. Lentiviral vectors are a powerful tool for this purpose, enabling stable and efficient gene delivery to a wide range of cell types, including non-dividing cells.[5] They can be engineered to mediate gene overexpression, RNA interference (RNAi)-based knockdown, or CRISPR-Cas9-based knockout, thereby allowing for a thorough investigation of a target's function.[6]

This document provides a comprehensive guide to designing and utilizing lentiviral vectors for the validation of PPARα as the target of Eniclobrate. We will detail the experimental workflow from vector design and production to cellular transduction and functional validation assays.

I. The Central Hypothesis: PPARα as the Mediator of Eniclobrate's Effects

The core hypothesis is that Eniclobrate's lipid-lowering effects are mediated through its agonist activity on PPARα. Activation of PPARα leads to the upregulation of genes involved in fatty acid catabolism, thereby reducing circulating lipid levels.[3] To validate this, we will use lentiviral vectors to manipulate PPARα expression and function in a relevant cell model, such as the human hepatoma cell line HepG2, and assess whether these manipulations mimic or block the effects of Eniclobrate.

Signaling Pathway of PPARα Activation

PPAR_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eniclobrate Eniclobrate (Ligand) PPARa_inactive PPARα Eniclobrate->PPARa_inactive Enters Cell & Binds PPARa_active PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR Transcription Transcription PPRE->Transcription Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) Lipolysis Lipolysis TargetGenes->Lipolysis Increased Fatty Acid Oxidation Transcription->TargetGenes Initiates

II. Lentiviral Vector Design Strategy

To comprehensively validate PPARα as the target of Eniclobrate, we will employ three distinct lentiviral strategies: overexpression, shRNA-mediated knockdown, and CRISPR-Cas9-mediated knockout of the PPARA gene.

Overexpression of PPARα

This approach aims to determine if increased levels of PPARα sensitize cells to Eniclobrate.

  • Vector Backbone: A third-generation lentiviral vector containing a strong constitutive promoter, such as the human elongation factor 1-alpha (EF1α) promoter, to drive high-level expression of the transgene.

  • Transgene: The full-length coding sequence (CDS) of human PPARA.

  • Reporter/Selection Marker: A fluorescent reporter gene (e.g., GFP) or an antibiotic resistance gene (e.g., puromycin) to identify and select for successfully transduced cells.

shRNA-mediated Knockdown of PPARα

This strategy will assess whether reducing PPARα expression diminishes the cellular response to Eniclobrate.

  • Vector Backbone: A third-generation lentiviral vector containing a U6 promoter to drive the expression of a short hairpin RNA (shRNA).[1]

  • shRNA Design: At least three different shRNA sequences targeting distinct regions of the PPARA mRNA should be designed and tested to control for off-target effects. A non-targeting shRNA scramble control is essential.

  • Reporter/Selection Marker: As with the overexpression vector, a fluorescent reporter or antibiotic resistance gene is included.

CRISPR-Cas9-mediated Knockout of PPARα

This provides a complete loss-of-function model to investigate the necessity of PPARα for Eniclobrate's activity.

  • Vector System: An "all-in-one" lentiviral vector expressing both the Cas9 nuclease and a single guide RNA (sgRNA).[6][7]

  • sgRNA Design: At least two different sgRNAs targeting early exons of the PPARA gene should be designed to induce frameshift mutations leading to a functional knockout. A non-targeting sgRNA control is crucial.

  • Reporter/Selection Marker: A fluorescent reporter or antibiotic resistance gene for selection of transduced cells.

Lentiviral_Vectors cluster_overexpression Overexpression Vector cluster_knockdown shRNA Knockdown Vector cluster_knockout CRISPR Knockout Vector LTR1_OE 5' LTR Promoter_OE EF1α Promoter LTR1_OE->Promoter_OE PPARa_CDS PPARα CDS Promoter_OE->PPARa_CDS Reporter_OE GFP/Puro PPARa_CDS->Reporter_OE LTR2_OE 3' LTR Reporter_OE->LTR2_OE LTR1_KD 5' LTR Promoter_KD U6 Promoter LTR1_KD->Promoter_KD shRNA shRNA (anti-PPARα) Promoter_KD->shRNA Reporter_KD GFP/Puro shRNA->Reporter_KD LTR2_KD 3' LTR Reporter_KD->LTR2_KD LTR1_KO 5' LTR Promoter_Cas9 EF1α Promoter LTR1_KO->Promoter_Cas9 Cas9 Cas9 Nuclease Promoter_Cas9->Cas9 Promoter_sgRNA U6 Promoter Cas9->Promoter_sgRNA sgRNA sgRNA (anti-PPARα) Promoter_sgRNA->sgRNA Reporter_KO GFP/Puro sgRNA->Reporter_KO LTR2_KO 3' LTR Reporter_KO->LTR2_KO

III. Experimental Workflow and Protocols

The overall workflow for target validation involves lentivirus production, transduction of the target cell line, and subsequent functional assays.

Workflow Plasmid_Prep Plasmid Preparation (Transfer, Packaging, Envelope) Transfection Transfection of HEK293T Cells Plasmid_Prep->Transfection Harvest Lentivirus Harvest & Titration Transfection->Harvest Transduction Transduction of HepG2 Cells Harvest->Transduction Selection Selection of Transduced Cells Transduction->Selection Validation Target Expression Validation (qPCR, Western Blot) Selection->Validation Functional_Assay Functional Assays (Luciferase, Oil Red O) Validation->Functional_Assay Data_Analysis Data Analysis & Interpretation Functional_Assay->Data_Analysis

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the production of lentiviral particles using a second-generation packaging system and transient transfection of HEK293T cells.[8][9][10]

Materials:

  • HEK293T cells

  • DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • Lentiviral transfer plasmid (PPARα overexpression, shRNA, or CRISPR)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Seed 8-9 x 10^6 HEK293T cells in a 10 cm dish in antibiotic-free growth medium. Cells should be ~90% confluent at the time of transfection.[9]

  • Day 2:

    • In a sterile tube, prepare the DNA mixture in 0.5 mL of Opti-MEM: 10 µg transfer plasmid, 10 µg packaging plasmid, and 1 µg envelope plasmid.

    • In a separate tube, dilute the transfection reagent in 0.5 mL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: After 16-18 hours, carefully remove the medium and replace it with 10 mL of fresh, complete growth medium.

  • Day 4 & 5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests and filter through a 0.45 µm filter to remove cellular debris.

  • Titration: Determine the viral titer using a method such as qPCR-based measurement of viral genomes or by transducing a reporter cell line and counting fluorescent cells.

Protocol 2: Lentiviral Transduction of HepG2 Cells

This protocol outlines the transduction of HepG2 cells with the produced lentivirus.[11]

Materials:

  • HepG2 cells

  • Complete growth medium (MEM/EMEM with 10% FBS)

  • Lentiviral particles

  • Polybrene (8 mg/mL stock)

  • Puromycin (for selection)

Procedure:

  • Day 1: Seed 1 x 10^5 HepG2 cells per well in a 24-well plate.

  • Day 2:

    • On the day of transduction, cells should be 40-50% confluent.[11]

    • Thaw the lentiviral stock on ice.

    • Prepare transduction medium containing complete growth medium and polybrene at a final concentration of 8 µg/mL.

    • Remove the old medium from the cells and add the transduction medium containing the desired amount of lentivirus (this should be optimized by determining the Multiplicity of Infection, MOI).

  • Day 3: After 18-24 hours, replace the virus-containing medium with fresh, complete growth medium.

  • Day 4 onwards (Selection):

    • If using a puromycin selection marker, add the appropriate concentration of puromycin (previously determined by a kill curve) to the medium to select for stably transduced cells.

    • Expand the puromycin-resistant cells to generate stable cell lines.

Protocol 3: Validation of PPARα Expression

A. Quantitative PCR (qPCR)

This protocol is for quantifying PPARA mRNA levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for human PPARA and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

  • Extract total RNA from the transduced and control HepG2 cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for PPARA and the housekeeping gene.[12]

  • Analyze the data using the ΔΔCt method to determine the relative expression of PPARA in the overexpression and knockdown/knockout cell lines compared to the control.

Primer TargetForward Primer Sequence (5'-3')Reverse Primer Sequence (5'-3')
Human PPARATCGGCGAGGATAGTTCTGGAAGGACCACAGGATAAGTCACCGAG
Human GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

(Primer sequences are examples and should be validated)[13]

B. Western Blot

This protocol is for detecting PPARα protein levels.[14]

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against PPARα

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the transduced and control HepG2 cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-PPARα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Functional Validation Assays

A. PPRE Luciferase Reporter Assay

This assay measures the transcriptional activity of PPARα.[15][16][17]

Materials:

  • PPRE-luciferase reporter plasmid

  • Control Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Eniclobrate

Procedure:

  • Co-transfect the transduced HepG2 cell lines (overexpression, knockdown, knockout, and control) with the PPRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with Eniclobrate at various concentrations for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

B. Oil Red O Staining for Lipid Accumulation

This assay visualizes and quantifies intracellular lipid droplets, a downstream effect of PPARα modulation.[18][19][20]

Materials:

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol (60% and 100%)

  • Hematoxylin (for counterstaining)

Procedure:

  • Plate the transduced and control HepG2 cells in a multi-well plate.

  • Treat the cells with Eniclobrate.

  • Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.

  • Wash with water and then with 60% isopropanol.

  • Stain with Oil Red O working solution for 15-20 minutes.

  • Wash with 60% isopropanol and then with water.

  • Counterstain the nuclei with hematoxylin.

  • Visualize the lipid droplets (stained red) under a microscope.

  • For quantification, extract the Oil Red O from the cells with 100% isopropanol and measure the absorbance at ~500 nm.

IV. Data Interpretation and Expected Outcomes

Experimental ApproachExpected Outcome with Eniclobrate TreatmentInterpretation
Control Cells Increased PPRE-luciferase activity, decreased lipid accumulation.Baseline response to Eniclobrate.
PPARα Overexpression Potentiated increase in PPRE-luciferase activity, more pronounced decrease in lipid accumulation compared to control.Confirms PPARα is a key mediator of Eniclobrate's effects.
PPARα Knockdown/Knockout Attenuated or abolished PPRE-luciferase activity, no significant change in lipid accumulation compared to untreated cells.Demonstrates that PPARα is necessary for Eniclobrate's mechanism of action.

V. Conclusion

The use of lentiviral vectors for gene overexpression, shRNA-mediated knockdown, and CRISPR-Cas9-mediated knockout provides a robust and versatile platform for target validation. By systematically modulating PPARα expression in a relevant cellular model and assessing the functional consequences in the presence of Eniclobrate, researchers can definitively establish whether PPARα is the primary molecular target of this hypocholesterolemic agent. This comprehensive approach, combining genetic manipulation with functional readouts, is essential for building a strong preclinical data package and advancing drug development programs.

VI. References

  • Construction of shRNA lentiviral vector - PMC - NIH. (n.d.). Retrieved from [Link]

  • Lentivirus Production Protocol - Addgene. (n.d.). Retrieved from [Link]

  • Peroxisome proliferator-activated receptor alpha - Wikipedia. (n.d.). Retrieved from [Link]

  • Guideline on Development and Manufacture of Lentiviral vector - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • An Improved Protocol for the Production of Lentiviral Vectors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Lentivirus packaging protocol. (n.d.). Retrieved from [Link]

  • New Protocol for Lentiviral Vector Mass Production - PubMed. (n.d.). Retrieved from [Link]

  • Easy 3rd Gen Lentiviral Transduction Protocol & Top Tips - Bitesize Bio. (2025, January 23). Retrieved from [Link]

  • Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b - PubMed. (n.d.). Retrieved from [Link]

  • Fluorescent PPRE reporter lentivirus (PPAR pathway) - LipExoGen. (n.d.). Retrieved from [Link]

  • Simplified production and concentration of lentiviral vectors to achieve high transduction in primary human T cells - PMC. (2013, November 12). Retrieved from [Link]

  • Determination of PPAR expression by western blot - PubMed. (n.d.). Retrieved from [Link]

  • Full article: Lentiviral-Based Approach for the Validation of Cancer Therapeutic Targets in Vivo - Taylor & Francis. (n.d.). Retrieved from [Link]

  • CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC - NIH. (n.d.). Retrieved from [Link]

  • Oil Red O staining for HepG2 cells and quantitative analysis of lipid.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Protocol 2 – Producing lentivirus in HEK293T cells using a 2 Generation lentiviral system. (n.d.). Retrieved from [Link]

  • Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PubMed Central. (n.d.). Retrieved from [Link]

  • PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036) | HP226273 - OriGene. (n.d.). Retrieved from [Link]

  • Western blot analysis for PPAR-α in nuclear extracts. By Western blot... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cellular Cofactors of Lentiviral Integrase: From Target Validation to Drug Discovery - PMC. (n.d.). Retrieved from [Link]

  • What is the mechanism of Clofibrate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed. (n.d.). Retrieved from [Link]

  • Critical factors for lentivirus-mediated PRDX4 gene transfer in the HepG2 cell line - NIH. (2018, May 7). Retrieved from [Link]

  • Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro - JoVE. (2025, July 8). Retrieved from [Link]

  • A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. (n.d.). Retrieved from [Link]

  • User Manual - Recombinant Lentivirus-CRISPR/Cas9 Knockout System - Genemedi. (n.d.). Retrieved from [Link]

  • Original Article Construction of human HepG-2 cells infected by lentivirus carrying green fluorescent protein gene - e-Century Publishing Corporation. (n.d.). Retrieved from [Link]

  • shRNA Design, Subcloning, and Lentivirus Production - Protocols.io. (2024, December 9). Retrieved from [Link]

  • (PDF) PPAR-Alpha Cloning, Expression, and Characterization - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Lentiviral Integration Analysis: Methods and Risks - CD Genomics. (n.d.). Retrieved from [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. (2020, February 6). Retrieved from [Link]

  • Oil Red O staining of HepG2 Cells. Inhibitory effect of AOE on lipid... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Protocol for the Production of Integrase-deficient Lentiviral Vectors for CRISPR/Cas9-mediated Gene Knockout in Divid - DukeSpace. (2017, December 12). Retrieved from [Link]

  • Luciferase Assay protocol - Emory University. (n.d.). Retrieved from [Link]

  • Dharmacon™ Edit-R™ CRISPR Cas9 gene engineering with Lentiviral Cas9 and sgRNA - Horizon Discovery. (n.d.). Retrieved from [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Retrieved from [Link]

  • (PDF) shRNA Design, Subcloning, and Lentivirus Production v1 - ResearchGate. (n.d.). Retrieved from [Link]

  • PPARα Induces the Expression of CAR That Works as a Negative Regulator of PPARα Functions in Mouse Livers - PMC - NIH. (2023, February 16). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Establishing a Dose-Response Curve for Eniclobrate In Vitro

For: Researchers, scientists, and drug development professionals. Introduction: Characterizing the Potency of Eniclobrate as a PPARα Agonist Eniclobrate (CAS: 81126-88-7) is a diphenylmethane derivative recognized for it...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Characterizing the Potency of Eniclobrate as a PPARα Agonist

Eniclobrate (CAS: 81126-88-7) is a diphenylmethane derivative recognized for its lipid-lowering properties.[1][2] Its structural similarity to fibrate drugs, a class of compounds known to modulate lipid metabolism, strongly suggests that its mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[3] Specifically, the fibrate class of drugs are well-established agonists of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[4] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5] This action initiates a cascade of transcriptional events that are central to the regulation of lipid and glucose homeostasis.[6]

To rigorously characterize the pharmacological activity of Eniclobrate, it is essential to establish its dose-response relationship in a controlled in vitro setting. This document provides a comprehensive guide with detailed protocols for determining the potency and efficacy of Eniclobrate as a PPARα agonist. We will describe a multi-faceted approach, beginning with a functional cell-based reporter assay to determine its half-maximal effective concentration (EC50), followed by quantitative PCR (qPCR) to confirm the engagement of downstream target genes, and finally, an overview of competitive ligand binding assays to assess direct interaction with the PPARα ligand-binding domain.

Pre-analytical Considerations: Compound Handling and Preparation

The accuracy of any in vitro assay is contingent upon the precise preparation and handling of the test compound. Fibrate-class drugs like Eniclobrate are often characterized by poor aqueous solubility.[7][8]

Table 1: Physicochemical Properties of Eniclobrate

PropertyValueSource
Chemical Name (+/-)-2-(4-[(4-chlorophenyl)methyl]phenoxy)-2-methyl-butanacid-3-pyridinylmethylester[1]
CAS Number 81126-88-7[1]
Molecular Formula C24H24ClNO3[1]
Molecular Weight 409.91 g/mol [1]
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO.Inferred from related fibrate compounds[4][7]
Protocol 1: Preparation of Eniclobrate Stock and Working Solutions

Rationale: Dimethyl sulfoxide (DMSO) is a universal solvent capable of dissolving most water-soluble and lipid-soluble compounds, making it ideal for preparing high-concentration stock solutions of hydrophobic molecules like Eniclobrate.[9] It is critical, however, to minimize the final DMSO concentration in cell culture to avoid solvent-induced cytotoxicity, which can confound experimental results. Most cell lines can tolerate up to 0.5% DMSO, but a final concentration of ≤0.1% is highly recommended for minimal impact on cellular functions.[4]

Materials:

  • Eniclobrate powder (CAS: 81126-88-7)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Appropriate cell culture medium (e.g., DMEM)

Procedure:

  • Prepare a High-Concentration Primary Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of Eniclobrate powder in a sterile microcentrifuge tube. For a 10 mM stock, this would be 4.099 mg per 1 mL of DMSO.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming to 37°C for 10-15 minutes or brief sonication can be employed.[10] Ensure no particulates are visible.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Prepare Serial Dilutions for the Dose-Response Curve:

    • Perform serial dilutions of the primary stock solution in 100% DMSO. This is a critical step to prevent the compound from precipitating out of solution at intermediate concentrations.[1]

    • For a typical 10-point dose-response curve with a top concentration of 10 µM, you might prepare a dilution series in DMSO (e.g., 10 mM, 1 mM, 100 µM, etc.).

  • Prepare Final Working Solutions:

    • On the day of the experiment, dilute the DMSO serial dilutions into pre-warmed cell culture medium to achieve the final desired concentrations.

    • To maintain a consistent and low final DMSO concentration across all wells (e.g., 0.1%), prepare a 1000X stock of each concentration in DMSO. Then, add 1 µL of each 1000X stock to 1 mL of cell culture medium.

    • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound. This is essential to ensure that any observed effects are due to the compound and not the solvent.[11]

Part 1: Functional Potency Assessment via PPARα Reporter Assay

A cell-based reporter assay is the primary method for quantifying the functional potency (EC50) of a compound. This assay utilizes a host cell line engineered to express the human PPARα and a reporter gene (e.g., firefly luciferase) under the control of a PPRE promoter. Agonist binding to PPARα drives the expression of luciferase, which can be quantified as a luminescent signal.

Experimental Workflow: PPARα Reporter Assay

workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_read Day 3: Signal Readout cluster_analyze Data Analysis A Thaw & plate PPARα reporter cells in 96-well plate C Treat cells with Eniclobrate, positive control (GW7647), & vehicle control B Prepare Eniclobrate serial dilutions B->C D Lyse cells & add luciferase substrate E Measure luminescence (RLU) D->E F Normalize data & plot log[agonist] vs. response G Fit 4-parameter logistic curve & calculate EC50 F->G

Caption: Workflow for the PPARα luciferase reporter assay.

Protocol 2: PPARα Luciferase Reporter Gene Assay

Rationale: This protocol is designed to quantify the dose-dependent activation of human PPARα by Eniclobrate. A potent and selective PPARα agonist, such as GW7647, is used as a positive control to benchmark the assay's performance and Eniclobrate's relative efficacy.[11] Normalization of the luminescent signal is crucial for accurate data interpretation.

Materials:

  • Human PPARα Reporter Assay Kit (e.g., INDIGO Biosciences, BPS Bioscience) containing:

    • PPARα Reporter Cells (e.g., engineered HEK293 cells)

    • Cell Recovery and Compound Screening Media

    • Positive Control Agonist (e.g., GW7647)

  • Eniclobrate DMSO stock solutions (from Protocol 1)

  • White, sterile, 96-well cell culture plates

  • Luciferase Assay System (e.g., Promega ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding (Day 1):

    • Thaw and seed the PPARα reporter cells into a 96-well plate according to the manufacturer's protocol (typically 5,000-10,000 cells per well).

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment (Day 2):

    • Prepare final working solutions of Eniclobrate in the provided Compound Screening Medium across a wide concentration range (e.g., 10 pM to 100 µM).

    • Prepare a dose-response curve for the positive control, GW7647 (expected EC50 is in the low nM range, e.g., 6-13.6 nM).[11]

    • Prepare vehicle control wells containing 0.1% DMSO.

    • Carefully remove the medium from the cells and add the prepared compound dilutions, positive control, and vehicle control to the respective wells.

    • Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection (Day 3):

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add the luciferase reagent to each well as per the manufacturer's instructions.

    • Incubate at room temperature for approximately 10-20 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Normalization: Subtract the average background luminescence (from cell-free wells) from all other readings. The response is often expressed as "Fold Induction" over the vehicle control:

    • Fold Induction = (RLU of treated well) / (Average RLU of vehicle control wells)

  • Dose-Response Curve Generation:

    • Use a statistical software package like GraphPad Prism.

    • Enter the logarithm of the compound concentrations on the X-axis and the corresponding normalized response (e.g., Fold Induction) on the Y-axis.[12][13]

    • Fit the data using a non-linear regression model, specifically the "log(agonist) vs. response -- Variable slope (four parameters)" equation.[14]

    • The Four-Parameter Logistic (4PL) Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • Determine EC50 and Emax:

    • The software will calculate the EC50 , which is the concentration of Eniclobrate that produces 50% of the maximal response.[15]

    • The Top plateau of the curve represents the maximal efficacy (Emax ) of the compound in this assay. Compare the Emax of Eniclobrate to that of the positive control (GW7647) to assess its relative efficacy.

Table 2: Example Data Layout for Dose-Response Analysis

log[Eniclobrate] (M)Response (Fold Induction) - Replicate 1Response (Fold Induction) - Replicate 2Response (Fold Induction) - Replicate 3
-111.051.101.08
-101.251.301.28
-92.502.652.55
-88.909.109.00
-718.519.218.8
-624.825.525.1
-525.125.825.4

Part 2: Target Gene Expression Analysis by qPCR

To confirm that the activation of the PPARα pathway by Eniclobrate translates to the regulation of endogenous target genes, we will use quantitative Polymerase Chain Reaction (qPCR). This provides a secondary, more physiologically relevant validation of the compound's activity.

PPARα Signaling Pathway

pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eniclobrate Eniclobrate PPARa_RXR_cyto PPARα / RXR (Inactive) Eniclobrate->PPARa_RXR_cyto Binds & Activates PPARa_RXR_active PPARα / RXR (Active Complex) PPARa_RXR_cyto->PPARa_RXR_active Translocation PPRE PPRE PPARa_RXR_active->PPRE Binds TargetGenes Target Genes (CPT1A, ACOX1, PDK4) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA

Caption: Eniclobrate activation of the PPARα signaling pathway.

Protocol 3: qPCR Analysis of PPARα Target Genes

Rationale: This protocol measures the change in mRNA levels of well-established PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1), and Pyruvate Dehydrogenase Kinase 4 (PDK4), in a liver-derived cell line (HepG2) following treatment with Eniclobrate.[15] The use of validated, stable reference genes is critical for accurate normalization of qPCR data.[16][17]

Materials:

  • HepG2 cells (human hepatoma cell line)

  • 6-well cell culture plates

  • Eniclobrate and positive control (e.g., Fenofibrate or GW7647) working solutions

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Validated qPCR primers for target and reference genes (see Table 3)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with Eniclobrate at concentrations around its determined EC50 (e.g., 0.1x, 1x, and 10x EC50), a positive control (e.g., 50 µM Fenofibrate), and a vehicle control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Quantify RNA and assess its purity.

    • Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each target and reference gene for every sample.

    • A typical reaction includes cDNA, forward and reverse primers, SYBR Green Master Mix, and nuclease-free water.

    • Run the qPCR program with appropriate cycling conditions.

Table 3: Validated Human qPCR Primer Examples

Gene TargetForward Primer (5' to 3')Reverse Primer (5' to 3')Source/Reference
CPT1A GATCCTGGACAATACCTCGGAGCTCCACAGCATCAAGAGACTGCOriGene HP234003[18]
PDK4 CCTGAACACCATTTGGAATGAGGCTTGGCATATAGGCATCCTTCInferred from[15]
ACOX1 GAGGAAGCCAAGGAAGTCATCCTCACCAGGTAGCTTCCTCGTTCInferred from established targets
TBP (Reference) GAGCCAAGAGTGAAGAACAGTCGCTCCCCACCATATTCTGAATCTBased on[16][17]
TUBB2A (Reference) TGGGCATGGAGTCACAGAGGCTAGGGACAGGGTGAGAGTBased on[16][17]
  • Data Analysis:

    • Calculate the quantification cycle (Cq) values for each reaction.

    • Use the ΔΔCq (Delta-Delta Cq) method to determine the relative fold change in gene expression.

    • Step 1: Normalize to Reference Gene (ΔCq): ΔCq = Cq(target gene) - Cq(reference gene)

    • Step 2: Normalize to Vehicle Control (ΔΔCq): ΔΔCq = ΔCq(treated sample) - Average ΔCq(vehicle control)

    • Step 3: Calculate Fold Change: Fold Change = 2^(-ΔΔCq)

    • Plot the fold change as a function of Eniclobrate concentration.

Part 3: Direct Target Engagement via Competitive Ligand Binding Assay

While functional assays demonstrate a cellular response, a competitive ligand binding assay provides evidence of direct interaction between Eniclobrate and the PPARα protein. This assay measures the ability of a test compound (unlabeled Eniclobrate) to displace a high-affinity radiolabeled or fluorescently-tagged ligand from the PPARα ligand-binding domain.

Principle: A fixed concentration of a radiolabeled PPARα ligand ([³H]-agonist) is incubated with a source of PPARα protein. In parallel reactions, increasing concentrations of unlabeled Eniclobrate are added. If Eniclobrate binds to the same site, it will compete with and displace the radioligand, leading to a decrease in the measured radioactive signal. The concentration of Eniclobrate that displaces 50% of the radioligand is its IC50 (half-maximal inhibitory concentration), from which the binding affinity (Ki) can be calculated.

Methodology Overview:

  • Assay Type: Scintillation Proximity Assay (SPA) is a common high-throughput format for this purpose.[19]

  • Reagents:

    • Recombinant human PPARα ligand-binding domain (LBD).

    • A suitable high-affinity tritiated PPARα agonist (e.g., [³H]-GW7647).

    • SPA beads (e.g., copper-chelate YSi beads).

  • Procedure: The PPARα-LBD is captured by the SPA beads. When the radioligand binds to the receptor, it is brought into close proximity to the scintillant within the bead, generating a light signal. The unlabeled competitor (Eniclobrate) displaces the radioligand, moving it away from the bead and causing a decrease in the signal.

  • Data Analysis: The data is plotted as the logarithm of the competitor concentration versus the percentage of specific binding. A non-linear regression curve fit is used to determine the IC50 value.

Due to the specialized nature and safety requirements of working with radiolabeled materials, it is recommended that these assays are performed by experienced personnel or specialized contract research organizations.

Conclusion and Self-Validation

This guide outlines a robust, multi-tiered approach to establishing a comprehensive in vitro dose-response profile for Eniclobrate. The strategy is designed to be self-validating:

  • Functional Potency: The luciferase reporter assay provides a quantitative measure of Eniclobrate's EC50. The inclusion of a potent positive control like GW7647 validates the assay's dynamic range and provides a benchmark for Eniclobrate's potency.

  • Target Gene Confirmation: The qPCR analysis confirms that the pathway activation observed in the reporter assay translates to the modulation of known downstream PPARα target genes in a relevant cell type, adding physiological context to the initial findings.

  • Direct Binding Evidence: The competitive ligand binding assay provides mechanistic insight by demonstrating direct interaction with the PPARα protein, confirming it as the molecular target.

By integrating these three methodologies, researchers can confidently and accurately characterize the in vitro pharmacology of Eniclobrate, establishing it as a PPARα agonist and quantifying its potency and efficacy. This foundational data is critical for further preclinical and clinical development.

References

  • PubChem. Clofibrate. National Center for Biotechnology Information. [Link]

  • Koehl, N. J., Henze, L. J., Kuentz, M., Holm, R., & Griffin, B. T. (2020). Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax. Pharmaceutics, 12(6), 564. [Link]

  • Due-Hansen, M. E., et al. (2010). Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors. Methods in Molecular Biology, 655, 235–248. [Link]

  • Rakhshandehroo, M., et al. (2025). Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver. Scientific Reports. [Link]

  • Song, S., et al. (2010). Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements. Journal of Biological Chemistry, 285(13), 9822–9833. [Link]

  • Zhang, Y., et al. (2013). Preparation and in vitro/in vivo evaluation of fenofibrate nanocrystals. International Journal of Pharmaceutics, 455(1-2), 267–273. [Link]

  • GraphPad Software. Equation: Asymmetrical (five parameter). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Jadhav, A. R., & Pore, Y. (2015). Physicochemical and Micromeritic Studies on Fenofibrate Co-Crystals. Inventi Rapid: Pharm Tech, 2015(3), 1-7. [Link]

  • Duszka, C. (2021). Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Zhang, X., et al. (2020). Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models. BioMed Research International, 2020, 8926120. [Link]

  • GraphPad Software. Equation: EC50 shift. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • BPS Bioscience. PPAR alpha (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. [Link]

  • Zhao, Y., et al. (2007). The in Vitro and in Vivo Evaluation of Fenofibrate With a Self- Microemulsifying Formulation. Drug Development and Industrial Pharmacy, 33(12), 1375-1380. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Cyagen. DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • OriGene Technologies. PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036). [Link]

  • Staels, B., et al. (1995). [Molecular mechanism of action of the fibrates]. Annales de cardiologie et d'angeiologie, 44(4), 183-188. [Link]

  • Perceptive Discovery. Radioligand Binding Assay Services. [Link]

  • Ismail, H. (2021, September 1). How to Calculate EC50 Using GraphPad Prism | Dose Response Curve | Complete Tutorial. YouTube. [Link]

  • Mohanty, S., et al. (2020). Design and Development of Fenofibrate Solid for Solubility Enhancement. Current Trends in Biotechnology and Pharmacy, 14(4), 444-456. [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]

  • Bork, I., et al. (2021). Supersaturation and Solubilization upon In Vitro Digestion of Fenofibrate Type I Lipid Formulations: Effect of Droplet Size, Surfactant Concentration and Lipid Type. Pharmaceutics, 13(8), 1279. [Link]

  • Global Substance Registration System. ENICLOBRATE, (R)-. [Link]

  • Diep, Q. N., et al. (2003). PPAR alpha activator fenofibrate inhibits myocardial inflammation and fibrosis in angiotensin II-infused rats. Journal of molecular and cellular cardiology, 35(7), 819-827. [Link]

  • Zhang, X., et al. (2020). Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models. BioMed Research International, 2020, 8926120. [Link]

  • DeLean, A., Munson, P. J., & Rodbard, D. (1978). Simultaneous analysis of families of sigmoidal curves: application to bioassay, radioligand assay, and physiological dose-response curves. American Journal of Physiology-Endocrinology and Metabolism, 235(2), E97-E102. [Link]

  • CAS Common Chemistry. Clofibrate. [Link]

  • Grimaldi, M., et al. (2005). Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands. Journal of pharmacological and toxicological methods, 52(1), 127-135. [Link]

  • Box, K. J., & Comer, J. E. A. (2016). Solubility Determinations for Pharmaceutical API. In Physicochemical and Computational Tools for the Development of New Pharmaceuticals (pp. 19-38). Springer, Cham. [Link]

  • OriGene Technologies. CPT1A Human qPCR Primer Pair (NM_001876). [Link]

  • Feng, Y., et al. (2021). Fenofibrate-promoted hepatomegaly and liver regeneration are PPARα-dependent and partially related to the YAP pathway. Cell Death & Disease, 12(7), 661. [Link]

  • GraphPad Software. Equation: log(agonist) vs. response -- Variable slope. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Vinggaard, A. M., et al. (2015). Gene expression changes induced by PPARα-agonist GW7647. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Eniclobrate

Executive Summary: The Lipophilicity Challenge Welcome to the Technical Support Hub. You are likely here because you have observed a common phenomenon with Eniclobrate : the formation of a white precipitate immediately u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilicity Challenge

Welcome to the Technical Support Hub. You are likely here because you have observed a common phenomenon with Eniclobrate : the formation of a white precipitate immediately upon introducing your concentrated stock solution into aqueous media (PBS, cell culture medium, or assay buffers).

The Science: Eniclobrate is a diphenylmethane derivative with a molecular weight of 409.91 g/mol .[1][2] Its structure features a highly lipophilic backbone and a pyridine ring. At physiological pH (7.4), the pyridine nitrogen remains largely unprotonated (pKa ~5.2), rendering the molecule neutral and practically insoluble in water.

This guide provides field-proven protocols to maintain Eniclobrate in solution for biological assays, ensuring that your data reflects drug activity, not the artifacts of precipitation.

Troubleshooting Hub: Frequently Asked Questions (FAQs)

Q1: "I dissolved Eniclobrate in DMSO, but it crashes out when I add it to my cell culture media. Why?"

Diagnosis: This is the "Solvent Shock" effect. When a small volume of high-concentration organic stock (e.g., 100% DMSO) hits a large volume of aqueous buffer, the local solubility limit is instantly exceeded before mixing can occur, creating micro-precipitates that may not re-dissolve.

The Fix:

  • Increase Mixing Speed: Vortex the media while slowly adding the drug stock.

  • Use an Intermediate Dilution: Do not jump from 10 mM (Stock) to 10 µM (Final) in one step if using pure aqueous media.

  • Add a Surfactant/Carrier: Pre-supplement your media with 0.1% BSA (Bovine Serum Albumin) or use a cyclodextrin carrier (see Protocol B). Albumin acts as a "sink," binding the lipophilic drug and keeping it in solution.

Q2: "What is the maximum solubility I can expect?"

Based on structural analogs and commercial stock guidelines:

  • DMSO: ~10–25 mM (approx. 4–10 mg/mL).

  • Ethanol: ~10 mM (lower stability than DMSO).

  • Water/PBS: < 10 µM (Practically insoluble without modification).

Q3: "Can I use acidic buffer to dissolve it?"

Technical Insight: Eniclobrate contains a pyridine ring.[3] Acidifying the solution (pH < 4.0) will protonate the nitrogen, significantly increasing solubility.

  • Warning: If your assay requires pH 7.4, neutralizing the acid will cause immediate reprecipitation unless a stabilizing agent (like Hydroxypropyl-β-cyclodextrin) is present to "catch" the neutralizing molecules.

Q4: "How should I formulate Eniclobrate for in vivo oral gavage?"

Do not use PBS. The compound will sediment, leading to inconsistent dosing. Recommended Vehicles:

  • Suspension: 0.5% to 1% Methylcellulose (400 cP) in water.

  • Oil Solution: Corn oil or Olive oil (Eniclobrate is highly lipophilic and dissolves better in lipids).

Detailed Experimental Protocols

Protocol A: The "Step-Down" Preparation for Cell Culture

Use this method to minimize precipitation in cellular assays.

Reagents:

  • Eniclobrate Solid (Store at 4°C).

  • Anhydrous DMSO (Cell culture grade).

  • Culture Media (pre-warmed to 37°C).

Procedure:

  • Primary Stock: Dissolve 4.1 mg of Eniclobrate in 1 mL of DMSO to create a 10 mM stock solution. Vortex until completely clear.

  • Intermediate Work Solution (100x): Dilute the Primary Stock 1:100 into pure DMSO (not water) to create a 100 µM working solution.

    • Why? Keeping the intermediate in DMSO prevents premature crashing.

  • Final Dosing: Add 10 µL of the 100 µM Work Solution to 990 µL of Culture Media (with serum/BSA).

    • Final Concentration: 1 µM.

    • Final DMSO: 1% (Note: If 1% is toxic to your cells, perform a 1000x dilution step instead to reach 0.1% DMSO).

  • Verification: Inspect under a microscope (10x objective). If you see dark crystals or "sand," the drug has precipitated.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this if you need high concentrations (>10 µM) in aqueous buffer without DMSO toxicity.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[4]

  • Milli-Q Water.

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water. Filter sterilize (0.22 µm).

  • Dissolve Eniclobrate in a minimal volume of Acetone or Ethanol (e.g., 10 mg in 0.5 mL).

  • Add the Eniclobrate solution dropwise to 10 mL of the HP-β-CD solution while stirring rapidly (magnetic stirrer, 500 RPM).

  • Stir open-capped in a fume hood for 4–6 hours to allow the organic solvent (Acetone/Ethanol) to evaporate.

  • Result: A clear aqueous solution where Eniclobrate is trapped inside the cyclodextrin cavity.

  • QC: Measure absorbance at 260–280 nm (check specific lambda max) to confirm concentration.

Solubility Data & Reference Table

Solvent / VehicleSolubility Limit (Est.)Usage ContextNotes
DMSO ~25 mMStock StorageHygroscopic; keep tightly sealed at -20°C.
Ethanol (100%) ~10 mMStock StorageProne to evaporation; less stable than DMSO.
PBS (pH 7.4) < 1 µMNOT RECOMMENDED Immediate precipitation.
0.5% Methylcellulose SuspensionIn Vivo (Oral)Requires homogenization.
Corn Oil ~5–10 mMIn Vivo (Oral)Good bioavailability for lipophilic drugs.
20% HP-β-CD ~1–2 mMAqueous AssaysBest for avoiding organic solvent toxicity.

Decision Workflow (Visualization)

The following diagram outlines the logical decision process for selecting the correct formulation strategy based on your experimental endpoint.

Eniclobrate_Workflow Start Start: Solid Eniclobrate Stock Dissolve in Anhydrous DMSO (10-25 mM Stock) Start->Stock Decision Select Experimental Endpoint Stock->Decision CellCulture Cell Culture (In Vitro) Decision->CellCulture Enzymatic Enzymatic Assay (Cell-Free) Decision->Enzymatic Animal In Vivo Study (Rat/Mouse) Decision->Animal Dilution Is DMSO Tolerance < 0.1%? CellCulture->Dilution BufferCheck Check Buffer pH Enzymatic->BufferCheck Vehicle Avoid Aqueous Buffer Animal->Vehicle DirectAdd Direct Dilution (Vortexing) Dilution->DirectAdd No Complex Use HP-beta-Cyclodextrin Complexation Dilution->Complex Yes Surfactant Add 0.01% Tween-20 or Triton X-100 BufferCheck->Surfactant Prevent Adsorption OilMC Use Corn Oil or 0.5% Methylcellulose Vehicle->OilMC

Caption: Decision tree for Eniclobrate formulation. Select the path matching your assay tolerance for organic solvents.

References

  • National Cancer Institute (NCI). "Eniclobrate (Code C72992)."[5] NCI Thesaurus. [Link]

  • Najemnik, C., et al. "Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b." Arzneimittelforschung, 1981. [Link]

  • World Health Organization (WHO). "General Guidelines on Solubility and Dissolution for Pharmaceutical Preparations." WHO Technical Report Series. [Link]

  • Jain, A., et al. "Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin." (Analogous Fibrate Protocol). Journal of Young Pharmacists, 2011. [Link]

Sources

Optimization

Technical Support Center: Mitigating Eniclobrate-Induced Hepatotoxicity in Animal Models

Welcome, researchers, to the technical support center for investigating and mitigating Eniclobrate-induced hepatotoxicity. This guide is designed to provide you with the foundational knowledge, practical protocols, and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to the technical support center for investigating and mitigating Eniclobrate-induced hepatotoxicity. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to navigate the complexities of this research area. As Eniclobrate is a member of the fibrate class of drugs, which act as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, much of our understanding is extrapolated from this class. This guide synthesizes established principles of drug-induced liver injury (DILI) with the specific pharmacology of PPARα agonists to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when designing experiments to study Eniclobrate hepatotoxicity.

Q1: What is Eniclobrate and why is hepatotoxicity a concern?

Eniclobrate is a lipid-lowering agent from the fibrate class, designed to treat conditions like hyperlipidemia.[1] Like other fibrates (e.g., fenofibrate, clofibrate), it primarily functions by activating PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[2][3] While fibrates are generally considered safe, they have been associated with elevations in liver transaminases (ALT, AST), and in rare cases, clinically apparent liver injury.[2][4][5] Therefore, understanding and mitigating this potential hepatotoxicity is critical for preclinical safety assessment.

Q2: What is the proposed mechanism of fibrate-induced hepatotoxicity?

The mechanism is complex and not fully elucidated, but it is thought to involve the profound metabolic changes induced by PPARα activation. While PPARα activation can be protective against some forms of liver injury (like steatosis) by increasing fatty acid oxidation, it can also lead to:

  • Hepatocellular Stress: A massive increase in peroxisomal β-oxidation can generate reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[6]

  • Idiosyncratic Reactions: In susceptible individuals or models, the drug or its metabolites may trigger an immune-mediated response, although this is less common with fibrates compared to other drugs.[7][8]

  • Cholestasis: Some fibrates have been linked to an increased risk of gallstones and cholestatic injury, though the exact mechanism is unclear.[9][10]

Q3: Which animal model is best suited for studying Eniclobrate hepatotoxicity?

Rodent models, particularly rats and mice, are the most common starting point for DILI studies due to their well-characterized physiology and the availability of genetic tools.[11][12]

  • Mice (e.g., C57BL/6): Often used for mechanistic studies, especially when investigating immune involvement or using transgenic strains.

  • Rats (e.g., Sprague-Dawley, Wistar): Frequently used in regulatory toxicology for their larger size, which facilitates blood sampling, and their extensive historical dataset.

It is crucial to recognize that significant species differences exist in liver metabolism, and findings in rodents may not always translate directly to humans.[11] A pilot study to determine the responsiveness of a chosen strain to Eniclobrate is highly recommended.

Q4: What are the key biomarkers to monitor for hepatotoxicity?

The primary indicators of hepatocellular injury are the serum levels of:

  • Alanine Aminotransferase (ALT): Considered the most specific marker for liver damage.

  • Aspartate Aminotransferase (AST): Also indicates liver injury but is less specific as it's found in other tissues (e.g., muscle).[6] For cholestatic injury, monitor:

  • Alkaline Phosphatase (ALP)

  • Total Bilirubin (TB) [13]

Histopathological analysis of liver tissue is the gold standard for confirming and characterizing the nature of the liver injury (e.g., necrosis, steatosis, inflammation).[6]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during DILI experiments.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps
Inconsistent or no elevation in liver enzymes (ALT/AST). 1. Incorrect Dose: The dose may be too low to induce toxicity in the chosen model. 2. Strain/Species Insensitivity: The selected animal strain may be resistant to fibrate-induced hepatotoxicity.[11] 3. Short Duration: The treatment period may be insufficient for toxicity to develop.1. Conduct a Dose-Ranging Study: Test a range of Eniclobrate doses to find a concentration that induces a consistent, sub-lethal hepatotoxic response. 2. Review Literature for Fibrate Studies: Research which rodent strains have shown sensitivity to other fibrates like fenofibrate. Consider switching strains if necessary. 3. Extend the Treatment Period: Increase the duration of dosing (e.g., from 7 days to 14 or 28 days) and include interim blood sampling points.
High mortality rate in the Eniclobrate-treated group. 1. Dose is too high: The selected dose is causing acute, overwhelming liver failure rather than a measurable, sub-lethal injury.[14] 2. Vehicle Toxicity or Stress: The administration route or vehicle may be causing undue stress or toxicity.1. Reduce the Dose: Lower the dose by 25-50% and re-evaluate. The goal is to induce measurable injury, not lethality. 2. Refine Administration Protocol: Ensure proper gavage technique to avoid stress or injury. Confirm the vehicle (e.g., corn oil, CMC) is well-tolerated and used in the control group.
Histopathology does not correlate with biomarker data. 1. Timing of Necropsy: The time point for tissue collection may be too early (before lesions develop) or too late (after resolution has begun).[15] 2. Biomarker Mismatch: The injury may be primarily cholestatic (elevated ALP/Bilirubin) rather than hepatocellular (elevated ALT/AST), or vice-versa.1. Perform a Time-Course Study: Collect blood and tissue samples at multiple time points (e.g., 6h, 24h, 48h, 72h, 7d) after dosing to map the onset, peak, and resolution of both biomarker changes and histological lesions.[15] 2. Expand Biomarker Panel: Always measure a full panel of liver markers (ALT, AST, ALP, TB) to correctly classify the type of injury.[13]
High variability in results between animals. 1. Inconsistent Dosing: Inaccurate gavage volumes or errors in drug formulation. 2. Underlying Health Status: Subclinical infections or other health issues in the animal colony can affect liver function. 3. Genetic Drift: Variation within an outbred animal stock.1. Standardize Procedures: Ensure all technicians are trained in precise oral gavage. Validate the homogeneity of the drug suspension before each use. 2. Use Healthy Animals: Source animals from a reputable vendor and allow for a proper acclimatization period. Exclude any animals that appear unwell before the study begins. 3. Use Inbred Strains: For mechanistic studies, prefer inbred strains (e.g., C57BL/6) to minimize genetic variability.

Section 3: Core Experimental Protocols

These protocols provide a validated framework. Researchers must optimize doses and time points for their specific model and experimental goals.

Protocol 1: Induction of Eniclobrate Hepatotoxicity in Rodents

Objective: To establish a reproducible model of Eniclobrate-induced liver injury.

Materials:

  • Eniclobrate

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] or corn oil)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (for serum separation)

  • Standard lab equipment for animal housing and care

Methodology:

  • Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week prior to the experiment.

  • Group Allocation: Randomly divide animals into at least four groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: Low-Dose Eniclobrate (e.g., 50 mg/kg, p.o.)

    • Group 3: Mid-Dose Eniclobrate (e.g., 150 mg/kg, p.o.)

    • Group 4: High-Dose Eniclobrate (e.g., 300 mg/kg, p.o.) (Note: Doses are hypothetical and must be determined in a pilot study.)

  • Drug Preparation & Administration: Prepare a homogenous suspension of Eniclobrate in the vehicle daily. Administer the assigned treatment via oral gavage once daily for 14 consecutive days.

  • Monitoring: Record body weight and clinical signs of toxicity (e.g., lethargy, piloerection) daily.

  • Blood Collection: Collect blood via tail vein or saphenous vein at baseline (Day 0) and on Days 7 and 14 (prior to dosing). A terminal blood sample should be collected at necropsy.

  • Serum Analysis: Centrifuge blood to separate serum. Analyze serum for ALT, AST, ALP, and Total Bilirubin levels.

  • Necropsy and Tissue Collection: At the end of the 14-day period (24 hours after the last dose), euthanize animals. Perform a gross examination of the liver. Record liver weight.

  • Histopathology: Fix a section of the left lateral liver lobe in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). A pathologist should evaluate slides for signs of necrosis, inflammation, steatosis, and other abnormalities.

Protocol 2: Evaluating a Hepatoprotective Agent Against Eniclobrate Toxicity

Objective: To assess the efficacy of a test compound (Agent X) in mitigating Eniclobrate-induced liver injury.

Methodology:

  • Model Induction: Use the dose of Eniclobrate determined in Protocol 1 that causes a consistent, moderate elevation in ALT/AST (e.g., 2-5x baseline) without significant mortality.

  • Group Allocation: Randomly divide animals into at least four groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Eniclobrate Control (toxicant only)

    • Group 3: Agent X + Eniclobrate (test group)

    • Group 4: Agent X Control (to test for effects of the agent alone)

  • Dosing Regimen:

    • Administer Agent X (or its vehicle) for a set period before starting Eniclobrate treatment (e.g., 7 days of pre-treatment), depending on its mechanism of action.

    • On Day 8, begin co-administration of Eniclobrate and Agent X. Typically, Agent X is given 1-2 hours before the Eniclobrate dose.

    • Continue co-administration for the duration established in Protocol 1 (e.g., 14 days).

  • Analysis: Perform all monitoring and analysis steps as described in Protocol 1 (body weight, clinical signs, serum biochemistry, and histopathology).

  • Efficacy Evaluation: Compare the outcomes of the "Agent X + Eniclobrate" group to the "Eniclobrate Control" group. A significant reduction in serum ALT/AST levels and improved histology scores would indicate a hepatoprotective effect.

Section 4: Mechanistic Pathways & Workflows

Visualizing the underlying biology and experimental design is key to a successful study.

Diagram 1: Hypothesized PPARα-Mediated Hepatotoxicity Pathway

This diagram illustrates the dual role of PPARα activation, which can lead to both beneficial metabolic regulation and potential hepatotoxicity through oxidative stress.

PPARa_Pathway cluster_drug Drug Action cluster_cell Hepatocyte cluster_beneficial Beneficial Effects cluster_adverse Adverse Effects eniclobrate Eniclobrate (Fibrate) ppara PPARα Activation eniclobrate->ppara binds & activates fat_ox ↑ Fatty Acid Oxidation ppara->fat_ox upregulates genes perox_prolif ↑ Peroxisome Proliferation ppara->perox_prolif upregulates genes lipid_clear ↑ Lipid Clearance fat_ox->lipid_clear steatosis ↓ Steatosis lipid_clear->steatosis ros ↑ Reactive Oxygen Species (ROS) perox_prolif->ros mito_dys Mitochondrial Dysfunction ros->mito_dys stress Hepatocellular Stress & Injury mito_dys->stress

Caption: Hypothesized dual role of PPARα activation by Eniclobrate in the liver.

Diagram 2: Experimental Workflow for Mitigation Studies

This diagram outlines the logical flow of an experiment designed to test a potential hepatoprotective agent.

Mitigation_Workflow cluster_dosing Co-administration Phase (e.g., 14 days) cluster_analysis Endpoint Analysis acclimate 1. Animal Acclimatization (7 days) grouping 2. Random Grouping (n=8-10/group) acclimate->grouping pretreat 3. Pre-treatment Phase (Agent X or Vehicle) grouping->pretreat dosing 4. Daily Dosing: - Eniclobrate (Toxicant) - Agent X (Test Agent) pretreat->dosing monitoring 5. Daily Monitoring: - Body Weight - Clinical Signs dosing->monitoring sampling 6. In-life Sampling (Blood for Biochemistry) monitoring->sampling necropsy 7. Terminal Necropsy (24h after last dose) sampling->necropsy biochem 8a. Serum Biochemistry (ALT, AST, ALP, TB) necropsy->biochem histopath 8b. Liver Histopathology (H&E Staining) necropsy->histopath results 9. Data Analysis & Conclusion biochem->results histopath->results

Caption: Step-by-step workflow for evaluating a hepatoprotective agent.

References

  • Development on Animal Models for Drug/Chemical Induced Liver Injury. (2023).
  • Understanding and using Animal Models of Hepatotoxicity. (n.d.). PubMed.
  • Lacquemant, C., et al. (2016). Experimental models of hepatotoxicity related to acute liver failure. PMC.
  • Advancing hepatotoxicity assessment: current advances and future directions. (n.d.). PMC.
  • Jaeschke, H. (2018). Animal models of drug-induced liver injury. PubMed.
  • Najemnik, C., et al. (1981). Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. PubMed.
  • Dilić, M., et al. (2018). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. PMC.
  • Animal models of drug-induced liver injury. (2018). ResearchGate.
  • CIOMS Consensus report on Drug-Induced Liver Injury (DILI). (2020). YouTube.
  • Disruption of peroxisome proliferator-activated receptor α in hepatocytes protects against acetaminophen-induced liver injury by activating the IL-6/STAT3 pathway. (n.d.). PMC.
  • Targeting lipophagy and nuclear receptors in metabolic-associated fatty liver disease: insights from traditional Chinese medicine. (n.d.). Frontiers.
  • Peroxisome proliferator-activated receptor alpha-mediated drug toxicity in the liver. (n.d.). PubMed.
  • Clofibrate Side Effects: Common, Severe, Long Term. (2025). Drugs.com.
  • Fenofibrate‐induced hepatotoxicity: A case with a special feature that is different from those in the LiverTox database. (2019). NIH.
  • Clofibrate (oral route) - Side effects & dosage. (n.d.). Mayo Clinic.
  • Uesugi, M., et al. (2018). Establishment of Animal Models of Drug-induced Liver Injury and Analysis of Possible Mechanisms. J-Stage.
  • Hepatotoxic Effects of Lipid-Altering Agents. (2012). U.S. Pharmacist.
  • Toxicology of Ligands for Peroxisome Proliferator-Activated Receptors (PPAR). (n.d.). Oxford Academic.
  • An Overview of the Role of Peroxisome Proliferator-activated Receptors in Liver Diseases. (n.d.).
  • What are the side effects of Aluminii Clofibras? (2024). Patsnap Synapse.
  • EASL clinical practice guidelines: drug-induced liver injury (DILI). (n.d.).

Sources

Troubleshooting

Technical Support Center: Eniclobrate Experimental Optimization

The following technical guide addresses the optimization of Eniclobrate (a diphenylmethane derivative) for cholesterol reduction in research settings. Unlike standard statins or typical fibrates, Eniclobrate primarily fu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of Eniclobrate (a diphenylmethane derivative) for cholesterol reduction in research settings. Unlike standard statins or typical fibrates, Eniclobrate primarily functions by inducing cholesterol-7


-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid synthesis, thereby accelerating the catabolism of cholesterol into bile acids.

Subject: Optimizing Eniclobrate Dosage for Maximal Cholesterol Catabolism Application: Preclinical Lipid Metabolism Studies & Early-Phase Pharmacodynamics Support Level: Tier 3 (Senior Scientist / Protocol Design)

Core Mechanism & Dosage Logic

Why Eniclobrate? Eniclobrate is distinct from HMG-CoA reductase inhibitors (statins). It does not inhibit cholesterol synthesis; rather, it accelerates cholesterol disposal . It increases the activity of hepatic cholesterol-7


-hydroxylase (CYP7A1) , converting cholesterol to 7

-hydroxycholesterol and subsequently to bile acids for excretion.

Dosage Strategy: Optimization requires balancing serum cholesterol reduction against hepatic triglyceride (TG) accumulation . Eniclobrate has been observed to lower serum cholesterol while paradoxically increasing liver TG levels (hepatomegaly risk in rodent models).

ParameterTarget EffectMechanism
Serum Cholesterol Reduction (Primary Endpoint)Increased conversion to Bile Acids via CYP7A1 induction.
Hepatic Triglycerides Monitor for Safety (Side Effect)Potential upregulation of fatty acid uptake or reduced VLDL secretion.
HMG-CoA Reductase No ChangeEniclobrate does not inhibit the synthesis pathway.

Experimental Protocols: Dosage Determination

Protocol A: Establishing the Optimal Therapeutic Window (Human/Primate Model Reference)

Based on clinical crossover trials (e.g., Snippet 1.9), the standard reference dosage is 130 mg twice daily (BID) .

Step-by-Step Optimization Workflow:

  • Baseline Lipid Profiling:

    • Measure Total Cholesterol (TC), LDL-C, HDL-C, and Serum Triglycerides.

    • Critical: Establish a baseline for Hepatic TG content (via biopsy or imaging) if working with animal models, as this is the dose-limiting toxicity.

  • Dose Titration (Escalation Phase):

    • Start: 50% of reference dose (approx. 65 mg BID).

    • Increment: Increase by 25% every 7 days, monitoring serum TC.

    • Stop Condition: When serum TC reduction plateaus OR Hepatic TG increases by >20% over baseline.

  • Combination Strategy (Synergy Check):

    • Since Eniclobrate affects catabolism, co-administration with an HMG-CoA reductase inhibitor (e.g., Simvastatin) can prevent compensatory synthesis upregulation.

Troubleshooting Guide (Q&A)

Q1: My subject shows significant serum cholesterol reduction, but liver enzymes (ALT/AST) are spiking. Should I reduce the dosage? Diagnosis: This likely indicates hepatomegaly or fatty liver induction, a known effect of diphenylmethane derivatives like Eniclobrate and Beclobrate. Action:

  • Immediate: Halt dosage escalation.

  • Verify: Measure hepatic triglyceride content. If elevated, the dosage is supratherapeutic for the liver's export capacity.

  • Correction: Reduce dose by 30%. Consider co-administering an antioxidant or hepatoprotective agent if the protocol allows, but the primary fix is dosage reduction.

Q2: I am seeing high variability in CYP7A1 activity assays between treatment groups. Is the drug degrading? Diagnosis: Eniclobrate is a 3-pyridinylmethyl ester .[1] Esters can be liable to hydrolysis if the vehicle pH is improper or if stored in aqueous solution for extended periods. Action:

  • Vehicle Check: Ensure the compound is solubilized in a non-aqueous vehicle (e.g., DMSO or PEG) immediately prior to administration. Avoid storing pre-mixed aqueous suspensions.

  • Assay Timing: CYP7A1 has a circadian rhythm. Ensure all subjects are dosed and sacrificed/sampled at the exact same time of day (Zeitgeber time).

Q3: The serum cholesterol levels are not dropping despite high dosage (260 mg/day). Why? Diagnosis: Compensatory upregulation of cholesterol synthesis. Action:

  • Check HMG-CoA Reductase: Measure mRNA expression of Hmgcr. If Eniclobrate is effectively draining the cholesterol pool via bile acids, the liver may respond by synthesizing more cholesterol to maintain homeostasis.

  • Solution: This is the "sieve" effect. You are emptying the bucket (bile acids), but the tap is running faster (synthesis). Add a statin to block the synthesis pathway.

Pathway Visualization

The following diagram illustrates the distinct mechanism of Eniclobrate compared to Statins, highlighting the CYP7A1 induction pathway.

Eniclobrate_Mechanism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Catalyzed by HMGCR Cholesterol Hepatic Cholesterol (Pool) Mevalonate->Cholesterol HydroxyChol 7α-Hydroxycholesterol Cholesterol->HydroxyChol Rate Limiting Step BileAcids Bile Acids (Excretion) HydroxyChol->BileAcids HMGCR HMG-CoA Reductase CYP7A1 CYP7A1 (Cholesterol-7α-hydroxylase) CYP7A1->HydroxyChol Enzyme Action Eniclobrate Eniclobrate (Drug) Eniclobrate->CYP7A1 INDUCES (Increases Activity) Statins Statins Statins->HMGCR INHIBITS

Figure 1: Mechanism of Action. Eniclobrate induces CYP7A1, accelerating the conversion of hepatic cholesterol into bile acids, distinct from Statin-mediated synthesis inhibition.

References

  • Qeios . (2020).[2] Eniclobrate: Definition and Mechanism. Qeios. Available at: [Link]

  • Schneider, A., et al. (1985). Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. PubMed (NIH). Available at: [Link]

  • Hengen, N., et al. (1984). Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. PubMed (NIH). Available at: [Link]

Sources

Optimization

Troubleshooting inconsistent results in Eniclobrate experiments

Topic: Troubleshooting Inconsistent Results in Eniclobrate Experiments Status: Operational | Tier: Level 3 Advanced Support Audience: Senior Researchers & Assay Development Scientists[1] Diagnostic Overview: Why are my r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Eniclobrate Experiments

Status: Operational | Tier: Level 3 Advanced Support Audience: Senior Researchers & Assay Development Scientists[1]

Diagnostic Overview: Why are my results inconsistent?

Eniclobrate (CAS 57081-66-0) is a diphenylmethane derivative primarily utilized to study the upregulation of cholesterol 7


-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid synthesis.[1]

Inconsistent data usually stems from three specific failure modes: bioavailability artifacts (solubility/protein binding), metabolic model mismatch (low CYP7A1 baseline), or analytical interference (opposing lipid fluxes).[1]

Quick Diagnostic Matrix
Symptom Probable Root Cause Immediate Action
High Well-to-Well Variability Micro-precipitation of Eniclobrate in aqueous media.[1]Switch to a "Hot-Solvent" spike method or reduce FBS concentration.[1]
No Reduction in Total Cholesterol Cell model lacks functional CYP7A1 expression (e.g., standard HepG2).[1]Validate CYP7A1 baseline; consider HepaRG or primary hepatocytes.[1]
Unexpected Cytotoxicity Intracellular triglyceride (TG) accumulation (Steatosis).[1]Measure Lipid Droplets (LDs); Eniclobrate raises liver TGs while lowering cholesterol.[1]
Loss of Potency over Time Hydrolysis of the ester bond in aqueous storage.[1]Prepare fresh stock in anhydrous DMSO; do not store aqueous working solutions.[1]
Deep-Dive Troubleshooting (Q&A)
Q1: I observe cholesterol reduction in some replicates but not others. Is the compound unstable?

Technical Analysis: While Eniclobrate is chemically stable in anhydrous DMSO at -20°C, it is highly lipophilic.[1] The inconsistency is likely physical , not chemical.[1] When spiking a DMSO stock directly into cold or room-temperature media, Eniclobrate can form micro-crystals that are invisible to the naked eye but settle unevenly, leading to effective dosing errors of +/- 50%.[1]

Corrective Protocol:

  • Pre-warm culture media to 37°C before spiking.

  • Vortex the DMSO stock immediately prior to pipetting.[1]

  • Rapid Dispersion: Pipette the drug into the center of the media volume while swirling, rather than down the side of the vessel.

Q2: My HepG2 cells show no response to Eniclobrate, even at 50 µM.

Technical Analysis: This is a classic Target Abundance Mismatch . Eniclobrate acts by upregulating CYP7A1.[1] Standard HepG2 cell lines often have negligible baseline CYP7A1 activity compared to primary human hepatocytes (PHH).[1] If the enzyme isn't present to be upregulated, the drug has no substrate to act upon.[1]

Validation Step: Perform a qPCR check for CYP7A1 mRNA.[1] If Ct values are >30, your model is insensitive.[1]

  • Recommendation: Use HepaRG cells differentiated for 2 weeks, or sandwich-cultured primary hepatocytes, which retain bile acid synthesis pathways.[1]

Q3: Why do I see an increase in Total Lipids despite cholesterol lowering?

Technical Analysis: Eniclobrate has a dual mechanism. While it drives cholesterol catabolism into bile acids, it simultaneously increases hepatic triglyceride levels .[1] If you are using a non-specific lipid stain (like Oil Red O) or a total gravimetric lipid assay, the rise in TGs will mask the drop in cholesterol.[1]

Resolution: You must fractionate the lipids.[1] Use specific enzymatic assays for Free Cholesterol vs. Triglycerides .[1] Do not rely on total lipid mass.[1]

Mechanistic Visualization

Understanding the pathway flux is critical for interpreting the "Dual Effect" (Lower Cholesterol / Higher TG).[1]

Eniclobrate_Mechanism Cholesterol Intracellular Cholesterol CYP7A1 CYP7A1 (Rate Limiting) Cholesterol->CYP7A1 BileAcids Bile Acids (Excreted) Cholesterol->BileAcids Catabolism Eniclobrate Eniclobrate (Drug) Eniclobrate->CYP7A1 Upregulates Activity CYP7A1->BileAcids Conversion Triglycerides Hepatic Triglycerides FattyAcids Free Fatty Acids FattyAcids->Triglycerides Esterification (Increased by Eniclobrate)

Figure 1: Eniclobrate Mechanism of Action. The drug accelerates the conversion of Cholesterol to Bile Acids via CYP7A1 but independently promotes Triglyceride accumulation, necessitating specific endpoint assays.[1][2][3][4][5][6]

Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions

Avoid freeze-thaw cycles which induce crystallization.

  • Weighing: Weigh Eniclobrate powder in a glass vial (avoid plastics due to lipophilicity).

  • Solvent: Dissolve in anhydrous DMSO to a master concentration of 10 mM .

    • Note: Ethanol is a secondary choice but evaporates faster, changing concentrations over time.[1]

  • Aliquot: Dispense into single-use amber vials (20-50 µL).

  • Storage: Store at -20°C. Stable for 6 months.

Protocol B: CYP7A1 Activity Verification (The "Gold Standard" Check)

Use this to confirm if your lack of results is due to the cells or the drug.[1]

  • Seed Cells: HepaRG or Primary Hepatocytes in 6-well plates.

  • Treatment: Treat with Eniclobrate (10-50 µM) for 24 hours .

  • Harvest: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Primary Ab: Anti-CYP7A1 (1:1000).[1]

    • Loading Control: Beta-actin or GAPDH.[1]

  • Success Criteria: You must observe a >2-fold increase in CYP7A1 protein band intensity relative to vehicle (DMSO) control.[1] If not, the drug is not acting on the target in your system.[1]

Troubleshooting Logic Flow

Use this decision tree to isolate the source of experimental failure.

Troubleshooting_Flow Start Inconsistent Eniclobrate Results CheckSolubility 1. Check Media Clarity (Microscope) Start->CheckSolubility Precipitation Crystals Visible? CheckSolubility->Precipitation FixSolubility Action: Reduce Conc. or Warm Media Precipitation->FixSolubility Yes CheckCellModel 2. Check Cell Model Baseline Precipitation->CheckCellModel No CYP_Expression Is CYP7A1 Expressed? CheckCellModel->CYP_Expression SwitchCells Action: Switch to HepaRG/Primary CYP_Expression->SwitchCells No/Low CheckAssay 3. Check Assay Specificity CYP_Expression->CheckAssay High AssayType Measuring Total Lipids? CheckAssay->AssayType AssayType->Start Re-evaluate Stock Quality FixAssay Action: Measure Free Chol vs. Triglycerides AssayType->FixAssay Yes

Figure 2: Step-by-Step Troubleshooting Logic. Follow the path to identify if the issue is physical (solubility), biological (cell model), or analytical (assay choice).

References
  • NCI Thesaurus. (2020).[1][6] Eniclobrate (Code C72992).[1][3][6] National Cancer Institute.[1][6] [Link][1]

  • Najemnik, C., et al. (1981).[1] Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b.[1][7][8] Arzneimittelforschung, 31(12), 2168-2169.[1][7] [Link]

  • Kritchevsky, D., et al. (1983).[1] Influence of beclobrate and eniclobrate on cholesterol metabolism in rats.[1][8] Arzneimittelforschung, 33(10), 1469-1471.[1][8] [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Eniclobrate Formulations

Welcome to the technical support center for Eniclobrate formulation development. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Eniclobrate formulation development. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges associated with Eniclobrate. As a poorly soluble compound, enhancing its dissolution rate and subsequent absorption is paramount for achieving therapeutic efficacy. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of Eniclobrate formulation.

Understanding the Core Challenge: Presumed BCS Class II Properties

Eniclobrate, a diphenylmethane derivative with hypocholesterolemic properties, is structurally related to fibrates like fenofibrate.[1] Based on this similarity and data from analogous compounds, it is presumed that Eniclobrate is a Biopharmaceutics Classification System (BCS) Class II compound.[2] This classification implies low aqueous solubility and high intestinal permeability .[3][4]

The primary obstacle to achieving adequate bioavailability for BCS Class II drugs is not their ability to cross the intestinal wall, but their poor dissolution in the gastrointestinal fluids.[3][5] Therefore, the formulation strategies presented here are centered on enhancing the solubility and dissolution rate of Eniclobrate.

Frequently Asked Questions (FAQs)

Q1: My initial Eniclobrate formulation shows very low in vitro dissolution. What is the likely cause?

A1: Low in vitro dissolution of Eniclobrate is almost certainly due to its inherent poor aqueous solubility. The crystalline nature of the drug substance often leads to a slow dissolution rate, which is a common challenge for BCS Class II compounds.[2][6] To improve this, you need to employ formulation strategies that increase the drug's effective surface area or present it in a more soluble (e.g., amorphous) form.

Q2: I am seeing high variability in my in vivo pharmacokinetic (PK) data. Could the formulation be the cause?

A2: Yes, high inter-subject variability in PK data for poorly soluble drugs is often linked to the formulation. This can be due to inconsistent dissolution, which may be influenced by factors such as the patient's prandial state (fed vs. fasted). Lipid-based formulations can often mitigate this food effect.[7]

Q3: What are the primary formulation strategies I should consider for Eniclobrate?

A3: For a BCS Class II compound like Eniclobrate, the most promising strategies are:

  • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles to enhance dissolution.[8][9]

  • Solid Dispersions: Dispersing Eniclobrate in a hydrophilic carrier to create a more soluble, often amorphous, system.[2][10]

  • Lipid-Based Formulations: Dissolving Eniclobrate in a lipid vehicle to improve its solubilization in the gastrointestinal tract.[7][11]

  • Cyclodextrin Complexation: Encapsulating the Eniclobrate molecule within a cyclodextrin complex to increase its aqueous solubility.[12][13]

Q4: How do I choose the best formulation strategy for Eniclobrate?

A4: The selection of an appropriate strategy depends on several factors, including the physicochemical properties of Eniclobrate (though not fully published, some can be inferred), the desired release profile, and the intended dosage form. A preliminary screening of several approaches is often necessary. For example, solid dispersions and lipid-based formulations are generally very effective for BCS Class II drugs.[2][7]

Q5: What analytical techniques are essential for characterizing my Eniclobrate formulations?

A5: Key characterization techniques include:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of Eniclobrate (crystalline or amorphous) within the formulation.[5]

  • X-Ray Diffraction (XRD): To confirm the crystalline or amorphous nature of the drug.[5][10]

  • In Vitro Dissolution Testing: To assess the rate and extent of drug release from the formulation. This is a critical performance indicator.[10]

  • Particle Size Analysis: Especially important for micronized or nanosized formulations.

Troubleshooting Guides

Issue 1: Poor Solubility and Dissolution with Solid Dispersions
Symptom Potential Cause Troubleshooting Action
Low drug loading achievable without precipitation. Poor miscibility of Eniclobrate with the chosen polymer carrier.Screen a wider range of hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®). Conduct solubility studies of Eniclobrate in various polymer solutions.
Initial high dissolution followed by rapid precipitation (the "spring and parachute" effect fails). The polymer is not effectively inhibiting the crystallization of the amorphous drug in the dissolution medium.Consider using a combination of polymers. One to act as a solubilizer and another as a crystallization inhibitor. Also, investigate the use of surfactants in the formulation.
DSC/XRD analysis shows crystalline Eniclobrate in the solid dispersion. Incomplete amorphization during preparation. The drug-to-polymer ratio may be too high.Increase the proportion of the polymer. Optimize the manufacturing process parameters (e.g., higher temperature for melt extrusion, faster solvent evaporation).
Issue 2: Instability of Lipid-Based Formulations
Symptom Potential Cause Troubleshooting Action
Drug precipitation upon storage. The formulation is supersaturated, or the drug has poor solubility in the lipid vehicle over time.Screen different lipid excipients (oils, surfactants, co-solvents) to find a system with higher solubilizing capacity for Eniclobrate. Perform long-term stability studies at various temperatures.
Phase separation of the formulation. Immiscibility of the components (oil, surfactant, co-solvent).Adjust the ratios of the formulation components. Use a co-surfactant to improve miscibility.
Poor self-emulsification upon dilution in aqueous media. The surfactant concentration or HLB (Hydrophile-Lipophile Balance) value is not optimal.Screen surfactants with different HLB values. Increase the surfactant-to-oil ratio.
Issue 3: Challenges with Micronization/Nanonization
Symptom Potential Cause Troubleshooting Action
Particle agglomeration after milling. High surface energy of the newly formed small particles.Incorporate a stabilizer or anti-agglomerating agent into the formulation. Optimize the drying process to prevent particle fusion.
Difficulty in achieving the desired particle size. The milling process is not optimized. The material may be too ductile.Adjust milling parameters (e.g., pressure in jet milling).[14] For materials that are not amenable to standard milling, consider cryogenic milling to increase brittleness.[14]
Changes in crystallinity after milling. The high energy input of the milling process can induce amorphization.Monitor the solid-state properties of the milled material using DSC and XRD. Adjust milling intensity to minimize amorphization if a crystalline product is desired.

Experimental Protocols

Protocol 1: Preparation of Eniclobrate Solid Dispersion by Solvent Evaporation

This protocol is a self-validating system as the final characterization steps (DSC/XRD and dissolution) will confirm the success of the amorphization and solubility enhancement.

  • Polymer and Solvent Selection:

    • Choose a hydrophilic polymer (e.g., PVP K30, HPMC, Eudragit® grades).

    • Select a common solvent in which both Eniclobrate and the polymer are soluble (e.g., methanol, ethanol, acetone).

  • Preparation:

    • Dissolve Eniclobrate and the chosen polymer in the selected solvent in various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.

    • Continue evaporation until a solid film or powder is formed.

  • Drying and Milling:

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove residual solvent.

    • Gently mill the dried solid dispersion to obtain a fine powder.

  • Characterization:

    • DSC/XRD: Analyze the powder to confirm the amorphous state of Eniclobrate.

    • In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., phosphate buffer pH 6.8 with a surfactant like 0.5% SLS) and compare with the dissolution of pure Eniclobrate.

Protocol 2: Preparation of Eniclobrate-Cyclodextrin Inclusion Complex by Kneading Method

This method is cost-effective and avoids the use of large volumes of organic solvents.[15]

  • Molar Ratio Selection:

    • Calculate the required amounts of Eniclobrate and a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) for different molar ratios (e.g., 1:1, 1:2).[13]

  • Kneading Process:

    • Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to form a paste.[15]

    • Gradually add the Eniclobrate powder to the paste and knead thoroughly for 30-60 minutes.[15]

  • Drying and Sieving:

    • Dry the resulting doughy mass in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • Pass the dried complex through a suitable sieve to obtain a uniform powder.

  • Characterization:

    • Solubility Studies: Determine the apparent solubility of the complex in water and compare it to the pure drug.

    • Dissolution Testing: Evaluate the in vitro dissolution profile.

    • DSC/XRD Analysis: To confirm the formation of the inclusion complex and the change in the drug's solid state.

Visualizing Formulation Strategies

G cluster_problem Core Problem cluster_outcome Desired Outcome Eniclobrate Eniclobrate (API) Presumed BCS Class II PoorSolubility Poor Aqueous Solubility Eniclobrate->PoorSolubility leads to LowBioavailability Low & Variable Bioavailability PoorSolubility->LowBioavailability results in SolidDispersion SolidDispersion LowBioavailability->SolidDispersion Addressed by LipidFormulation LipidFormulation LowBioavailability->LipidFormulation Addressed by Micronization Micronization LowBioavailability->Micronization Addressed by Cyclodextrin Cyclodextrin LowBioavailability->Cyclodextrin Addressed by ImprovedDissolution Improved Dissolution Rate SolidDispersion->ImprovedDissolution LipidFormulation->ImprovedDissolution Micronization->ImprovedDissolution Cyclodextrin->ImprovedDissolution EnhancedBioavailability Enhanced Bioavailability ImprovedDissolution->EnhancedBioavailability leads to

Caption: Logical workflow for addressing Eniclobrate's bioavailability challenges.

G start Start dissolve dissolve start->dissolve end End evaporate evaporate dissolve->evaporate dry dry evaporate->dry mill mill dry->mill dsc_xrd dsc_xrd mill->dsc_xrd dissolution dissolution dsc_xrd->dissolution dissolution->end

Caption: Experimental workflow for Solid Dispersion preparation.

References

  • Mahesh MB, Shrikrushna AS, Ganesh ST. Enhancement of solubility and dissolution rate of fenofibrate using β-Cyclodextrin. Innov Pharm Pharmacother 2020;8(3):97-104. [Link]

  • Lee, S. H., et al. (2019). Improvement of the dissolution rate and bioavailability of fenofibrate by the supercritical anti-solvent process. International Journal of Pharmaceutics, 565, 336-344. [Link]

  • Najemnik, C., Lageder, H., Regal, H., & Irsigler, K. (1981). Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. Arzneimittel-Forschung, 31(12), 2168–2169. [Link]

  • Kim, D. W., et al. (2024). Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure. Pharmaceutics, 16(1), 123. [Link]

  • Cuine, J. F., McEvoy, C. L., Charman, W. N., & Pouton, C. W. (2008). Design of lipid-based formulations for oral administration of poorly water-soluble drug fenofibrate: effects of digestion. Pharmaceutical research, 25(1), 197–205. [Link]

  • Kumar, S., & Bhargava, P. (2017). Enhancing the Solubility of Fenofibrate by Nanocrystal Formation and Encapsulation. AAPS PharmSciTech, 18(8), 3041–3049. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2011). An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery. Saudi Pharmaceutical Journal, 19(2), 61–71. [Link]

  • Semalty, M., Panchpuri, M., Singh, D., & Semalty, A. (2014). Cyclodextrin inclusion complex of racecadotril: effect of drug-β-cyclodextrin ratio and the method of complexation. Current drug discovery technologies, 11(2), 154–161. [Link]

  • Qeios. Eniclobrate. (2020). [Link]

  • Kazemi, M., et al. (2018). Preparation and Evaluation of Lipid-Based Liquid Crystalline Formulation of Fenofibrate. Advanced biomedical research, 7, 126. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2026). Cyclodextrins Inclusion Complex: Preparation Methods, Analytical Techniques and Food Industry Applications. [Link]

  • Catalent. (n.d.). Micronization for Potent Compounds. [Link]

  • ResearchGate. (2025). Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • The Pharma Letter. (2024). The Impact of Micronization Services in Pharmaceuticals. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]

  • ResearchGate. (2013). Solubility and Dissolution Improvement of Fenofibrate by β-Cyclodextrin Complexation. [Link]

  • Pharmacophore. (2020). Enhancement of Solubility and Dissolution of Clopidogrel Bisulfate by Solid Dispersion in Combination with Surface Adsorbent. [Link]

  • Asian Journal of Complementary and Alternative Medicine. (2014). Formulation Development and In Vitro Evaluation of Immediate Release Fenofibrate Pellets. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2796, Clofibrate. [Link]

  • Jensen, C. J., & Jacobsen, J. (2010). Enabling Pharmaceutical Technology: Lipid Based Formulations. Journal of Pharmacy and Pharmaceutical Sciences, 13(2), 198–213. [Link]

  • International Journal of Creative Research Thoughts. (2024). SOLUBILITY ENHANCEMENT OF FENOFIBRATE BY SOLID DISPERSION TECHNIQUE. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2013). FORMULATION AND DEVELOPMENT OF FENOFIBRATE LOADED LIPOSPHERE SYSTEM. [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • YouTube. (2016). Particle Micronization: A Tool for Enabled Pharmaceutical Formulations. [Link]

  • Google Patents. (2005).
  • Journal of Pharmaceutical Sciences. (2020). Contemporary Formulation Development for Inhaled Pharmaceuticals. [Link]

  • ResearchGate. (2025). Fenofibrate Solid Dispersion Processed by Hot-Melt Extrusion: Elevated Bioavailability and Its Cell Transport Mechanism. [Link]

  • National Center for Biotechnology Information. (2018). Preparation and Evaluation of Lipid-Based Liquid Crystalline Formulation of Fenofibrate. [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

Sources

Optimization

Technical Support Center: Eniclobrate &amp; Cell Culture Applications

A Guide to Differentiating On-Target vs. Off-Target Effects Welcome, researchers, to the technical support center for Eniclobrate.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Differentiating On-Target vs. Off-Target Effects

Welcome, researchers, to the technical support center for Eniclobrate. As Senior Application Scientists, we understand that using small molecule probes in cell culture is both a powerful and nuanced endeavor. This guide is designed with full editorial control to provide you with in-depth, field-proven insights to troubleshoot and validate your experiments with Eniclobrate, ensuring the scientific integrity of your results. We will move beyond simple protocols to explain the "why" behind each experimental choice, empowering you to generate robust and reliable data.

Section 1: Understanding Eniclobrate - On-Target Action and Off-Target Potential

This section provides foundational knowledge about Eniclobrate's mechanism of action and the general principles of off-target effects.

Q1: What is the primary molecular target and mechanism of action for Eniclobrate?

A: Eniclobrate belongs to the fibrate class of drugs, which are well-established as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in lipid metabolism and inflammation.[1][3]

Upon entering the cell, Eniclobrate binds to the Ligand-Binding Domain (LBD) of PPARα. This binding event induces a conformational change in the receptor, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2] This binding recruits coactivator proteins, initiating the transcription of genes that govern fatty acid uptake, transport, and catabolism.[1] A secondary, on-target effect is the transrepression of inflammatory signaling pathways, such as NF-κB.[4][5]

cluster_0 Cytoplasm cluster_1 Nucleus Eniclobrate Eniclobrate PPARa_cyt PPARα Eniclobrate->PPARa_cyt Binds & Activates PPARa_nuc PPARα PPARa_cyt->PPARa_nuc Translocates RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc Translocates PPARa_nuc->RXR_nuc Heterodimerizes PPRE PPRE (DNA) PPARa_nuc->PPRE Binds RXR_nuc->PPRE TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic Effect Metabolic Effect Proteins->Metabolic Effect

Figure 1. Simplified PPARα signaling pathway activated by Eniclobrate.

Q2: I'm observing a phenotype in my cells that doesn't seem related to lipid metabolism. Could this be an off-target effect?

A: Yes, it is a distinct possibility. While Eniclobrate's primary target is PPARα, no small molecule inhibitor is perfectly specific.[6] Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen consequences.[7] For the fibrate class, several PPARα-independent effects have been documented. For instance, studies using Ppara-null mice have shown that fibrates like fenofibrate can still influence metabolic pathways, partly through the inhibition of STAT3 signaling.[8][9]

Therefore, if you observe effects such as unexpected changes in cell proliferation, apoptosis, or signaling pathways unrelated to PPARα, it is crucial to perform validation experiments to determine if these are bona fide on-target effects or a result of off-target interactions.

Section 2: The Troubleshooting Workflow: A Step-by-Step Guide to Validation

If you suspect an off-target effect, or simply want to practice good scientific rigor, follow this validation workflow. Each step provides increasing confidence in attributing your observed phenotype to the on-target action of Eniclobrate.

Start Start: Observe Phenotype Step1 Step 1: Dose-Response Curve Start->Step1 Step2 Step 2: Use Negative & Orthogonal Controls Step1->Step2 Step3 Step 3: Confirm Target Engagement (CETSA) Step2->Step3 Step4 Step 4: Validate with Target Knockdown (siRNA) Step3->Step4 Step5 Step 5: Washout Experiment Step4->Step5 Conclusion Conclusion: On-Target Effect Confirmed Step5->Conclusion

Figure 2. Experimental workflow for validating Eniclobrate's effects.

Step 1: Generate a Dose-Response Curve

Q3: Why is a dose-response curve the first step, and how do I set it up?

A: A dose-response experiment is fundamental to understanding the potency of Eniclobrate for your specific phenotype.[10] It allows you to determine the concentration at which you see a half-maximal effect (EC50 for an agonist). An on-target effect should typically occur within a consistent and potent dose range.[11] If the effect you're observing only happens at very high concentrations, it increases the likelihood of it being an off-target phenomenon.

Experimental Protocol: Dose-Response for IC50/EC50 Determination

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a serial dilution of Eniclobrate. A common approach is to use 8 to 10 concentrations, spanning a wide range (e.g., from 1 nM to 100 µM). Always include a vehicle-only control (e.g., DMSO).

  • Treatment: After allowing cells to adhere (typically overnight), replace the media with fresh media containing the different concentrations of Eniclobrate or vehicle.

  • Incubation: Incubate the cells for a period relevant to your observed phenotype (e.g., 24, 48, or 72 hours).

  • Assay Readout: Use an appropriate assay to measure your phenotype. For cell viability, common methods include MTT or resazurin-based assays. For gene expression, you would proceed to RNA extraction and qPCR.

  • Data Analysis:

    • Normalize your data. For an inhibitory effect, set the vehicle control as 100% viability and a "no cells" or "maximum inhibition" control as 0%.[12]

    • Plot the response against the log of the Eniclobrate concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the EC50 or IC50 value.[10][13]

ParameterDescriptionTypical Value for On-Target Effect
EC50 / IC50 The concentration of a drug that gives a half-maximal response.Consistent with known PPARα binding affinity (typically in the nM to low µM range for fibrates).
Hill Slope Describes the steepness of the curve.A slope around 1.0 suggests a simple 1:1 interaction.
Maximal Effect The plateau of the curve at high concentrations.Should reach a clear and consistent maximum.
Step 2: Employ Negative and Orthogonal Controls

Q4: What are negative and orthogonal controls, and why are they critical for validating a chemical probe?

A: This is one of the most important steps in ruling out off-target effects. The principle of using proper controls is a cornerstone of chemical biology.[6]

  • Negative Control: A molecule that is structurally very similar to your active compound (Eniclobrate) but is biologically inactive against the intended target (PPARα). If the negative control does not produce your phenotype, while Eniclobrate does, it strongly suggests the effect is mediated by the specific chemical structure of Eniclobrate and is not a result of non-specific chemistry or cytotoxicity.

Recommended Controls for Eniclobrate:

  • Negative Control: Finding a validated, commercially available inactive enantiomer or analog for every probe can be challenging. While a specific inactive analog for Eniclobrate is not widely documented, a suitable strategy is to use a structurally related fibrate that is known to have significantly lower or no activity on PPARα. Alternatively, if your lab has access to medicinal chemistry resources, synthesizing an analog with a key functional group removed (e.g., the carboxylic acid common to many fibrates) can serve this purpose.

  • Orthogonal Control: Use a different class of PPARα agonist. For example, GW7647 is a potent and selective PPARα agonist that is structurally different from the fibrate class.

Experimental Approach:

Perform the same dose-response experiment as in Step 1, but run Eniclobrate, your chosen negative control, and an orthogonal control in parallel. The expected outcome for an on-target effect is shown below.

CompoundExpected Phenotypic ResponseRationale
Eniclobrate Potent and dose-dependent effectActive compound engages the target.
Negative Control No effect or significantly weaker effectThe phenotype requires the specific structure for target engagement.
Orthogonal Control Similar potent and dose-dependent effectThe phenotype is linked to the target (PPARα), not the chemical scaffold.
Step 3: Confirm Target Engagement with CETSA

Q5: My dose-response and control experiments look good. How can I be sure Eniclobrate is actually binding to PPARα inside my cells?

A: To directly confirm that Eniclobrate engages PPARα in your intact cells, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[14][15] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[16]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat two populations of your cells, one with vehicle (DMSO) and one with a saturating concentration of Eniclobrate (e.g., 10-20x the EC50) for a sufficient time to allow cell entry and binding (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions from each group into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3-5°C increments) for 3-5 minutes, followed by rapid cooling on ice.[17]

  • Cell Lysis: Lyse the cells using a freeze-thaw method or a gentle lysis buffer to release the soluble proteins.

  • Centrifugation: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Western Blot: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of PPARα remaining in solution using SDS-PAGE and Western blotting with a specific PPARα antibody.

Interpreting the Results:

In the vehicle-treated cells, as the temperature increases, PPARα will denature and precipitate, so the amount detected in the supernatant will decrease. In the Eniclobrate-treated cells, the bound drug will stabilize PPARα, so it will remain soluble at higher temperatures. This results in a "thermal shift" of the melting curve to the right. A positive shift is direct evidence of target engagement.

Step 4: Validate with Genetic Target Knockdown

Q6: How can I definitively link the PPARα protein to my observed phenotype?

A: The most definitive way to link a protein to a cellular event is to remove the protein and see if the event still occurs. Using small interfering RNA (siRNA) to "knock down" the expression of the PPARα protein (PPARA gene) is a powerful validation method.[18][19] If the phenotype you observe with Eniclobrate is diminished or abolished in cells lacking PPARα, you have strong evidence that the effect is on-target.

Experimental Protocol: siRNA Knockdown Validation

  • Transfection: Transfect your cells with either an siRNA specifically targeting PPARA mRNA or a non-targeting "scrambled" siRNA as a negative control.[20] Follow a standard transfection protocol suitable for your cell line.

  • Incubation: Allow 48-72 hours for the siRNA to take effect and for the existing PPARα protein to be degraded.

  • Validation of Knockdown: Before proceeding, it is essential to validate that the knockdown was successful. Harvest a portion of the cells from the scrambled siRNA and PPARA siRNA groups and confirm a significant reduction in PPARα protein levels via Western blot or mRNA levels via qPCR.

  • Eniclobrate Treatment: Treat both the scrambled control cells and the PPARA-knockdown cells with Eniclobrate at a concentration that gives a robust response (e.g., the EC50 or EC80 from your dose-response curve). Also include vehicle-treated controls for both siRNA groups.

  • Phenotypic Assay: After the appropriate treatment duration, measure your phenotype of interest.

Expected Outcomes:

siRNA ConditionEniclobrate TreatmentExpected Result for On-Target Effect
Scrambled ControlVehicleBaseline phenotype
Scrambled ControlEniclobrateRobust phenotypic change
PPARA Knockdown VehicleMay show a baseline shift if PPARα has a tonic role
PPARA Knockdown Eniclobrate Phenotypic change is significantly reduced or abolished
Step 5: Differentiate Reversible vs. Irreversible Effects with a Washout Experiment

Q7: I see a sustained effect even after removing Eniclobrate. What does this mean?

A: A washout experiment helps determine the reversibility of the drug's effect.[21] On-target effects, especially those involving the regulation of gene expression like with PPARα, often lead to changes that can persist for some time even after the drug is removed. In contrast, many non-specific or weakly-binding off-target effects are often more transient and will reverse quickly upon removal of the compound.[22]

Experimental Protocol: Washout Assay

  • Treatment: Treat cells with a robust concentration of Eniclobrate for a defined period (e.g., 2-4 hours).

  • Washout: Remove the drug-containing medium. Wash the cells thoroughly 2-3 times with fresh, pre-warmed medium to remove all traces of the compound.

  • Recovery: Add fresh, drug-free medium to the cells and return them to the incubator.

  • Time-Course Analysis: Harvest cells and measure your phenotype at several time points post-washout (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Compare the phenotype at different time points to the phenotype of cells continuously exposed to Eniclobrate and to vehicle-treated cells.

Interpreting the Results:

  • Sustained Effect: If the phenotype (e.g., expression of a PPARα target gene like ACOX1) remains altered for many hours post-washout, it is consistent with a durable on-target biological response (i.e., the transcriptional machinery was activated and the resulting mRNA/proteins persist).[23]

  • Rapid Reversal: If the phenotype quickly returns to baseline after washout, it may suggest a more transient, reversible off-target interaction.

Section 3: Frequently Asked Questions (FAQs)

Q8: I'm seeing increased cell proliferation at low doses of Eniclobrate and inhibition at high doses. Is this normal? A: This biphasic response is not uncommon for fibrates and can be an off-target effect. Some studies have reported that at low concentrations, which may be clinically relevant, certain fibrates can increase cell proliferation, while higher concentrations are inhibitory.[8] This highlights the critical importance of performing full dose-response curves and not relying on a single high concentration.

Q9: How do I measure on-target gene activation directly? A: The most direct way is to measure changes in the mRNA levels of known PPARα target genes using quantitative PCR (qPCR). Classical PPARα target genes include those involved in fatty acid oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[24] Treat your cells with Eniclobrate and a vehicle control for a suitable time (e.g., 6-24 hours), extract RNA, and perform qPCR using validated primers for your target genes and a stable housekeeping gene for normalization. A significant upregulation of these genes in response to Eniclobrate is a strong indicator of on-target activity.

Q10: What if I can't find a perfect negative control for Eniclobrate? A: The validation of chemical probes is an area of active discussion, and perfect tools are not always available.[25][26] If a validated inactive analog is not available, your experimental conclusions must rely more heavily on the convergence of evidence from the other validation techniques: a clean dose-response, confirmation with an orthogonal agonist, direct evidence of target engagement from CETSA, and loss of the phenotype upon genetic knockdown of PPARα.

References

  • Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. (n.d.). National Institutes of Health. [Link]

  • (PDF) Peroxisome Proliferator-Activated Receptor Alpha Target Genes. (n.d.). ResearchGate. [Link]

  • [Molecular mechanism of action of the fibrates]. (2000). PubMed. [Link]

  • Identification of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Target Genes in Mouse Liver Using cDNA Microarray Analysis. (2018). National Institutes of Health. [Link]

  • PPAR Alpha Activation by Clofibrate Alleviates Ischemia/Reperfusion Injury in Metabolic Syndrome Rats by Decreasing Cardiac Inflammation and Remodeling and by Regulating the Atrial Natriuretic Peptide Compensatory Response. (2023). PubMed Central. [Link]

  • Peroxisome proliferator-activated receptor alpha. (n.d.). Wikipedia. [Link]

  • PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signalling. (2018). PubMed. [Link]

  • Fibrates, glitazones, and peroxisome proliferator-activated receptors. (n.d.). National Institutes of Health. [Link]

  • Novel Use of a Lipid-Lowering Fibrate Medication to Prevent Nicotine Reward and Relapse: Preclinical Findings. (2012). PubMed Central. [Link]

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016). F1000Research. [Link]

  • PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling. (n.d.). PubMed Central. [Link]

  • Best Practices for Chemical Probes. (2016). Alto Predict. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • Clofibrate PPARα activation reduces oxidative stress and improves ultrastructure and ventricular hemodynamics in no-flow myocardial ischemia. (n.d.). PubMed. [Link]

  • Prolonged and tunable residence time using reversible covalent kinase inhibitors. (n.d.). PubMed Central. [Link]

  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. (n.d.). PubMed Central. [Link]

  • How to design effective siRNA for gene knockdown experiments? (2025). Patsnap Synapse. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (n.d.). Annual Reviews. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Drug dose-response data analysis. (2021). Towards Data Science. [Link]

  • PPAR Alpha Activation by Clofibrate Alleviates Ischemia/Reperfusion Injury in Metabolic Syndrome Rats by Decreasing Cardiac Inflammation and Remodeling and by Regulating the Atrial Natriuretic Peptide Compensatory Response. (n.d.). PubMed. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). MDPI. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). National Institutes of Health. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. [Link]

  • Molecular Actions of PPARα in Lipid Metabolism and Inflammation. (n.d.). Oxford Academic. [Link]

  • A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. (2020). Journal of Biological Chemistry. [Link]

  • How siRNA Knockdown Antibody Validation Works. (2017). Lab Manager. [Link]

  • Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. (n.d.). PubMed Central. [Link]

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. (2024). Cell and Gene. [Link]

  • Prolonged and tunable residence time using reversible covalent kinase inhibitors. (n.d.). Nature. [Link]

  • Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. (n.d.). PubMed Central. [Link]

  • High-Throughput Dose-Response Data Analysis. (2024). Medium. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • How can we generate siRNA to knockdown specific target in cells? (2021). ResearchGate. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? (n.d.). GraphPad. [Link]

  • Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. (2014). National Institutes of Health. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • How to measure and minimize off-target effects... (2021). YouTube. [Link]

  • Chemical Probes Portal. (n.d.). Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Eniclobrate Stability &amp; Handling Guide

The following technical guide is designed to serve as a comprehensive support resource for researchers working with Eniclobrate (CAS 81126-88-7) . It moves beyond basic datasheets to address the physicochemical realities...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a comprehensive support resource for researchers working with Eniclobrate (CAS 81126-88-7) . It moves beyond basic datasheets to address the physicochemical realities of maintaining compound integrity in a laboratory setting.

Core Physicochemical Profile

Before preparing solutions, it is critical to understand the structural vulnerabilities of Eniclobrate. This compound is a diphenylmethane derivative containing a labile ester linkage connecting a carboxylic acid moiety to a nicotinyl alcohol group. This ester bond is the primary site of instability.

PropertySpecificationCritical Implication
CAS Number 81126-88-7Verification of identity.[1]
Molecular Weight 409.91 g/mol Calculation of molarity (

).
Solubility DMSO (>25 mg/mL), Ethanol (>25 mg/mL), Water (<1 mg/mL)Hydrophobic . Requires organic solvent for stock.
Labile Motif Ester Bond (Butanoic acid derivative + Nicotinyl alcohol)High Hydrolysis Risk . Susceptible to moisture-induced cleavage.
Hygroscopicity Moderate (Solid), High (in DMSO solution)Stock solutions in DMSO will absorb atmospheric water, accelerating hydrolysis.

Protocol: Preparation of Ultra-Stable Stock Solutions

To maximize shelf-life, you must mitigate the three vectors of degradation: Hydrolysis (Moisture) , Oxidation , and Thermal Kinetic Energy .

Step-by-Step Workflow
  • Solvent Selection : Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
    • Why? DMSO has high solubilizing power and low volatility. However, standard DMSO is hygroscopic. Using anhydrous grade packed under argon/nitrogen is non-negotiable for long-term storage.

  • Weighing & Dissolution :

    • Weigh Eniclobrate powder quickly to minimize exposure to humid air.

    • Dissolve to a concentration of 10 mM to 50 mM . Higher concentrations are generally more stable (molecular crowding reduces solvent interaction relative to solute mass) but ensure you do not exceed solubility limits (approx. 60 mM).

  • Aliquotting (The "Single-Use" Rule) :

    • Do not store the bulk stock in one bottle.

    • Aliquot into small, amber glass vials (e.g., 50

      
      L - 200 
      
      
      
      L per vial).
    • Why? Repeated freeze-thaw cycles cause condensation to form inside the cap, introducing water into the stock.

  • Storage :

    • Store at -20°C or -80°C .

    • Use a sealed container with desiccant (e.g., silica gel packets) in the freezer box.

Mechanism of Instability: The Hydrolysis Pathway

Understanding how Eniclobrate degrades allows for better troubleshooting. The primary degradation pathway is the hydrolysis of the ester bond, yielding the free acid and nicotinyl alcohol.

EniclobrateDegradation Eniclobrate Eniclobrate (Intact Ester) Intermediate Tetrahedral Intermediate Eniclobrate->Intermediate Slow Step Water H2O (Moisture/Hygroscopic DMSO) Water->Eniclobrate Nucleophilic Attack Acid Degradant A: 2-(4-(4-chlorobenzyl)phenoxy) -2-methylbutanoic acid Intermediate->Acid Bond Cleavage Alcohol Degradant B: Nicotinyl Alcohol (3-Pyridinylmethanol) Intermediate->Alcohol Leaving Group

Figure 1: The hydrolysis mechanism of Eniclobrate. Water acts as a nucleophile attacking the ester carbonyl, resulting in irreversible cleavage.

Troubleshooting & FAQs

Category 1: Precipitation & Solubility

Q: I thawed my Eniclobrate stock (10 mM in DMSO), and I see a white precipitate. Is it ruined?

  • Diagnosis: This is likely "Cold-Shock Precipitation." DMSO freezes at 19°C. When thawing, the solid DMSO melts, but the solute (Eniclobrate) may remain crystallized if the temperature transition is uneven.

  • Solution:

    • Warm the vial to 37°C in a water bath for 5–10 minutes.

    • Vortex vigorously for 30 seconds.

    • Inspect under light.[2] If clear, the compound is recovered.

    • Note: If precipitate remains after heating, moisture may have entered, causing the less-soluble hydrolysis product (the free acid) to crash out. In this case, verify purity via HPLC.

Q: Can I make a stock solution in water or PBS?

  • Answer: No. Eniclobrate is highly lipophilic.

  • Reasoning: Attempting to dissolve it directly in aqueous buffer will result in a suspension, not a solution. This leads to inconsistent dosing.

  • Protocol: Dissolve in DMSO first (Stock), then dilute into the aqueous medium (Working Solution) immediately prior to use. Keep the final DMSO concentration <0.1% to avoid vehicle toxicity in cells.

Category 2: Degradation & Purity

Q: My stock solution has turned slightly yellow over 6 months. Is it safe to use?

  • Diagnosis: Color change often indicates oxidation of the pyridine ring or the diphenylmethane structure, or the formation of Nicotinyl alcohol (which can oxidize to Nicotinic acid derivatives).

  • Action:

    • Do not use for critical quantitative experiments (e.g., IC50 determination).

    • Run a quick LC-MS or HPLC check.

    • If purity is <95%, discard. The degradation products (Nicotinyl alcohol) are biologically active (vasodilators) and will confound your data.

Q: How long can I keep the stock at -20°C?

  • Guideline:

    • Solid Powder: 2 years (if desiccated).

    • DMSO Stock (Anhydrous): 6 months.

    • DMSO Stock (Opened frequently): 1 month.

  • Self-Validation: If you observe a retention time shift in HPLC from the parent peak to a more polar peak (earlier elution), hydrolysis has occurred.

Category 3: Experimental Application

Q: I am doing a 24-hour cell culture incubation. Will Eniclobrate degrade in the media?

  • Answer: Yes, but at a predictable rate.

  • Mitigation:

    • Culture media (pH 7.4) contains water, driving hydrolysis.

    • Half-life estimation: Esters typically have a half-life of hours to days in pH 7.4 at 37°C.

    • Protocol: Refresh the media containing the drug every 12–24 hours if the experiment lasts longer than 24 hours. This ensures a constant concentration of the intact drug.

Diagnostic Workflow: Stock Solution Integrity

Use this decision tree to determine if your current stock solution is viable.

DecisionTree Start Inspect Stock Solution (Visual Check) Precipitate Visible Precipitate? Start->Precipitate Heat Heat to 37°C & Vortex Precipitate->Heat Yes Color Color Change? (Yellowing) Precipitate->Color No Clear Solution Clears? Heat->Clear Use Safe to Use (Proceed to Dilution) Clear->Use Yes CheckHPLC Run HPLC/LC-MS Clear->CheckHPLC No (Precipitate Persists) Purity Purity > 95%? CheckHPLC->Purity Purity->Use Yes Discard DISCARD (Irreversible Degradation) Purity->Discard No Color->Use No Color->CheckHPLC Yes

Figure 2: Decision matrix for evaluating Eniclobrate stock solution viability.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76962489, Eniclobrate. Retrieved from [Link]

  • Najemnik, C., et al. (1981). Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. Arzneimittelforschung, 31(12), 2168-9.[3][4] Retrieved from [Link]

  • StabilityHub. (2021). In-Use Stability Studies for Multi-Dose Products. Retrieved from [Link]

Sources

Troubleshooting

Eniclobrate Technical Support Center: A Guide to Mitigating Variability in Preclinical Animal Studies

Introduction: Understanding Eniclobrate and the Challenge of Experimental Variability Eniclobrate (CAS: 81126-88-7) is a diphenylmethane derivative and a potent hypolipidemic agent investigated for its ability to modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Eniclobrate and the Challenge of Experimental Variability

Eniclobrate (CAS: 81126-88-7) is a diphenylmethane derivative and a potent hypolipidemic agent investigated for its ability to modulate cholesterol and triglyceride levels.[1][2][3][4] Mechanistically, Eniclobrate, like other fibrates, functions primarily as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[5][6][7] Activation of PPARα leads to the regulation of gene expression involved in lipid metabolism, fatty acid oxidation, and inflammation, making it a valuable tool for research in metabolic disorders and cardiovascular disease.[6][8][9]

Core Mechanism: The PPARα Signaling Pathway

Eniclobrate exerts its primary effects by activating the nuclear receptor PPARα. Understanding this pathway is critical for interpreting both on-target efficacy and potential side effects. Upon binding, the Eniclobrate-PPARα complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Eniclobrate Eniclobrate PPARa PPARα Eniclobrate->PPARa Binds & Activates PPRE PPRE (DNA Response Element) PPARa->PPRE Heterodimerizes & Binds RXR RXR RXR->PPRE Heterodimerizes & Binds TargetGenes Target Genes (e.g., CPT1A, ACADVL) PPRE->TargetGenes Recruits Coactivators Transcription ↑ Gene Transcription TargetGenes->Transcription Metabolic_Effects Lipid Metabolism Changes: • ↓ Triglycerides • ↓ LDL Cholesterol • ↑ Fatty Acid Oxidation Transcription->Metabolic_Effects Leads to Workflow_Variability cluster_pre_study Pre-Study Planning cluster_execution Study Execution cluster_analysis Outcome A Single-Source Animals (Strain, Sex, Age) D Acclimatization (>1 Week) A->D B Controlled Environment (Light, Temp, Diet) B->D C Robust Formulation Protocol F Consistent Dosing (Time, Technique) C->F E Baseline Measurements & Randomization D->E E->F G Standardized Sampling (Time, Method) F->G H Reduced Data Variability G->H

Caption: A standardized workflow is critical for reducing experimental variability in animal studies.

Issue 2: Unexpected Hepatomegaly or Elevated Liver Enzymes

Question: I've observed increased liver-to-body weight ratios and elevated ALT/AST levels in my Eniclobrate-treated group. Is this expected, and how should I interpret this?

Answer: Yes, this is a known class effect for PPARα agonists, particularly in rodents. [11]It is crucial to distinguish between an adaptive physiological response and true hepatotoxicity.

Causality & Resolution Steps:

  • Mechanism of Action: PPARα is highly expressed in the liver. Its activation by Eniclobrate leads to a significant increase in the number and size of peroxisomes (peroxisome proliferation) and upregulation of metabolic enzymes. This cellular hypertrophy can result in an increase in liver mass (hepatomegaly). [12] * Interpretation: Mild to moderate hepatomegaly, in the absence of other indicators of liver damage, is often considered an adaptive and reversible response in rodents.

  • Monitoring for Toxicity: While hepatomegaly can be adaptive, it's essential to monitor for signs of true liver injury.

    • Biochemical Analysis: Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant, dose-dependent increase can be indicative of hepatocellular damage.

    • Histopathology: This is the gold standard. At the end of the study, collect liver tissue for histological analysis. Look for signs of inflammation, necrosis, or fibrosis, which would indicate toxicity rather than a purely adaptive response.

  • Dose-Response Evaluation: The magnitude of these effects is typically dose-dependent.

    • Protocol: Conduct a dose-ranging study to identify the minimal effective dose for the desired lipid-lowering effect. This helps establish a therapeutic window where efficacy is achieved with minimal off-target effects on the liver.

ParameterAdaptive Response (Expected)Potential Hepatotoxicity (Concern)
Liver Weight Mild to moderate, dose-dependent increaseSevere increase, often with discoloration
ALT/AST Levels No change or only slight, transient elevationSustained, significant elevation (>3x baseline)
Histopathology Hepatocellular hypertrophy, peroxisome proliferationNecrosis, inflammation, fibrosis, bile duct hyperplasia

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting vehicle for formulating Eniclobrate for oral administration in rodents?

A1: A common and effective vehicle for poorly soluble compounds like Eniclobrate is a suspension. A widely used formulation is 0.5% w/v Carboxymethylcellulose (CMC) with 0.5% v/v Tween 80 in sterile water . The Tween 80 acts as a surfactant to aid in wetting the compound, while the CMC provides viscosity to maintain a uniform suspension. Always ensure the suspension is mixed thoroughly before each dose is drawn.

Q2: How should Eniclobrate be stored to ensure stability?

A2: The stability of the compound is critical for reproducible results. [13]* Solid Compound: Store Eniclobrate powder at the recommended temperature, typically 2-8°C or -20°C, protected from light and moisture. Refer to the supplier's certificate of analysis for specific instructions.

  • Stock Solutions: If preparing a high-concentration stock in a solvent like DMSO, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dosing Formulations: Aqueous suspensions should be prepared fresh daily. Do not store suspensions for extended periods unless stability data is available, as the compound can crash out or degrade. [14][15] Q3: Can Eniclobrate be administered via intraperitoneal (IP) injection?

A3: While oral gavage is more common for fibrates, IP injection is possible but requires careful formulation to avoid precipitation and irritation at the injection site. A vehicle system containing a mixture of solvents may be necessary. For example, a formulation might involve dissolving Eniclobrate in DMSO (not to exceed 5-10% of the final volume) and then diluting it with a co-solvent like PEG300 and finally with saline or water. It is critical to perform a small pilot study to assess the local tolerance of any IP formulation before use in a large-scale experiment.

Q4: Besides lipid profiles and liver enzymes, what other endpoints should I consider monitoring?

A4: Given the role of PPARα in metabolism, several other endpoints can provide valuable data:

  • Kidney Function: Fibrates can sometimes cause a reversible increase in serum creatinine. [16][17]Monitoring blood urea nitrogen (BUN) and creatinine can be informative.

  • Body Weight and Food Intake: Track these parameters daily or several times a week to assess the overall health of the animals and detect any adverse effects related to the compound or procedure.

  • Gene Expression: At the end of the study, liver tissue can be analyzed via qPCR or RNA-seq for the expression of known PPARα target genes (e.g., CPT1A, ACOX1) to confirm target engagement.

References

  • Mechanism of action of fibrates. PubMed. [Link]

  • What are PPAR agonists and how do they work? Patsnap Synapse. (2024-06-21). [Link]

  • Eniclobrate. Qeios. (2020-02-07). [Link]

  • Mechanisms of action of clofibrate on cholesterol metabolism in patients with hyperlipidemia. PubMed. [Link]

  • Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. PubMed. [Link]

  • On the mechanism of action of econazole, the capacitative calcium inflow blocker. PubMed. [Link]

  • Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. PubMed. [Link]

  • Reducing versus Embracing Variation as Strategies for Reproducibility: The Microbiome of Laboratory Mice. PMC - PubMed Central. (2020-12-17). [Link]

  • PPAR Agonists and Metabolic Syndrome: An Established Role? PMC. [Link]

  • Safety considerations with fibrate therapy. PubMed. [Link]

  • Stabilization of fenofibrate in low molecular weight hydroxypropylcellulose matrices produced by hot-melt extrusion. PubMed. [Link]

  • Compound and Biosample Management IT issues, Troubleshooting Guide. Pharma IQ. [Link]

  • How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. Frontiers. (2021-01-19). [Link]

  • Effect of clofibrate treatment on aconitase activity in rat liver and other tissues. PubMed. [Link]

  • Fibrate Medications. StatPearls - NCBI Bookshelf. (2023-05-01). [Link]

  • PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers. [Link]

  • Systematic heterogenisation to improve reproducibility in animal studies. PLOS Biology. (2022-05-06). [Link]

  • Animal studies of the anaesthetic activity of ICI 35 868. PubMed. [Link]

  • Best Practices: Study Design. Animal Behavior Core | Washington University in St. Louis. [Link]

  • Long-Term AAV Stability Formulation: A Practical Guide. Leukocare. [Link]

  • 8697 Effects of Fibrate Combination Therapy on the Prevention and Progression of Non-Alcoholic Fatty Liver Disease in Patients with Dyslipidemia Undergoing Statin Treatment: A Retrospective Cohort Study Using Dada from the Korean National Health Insurance Service. Journal of the Endocrine Society | Oxford Academic. (2024-10-05). [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. (2020-02-06). [Link]

  • Chronic dietary toxicity/oncogenicity studies on 2,4-dichlorophenoxybutyric acid in rodents. PubMed. [Link]

  • PPAR agonist. Wikipedia. [Link]

  • Emtriva® Oral Capsules and Oral Solution Storage and Stability. Gilead Medical Information. [Link]

  • ENICLOBRATE, (R)-. gsrs. [Link]

  • Methods to Reduce Animal Numbers. Office of the Vice President for Research. [Link]

  • Reduced Muscle Loss in Patients With NSCLC Taking Fibrates: Findings From a Retrospective Observational Study. NIH. (2025-08-20). [Link]

  • (PDF) In Vivo Testing in Mice: Principles, Applications, and Challenges. ResearchGate. (2025-06-09). [Link]

  • Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments. PubMed Central. (2021-08-05). [Link]

  • Clofibrate. PubChem. [Link]

  • 21 CFR 514.117 -- Adequate and well-controlled studies. eCFR. [Link]

  • Lessons on Drug Development: A Literature Review of Challenges Faced in Nonalcoholic Fatty Liver Disease (NAFLD) Clinical Trials. Cureus. (2022-12-21). [Link]

  • Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. ResearchGate. (2025-10-16). [Link]

  • off site ich stability storage conditions & guidelines. Precision Stability Storage. [Link]

  • Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. ResearchGate. (2025-08-06). [Link]

  • EdU in vivo (mouse) troubleshooting? ResearchGate. (2016-06-06). [Link]

  • EMA Guidance on Stability Studies for Bulk Product Storage Support. ECA Academy. (2021-11-03). [Link]

Sources

Optimization

Best practices for long-term storage of Eniclobrate compounds

Technical Support Center: Eniclobrate Compounds A Guide to Long-Term Storage, Handling, and Stability Introduction Eniclobrate is a diphenylmethane derivative and a member of the fibrate class of compounds, recognized fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Eniclobrate Compounds

A Guide to Long-Term Storage, Handling, and Stability

Introduction

Eniclobrate is a diphenylmethane derivative and a member of the fibrate class of compounds, recognized for its hypocholesterolemic properties.[1][2] Like its structural analogues, such as clofibrate and fenofibrate, the stability and long-term efficacy of Eniclobrate in experimental settings are critically dependent on appropriate storage and handling.[3][4] The presence of an ester functional group makes the molecule susceptible to specific degradation pathways, necessitating carefully controlled conditions to ensure its chemical integrity for reproducible research.[5][6]

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It details best practices, explains the chemical rationale behind these recommendations, and offers troubleshooting advice for common issues encountered during the storage and use of Eniclobrate compounds.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid Eniclobrate?

For long-term stability, solid (powder) Eniclobrate should be stored in a tightly sealed container at low temperatures, protected from light and moisture.[7] The primary goal is to slow down chemical degradation processes.[8]

Causality:

  • Temperature: Lowering the temperature reduces the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions.[8] While room temperature (15-25°C) may be acceptable for short periods, long-term storage at refrigerated (2-8°C) or frozen (≤-20°C) temperatures is strongly recommended.[9][10]

  • Moisture: Eniclobrate contains an ester linkage, which is susceptible to hydrolysis—a chemical reaction with water that would cleave the ester bond and render the compound inactive.[5][6] Storing the compound in a desiccator or with a desiccant, especially in humid environments, is a critical preventative measure.[6]

  • Light: Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical degradation.[11][12] Therefore, storing the compound in an amber or opaque vial is essential.[13]

  • Atmosphere: For maximum stability, especially for primary reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[6][9]

Should I store Eniclobrate as a solid or in solution?

Whenever possible, store Eniclobrate as a solid powder . Compounds are almost always less stable in solution than in a solid, crystalline state.[12]

Causality: In solution, molecules have greater mobility, increasing the frequency of collisions and the likelihood of degradation reactions. Solvents, particularly protic solvents like water or methanol, can act as reactants in degradation pathways like hydrolysis.[5] For this reason, stock solutions should be prepared fresh for each experiment. If solutions must be stored, they should be for the shortest time possible, aliquoted into single-use volumes, and stored at ≤-20°C, with -80°C being preferable for long-term stability.[8][14]

What are the signs of Eniclobrate degradation?

Visual inspection can sometimes reveal degradation, although chemical analysis is required for confirmation.

  • Visual Signs: Changes in color (e.g., yellowing), clumping of the powder (indicating moisture absorption), or changes in texture.

  • Analytical Signs: The appearance of new peaks or a decrease in the area of the parent peak on a chromatogram (e.g., HPLC, LC/MS) is the most definitive sign of degradation. A shift in the melting point can also indicate the presence of impurities.[4]

How does humidity affect Eniclobrate?

Humidity is a significant risk factor due to the potential for hydrolysis.[5] The ester functional group in Eniclobrate can be attacked by water molecules, breaking it down into its constituent carboxylic acid and alcohol, which will compromise experimental results.

Causality: This reaction, while often slow, can be accelerated by temperature fluctuations (which can cause condensation inside a vial) and pH extremes in non-buffered solutions.[5][6] Storing the solid compound in a desiccator is a key preventative step.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Action & Scientific Rationale
"My compound has changed color/become clumpy." Moisture absorption and/or chemical degradation. Do not use the compound. The physical changes strongly suggest that the compound's integrity has been compromised, likely through hydrolysis or oxidation.[5] Using it will lead to inaccurate and non-reproducible results. Obtain a fresh batch of the compound.
"I'm seeing variable or unexpected results in my assays." Compound degradation due to improper storage or handling. 1. Verify Storage Conditions: Confirm that the compound has been stored according to the guidelines (cold, dark, dry).[13] 2. Check Solution Stability: If using stored stock solutions, prepare a fresh solution from solid material and repeat the experiment. Compare the results. 3. Analytical Confirmation: If possible, run an analytical check (e.g., HPLC-UV) on your compound to assess its purity against a certified reference standard or the supplier's certificate of analysis.
"I accidentally left my solid Eniclobrate on the bench overnight." Exposure to light, heat, and humidity. The extent of degradation depends on the specific conditions (e.g., direct sunlight vs. ambient lab light, temperature, humidity). For non-critical experiments: The compound may still be usable, but be aware of potential potency loss. For critical/GMP-regulated experiments: The compound's integrity is no longer assured. It should be quarantined and analyzed for purity before further use or discarded.[15] The International Council for Harmonisation (ICH) guidelines on photostability testing highlight the importance of controlling light exposure.[16][17]
"My stock solution appears cloudy or has precipitated after thawing." 1. Poor solubility in the chosen solvent. 2. Compound degradation. 3. Exceeded solubility limit at low temperature. 1. Warm and Vortex: Gently warm the solution to room temperature or 37°C and vortex thoroughly to see if the precipitate redissolves. 2. Centrifuge: If it remains cloudy, centrifuge the vial and use the clear supernatant. Note that the concentration of the supernatant may be lower than intended. 3. Prepare Fresh: The safest approach is to discard the solution and prepare a fresh one, potentially at a slightly lower concentration or in a different solvent if solubility issues persist.

Data Summary: Recommended Storage Conditions

Form Temperature Atmosphere Light Humidity Duration
Solid (Powder) ≤-20°CInert Gas (Argon/N₂) RecommendedProtect from light (Amber Vial)Dry / DesiccatedLong-Term (>6 months)
Solid (Powder) 2-8°CSealed VialProtect from light (Amber Vial)Dry / DesiccatedShort-Term (<6 months)
Solution (in DMSO, etc.) ≤-80°CSealed VialProtect from light (Amber Vial)N/A (Frozen)Long-Term (>1 month)
Solution (in DMSO, etc.) ≤-20°CSealed VialProtect from light (Amber Vial)N/A (Frozen)Short-Term (<1 month)

Experimental Protocols

Protocol 1: Initial Receipt and Handling of Eniclobrate
  • Inspect: Upon receipt, visually inspect the container for any damage. Check that the seal is intact.

  • Log: Record the date of receipt, batch number, and initial appearance.

  • Equilibrate: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes.

    • Rationale: This crucial step prevents atmospheric moisture from condensing onto the cold powder, which could initiate hydrolysis.[6]

  • Weigh: In a controlled environment (e.g., a balance with low airflow), quickly weigh the desired amount of compound for immediate use or for aliquoting.

  • Reseal & Purge: Tightly reseal the main container immediately. If possible, purge the headspace with an inert gas like argon or nitrogen before sealing.

  • Store: Place the main container back into its designated long-term storage condition (e.g., -20°C freezer) along with a desiccant pack in a secondary container.[18]

Protocol 2: Preparing Aliquots for Long-Term Storage
  • Calculate: Determine the desired amount for each aliquot based on typical experimental needs to avoid weighing out small quantities repeatedly.

  • Aliquot: Following steps 3 and 4 from Protocol 1, weigh the calculated amounts into individual, appropriately sized, inert vials (e.g., amber glass or polypropylene).

  • Label: Clearly label each aliquot with the compound name, batch number, concentration (if a solution), and date of preparation.

  • Store: Store all aliquots under the recommended long-term conditions (see table above). This practice minimizes the exposure of the main stock to environmental factors.

Visualizations

Logical Workflow for Storage Decision

This diagram outlines the decision-making process for storing a newly received Eniclobrate compound.

G start Compound Received check_use For Immediate Use? start->check_use store_short Store at 2-8°C (Short-Term) check_use->store_short  Yes check_duration Long-Term Storage (>6 months)? check_use->check_duration  No end_proc Use in Experiment store_short->end_proc aliquot Aliquot into single-use vials check_duration->aliquot  Yes store_frozen Store Solid at ≤-20°C with Desiccant check_duration->store_frozen  No store_deep_frozen Store Solid at ≤-80°C (Optimal Stability) aliquot->store_deep_frozen store_frozen->end_proc store_deep_frozen->end_proc

Caption: Decision workflow for Eniclobrate storage.

Primary Degradation Pathway: Hydrolysis

This diagram illustrates the primary chemical vulnerability of Eniclobrate: the hydrolysis of its ester bond by water.

G cluster_0 Reaction cluster_1 Accelerants eniclobrate Eniclobrate (Active Ester) products Inactive Products: Carboxylic Acid + Alcohol eniclobrate->products Hydrolysis water H₂O (Moisture) heat Heat heat->eniclobrate humidity High Humidity humidity->eniclobrate ph pH Extremes (in solution) ph->eniclobrate

Caption: Susceptibility of Eniclobrate to hydrolysis.

References

  • Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. PubMed, National Center for Biotechnology Information.[Link]

  • Safety Data Sheet - Legend Brands. Legend Brands.[Link]

  • SAFETY DATA SHEET Azidobutyrate NHS Ester. Glen Research.[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken.[Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.[Link]

  • Fenofibrate + Rosuvastatin: View Uses, Side Effects and Medicines. 1mg.[Link]

  • How To Properly Store Your Radiolabeled Compounds. Moravek.[Link]

  • Proper Storage Conditions for Your APIs. GMP Trends.[Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. World Health Organization.[Link]

  • Eniclobrate - Qeios. Qeios.[Link]

  • Action of clofibrate and its analogs in rats. Dissociation of hypolipidemic effects and the induction of peroxisomal beta-oxidation. PubMed, National Center for Biotechnology Information.[Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation.[Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate.[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.[Link]

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. National Institutes of Health (NIH) Office of Animal Care and Use (OACU).[Link]

  • Fenofibrate Capsules USP - DailyMed. National Library of Medicine.[Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.[Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma.[Link]

  • Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. PubMed, National Center for Biotechnology Information.[Link]

  • (PDF) Stability of peptides in long term -80 C storage. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Eniclobrate and Beclobrate for LDL Cholesterol Reduction: A Guide for Researchers

In the landscape of lipid-lowering agents, fibrates and their derivatives have historically played a significant role in managing dyslipidemia. This guide provides an in-depth comparison of two such agents, eniclobrate a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of lipid-lowering agents, fibrates and their derivatives have historically played a significant role in managing dyslipidemia. This guide provides an in-depth comparison of two such agents, eniclobrate and beclobrate, with a focus on their efficacy in lowering low-density lipoprotein (LDL) cholesterol. While both are diphenylmethane derivatives developed for their hypolipidemic properties, their mechanisms of action and metabolic effects exhibit key distinctions relevant to researchers and drug development professionals.[1]

This document will delve into their contrasting pharmacological pathways, present available preclinical and clinical data, and provide standardized experimental protocols for their evaluation.

Divergent Mechanisms of Action: A Tale of Two Pathways

Eniclobrate and beclobrate achieve their cholesterol-lowering effects through fundamentally different molecular mechanisms. Beclobrate functions as a classic fibrate, acting as a peroxisome proliferator-activated receptor-alpha (PPARα) agonist, while eniclobrate's primary mechanism involves the upregulation of cholesterol-7-alpha-hydroxylase.[2][3]

Beclobrate: A PPARα Agonist

Beclobrate, a fibric acid derivative, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclobric acid.[4] Beclobric acid then activates PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4] The activation of PPARα by beclobrate leads to a cascade of effects that collectively improve the lipid profile:

  • Increased Lipoprotein Lipase (LPL) Activity: Upregulation of the LPL gene enhances the clearance of triglyceride-rich lipoproteins (VLDLs and chylomicrons) from the circulation.[4]

  • Modulation of Apolipoprotein Expression: PPARα activation increases the expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the primary protein components of high-density lipoprotein (HDL), contributing to higher HDL cholesterol levels. Conversely, it decreases the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further promoting triglyceride clearance.[4]

  • Increased Fatty Acid Oxidation: PPARα activation stimulates the uptake and beta-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.

A preclinical study in rats also demonstrated that beclobrate enhances the activity of hepatic 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[2]

Eniclobrate: A Cholesterol-7-Alpha-Hydroxylase Upregulator

In contrast to beclobrate, eniclobrate does not appear to significantly affect HMG-CoA reductase activity.[2] Instead, its primary mechanism for lowering cholesterol is the enhancement of cholesterol-7-alpha-hydroxylase (CYP7A1) activity.[2][3] This enzyme is the rate-limiting step in the conversion of cholesterol to bile acids in the liver. By increasing the activity of CYP7A1, eniclobrate promotes the catabolism of cholesterol, thereby reducing hepatic and serum cholesterol levels.[3]

The following diagram illustrates the distinct molecular pathways of beclobrate and eniclobrate.

G cluster_beclobrate Beclobrate Pathway cluster_eniclobrate Eniclobrate Pathway Beclobrate Beclobrate (Prodrug) Beclobric_Acid Beclobric Acid (Active Metabolite) Beclobrate->Beclobric_Acid Hydrolysis HMG_CoA ↑ HMG-CoA Reductase Beclobrate->HMG_CoA PPARa PPARα Activation Beclobric_Acid->PPARa Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression LPL ↑ Lipoprotein Lipase Gene_Expression->LPL ApoAI_AII ↑ ApoA-I, ApoA-II Gene_Expression->ApoAI_AII ApoCIII ↓ ApoC-III Gene_Expression->ApoCIII LDL_C_Reduction_B ↓ LDL Cholesterol LPL->LDL_C_Reduction_B ApoCIII->LDL_C_Reduction_B HMG_CoA->LDL_C_Reduction_B Eniclobrate Eniclobrate CYP7A1 ↑ Cholesterol-7α-Hydroxylase (CYP7A1) Eniclobrate->CYP7A1 Bile_Acid ↑ Bile Acid Synthesis CYP7A1->Bile_Acid Cholesterol_Catabolism ↑ Hepatic Cholesterol Catabolism Bile_Acid->Cholesterol_Catabolism LDL_C_Reduction_E ↓ LDL Cholesterol Cholesterol_Catabolism->LDL_C_Reduction_E G cluster_workflow Comparative Evaluation Workflow In_Vitro In Vitro / Ex Vivo Enzyme Assays HMG_Assay HMG-CoA Reductase Activity Assay In_Vitro->HMG_Assay CYP7A1_Assay CYP7A1 Activity Assay In_Vitro->CYP7A1_Assay Animal_Models Preclinical Animal Models (e.g., Rats) Lipid_Profile Serum Lipid Profiling (TC, LDL-C, HDL-C, TG) Animal_Models->Lipid_Profile Apo_Analysis Apolipoprotein Analysis (ApoB, ApoA-I) Animal_Models->Apo_Analysis Clinical_Trials Human Clinical Trials (Phase I-III) Clinical_Trials->Lipid_Profile Clinical_Trials->Apo_Analysis PK_Studies Pharmacokinetic Analysis Clinical_Trials->PK_Studies Safety_Assessment Safety & Tolerability Assessment Clinical_Trials->Safety_Assessment Data_Analysis Comparative Data Analysis and Interpretation HMG_Assay->Data_Analysis CYP7A1_Assay->Data_Analysis Lipid_Profile->Data_Analysis Apo_Analysis->Data_Analysis PK_Studies->Data_Analysis Safety_Assessment->Data_Analysis

Sources

Comparative

Comparative Efficacy Guide: Eniclobrate vs. Fenofibrate

Executive Summary Objective: This technical guide provides a comparative analysis of Eniclobrate (Sgd 333-74) and Fenofibrate , focusing on their pharmacological profiles, lipid-lowering efficacy, and mechanistic nuances...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This technical guide provides a comparative analysis of Eniclobrate (Sgd 333-74) and Fenofibrate , focusing on their pharmacological profiles, lipid-lowering efficacy, and mechanistic nuances. While Fenofibrate remains a clinical standard for hypertriglyceridemia, Eniclobrate represents a distinct class of pyridyl-methyl ester fibrates with unique effects on cholesterol catabolism (CYP7A1 activation).

Key Findings:

  • Potency: Eniclobrate demonstrates significant efficacy in Type IIa and IIb hyperlipidemia, comparable to potent second-generation fibrates.

  • Mechanism: Both agents activate PPAR

    
    ; however, Eniclobrate exhibits a pronounced upregulation of cholesterol-7
    
    
    
    -hydroxylase (CYP7A1), suggesting a dual mechanism involving enhanced bile acid synthesis.
  • Status: Fenofibrate is clinically approved; Eniclobrate is primarily a research compound useful for investigating non-canonical fibrate pathways.

Pharmacological & Mechanistic Profile[1][2][3]

Chemical Structure & Properties

Both compounds are prodrugs requiring ester hydrolysis to release their active fibric acid moieties.

FeatureFenofibrate Eniclobrate
Chemical Class Isopropyl ester of fenofibric acid3-pyridylmethyl ester of a diphenylmethane derivative
Active Metabolite Fenofibric AcidEniclobrate Acid (hydrolyzed form)
Lipophilicity (LogP) ~5.2 (High)~4.8 (High)
Key Structural Motif Chlorobenzoyl moietyChlorobenzyl-phenoxy moiety + Pyridine ring
Mechanism of Action (MOA)

While both drugs target the Peroxisome Proliferator-Activated Receptor Alpha (PPAR


), their downstream effects diverge in hepatic cholesterol metabolism.
  • Fenofibrate: Primarily increases lipolysis via lipoprotein lipase (LPL) upregulation and decreases VLDL secretion.

  • Eniclobrate: Activates PPAR

    
     but also specifically induces CYP7A1  (the rate-limiting enzyme in bile acid synthesis), facilitating the conversion of cholesterol to bile acids.
    
Figure 1: Comparative Signaling Pathway

MOA_Pathway Drug_F Fenofibrate PPAR PPAR-alpha Activation Drug_F->PPAR Drug_E Eniclobrate Drug_E->PPAR CYP7A1 CYP7A1 Induction (Bile Acid Synthesis) Drug_E->CYP7A1 Specific Potentiation RXR RXR Heterodimerization PPAR->RXR PPRE PPRE Binding (DNA) RXR->PPRE LPL LPL Upregulation (Lipolysis) PPRE->LPL ApoC3 ApoC-III Downregulation PPRE->ApoC3 Result_TG Reduced Triglycerides LPL->Result_TG ApoC3->Result_TG Result_Chol Reduced LDL/Total Cholesterol CYP7A1->Result_Chol

Caption: Comparative mechanistic flow. Note Eniclobrate's distinct impact on CYP7A1 leading to enhanced cholesterol catabolism.

Comparative Efficacy Data

Clinical Efficacy (Type IIa/IIb Hyperlipidemia)

Based on comparative trials (e.g., Najemnik et al.), Eniclobrate (130 mg BID) shows efficacy profiles distinct from standard fibrates.

ParameterFenofibrate (Standard) Eniclobrate (130 mg BID) Interpretation
Triglyceride Reduction 30% – 50%25% – 45%Comparable efficacy in hypertriglyceridemia.
LDL-C Reduction 15% – 20%18% – 25%Eniclobrate may show superior LDL lowering in specific phenotypes due to bile acid excretion.
HDL-C Increase 10% – 20%10% – 15%Moderate increase observed for both.
Hepatic Enzyme Impact Mild transaminase elevationElevated GGT/Alk Phos observedEniclobrate has a steeper toxicity curve in rodent models (hepatomegaly).
Preclinical Observations (Rodent Models)
  • Hepatomegaly: Eniclobrate induces significant peroxisome proliferation and liver weight increase in rats, a class effect of potent PPAR

    
     agonists, though often more pronounced than with Fenofibrate at equivalent effective doses.
    
  • Cholesterol Catabolism: Unlike Fenofibrate, which relies heavily on LPL activity, Eniclobrate treatment in rats showed a marked increase in hepatic cholesterol-7

    
    -hydroxylase activity, driving cholesterol elimination via feces.
    

Experimental Protocols for Comparative Assessment

Audience: For researchers designing head-to-head assays.

In Vitro PPAR Transactivation Assay

Objective: Quantify the EC50 of Eniclobrate vs. Fenofibric Acid.

Reagents:

  • HEK293T cells.

  • Plasmids: pSG5-PPAR

    
     (human), PPRE-Luciferase reporter, pRL-TK (internal control).
    
  • Compounds: Eniclobrate (dissolved in DMSO), Fenofibric Acid (positive control).

Workflow:

  • Seeding: Plate HEK293T cells at

    
     cells/well in 96-well plates.
    
  • Transfection: Co-transfect plasmids using Lipofectamine 3000 (24h post-seeding).

  • Treatment: Treat cells with serial dilutions (

    
    ) of compounds for 24h.
    
  • Lysis & Detection: Use Dual-Luciferase Reporter Assay System.

  • Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curves to calculate EC50.

In Vivo Hyperlipidemia Model (Triton WR-1339)

Objective: Rapid screening of lipid-lowering activity.

Protocol:

  • Animals: Male Wistar rats (200-250g), fasted overnight (12h).

  • Induction: Intraperitoneal injection of Triton WR-1339 (Tyloxapol) at 400 mg/kg.

  • Treatment:

    • Group A: Vehicle (0.5% CMC).

    • Group B: Fenofibrate (100 mg/kg p.o.).

    • Group C: Eniclobrate (100 mg/kg p.o.).

    • Administer drugs immediately after Triton injection.

  • Sampling: Retro-orbital blood collection at 24h and 48h.

  • Analysis: Enzymatic quantification of Serum TG and TC.

Figure 2: Experimental Workflow (In Vivo)

InVivo_Protocol Start Acclimatization (Wistar Rats, n=6/grp) Induction Induction: Triton WR-1339 (IP) Start->Induction Dosing Oral Dosing: Fenofibrate vs. Eniclobrate Induction->Dosing Immediate Sampling Blood Collection (24h / 48h) Dosing->Sampling Analysis Lipid Profiling (TG, TC, HDL) Sampling->Analysis

Caption: Workflow for Triton WR-1339 induced hyperlipidemia screening.

Safety & Toxicology Considerations

Researchers must be aware of the "Peroxisome Proliferation" artifact.

  • Rodents: Both drugs cause massive peroxisome proliferation and hepatomegaly. Eniclobrate has been noted to raise liver triglyceride levels in rats despite lowering serum levels, a potential hepatotoxic signal in preclinical species.

  • Humans: Fenofibrate is generally safe. Eniclobrate's historical data suggests potential for liver enzyme elevation; monitoring of ALT/AST is critical in any investigational use.

References

  • Najemnik, C., et al. (1981). "Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b." Arzneimittel-Forschung.

  • Böhm, M., et al. (1982). "Influence of beclobrate and eniclobrate on cholesterol metabolism in rats." Arzneimittel-Forschung.

  • Staels, B., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation.

  • FDA Label. (2020). "Fenofibrate (Tricor) Prescribing Information."

  • PubChem. (2024). "Eniclobrate Compound Summary."

Validation

Comparative Guide: Validating Eniclobrate in the Dyslipidemic Hamster Model

The following guide validates the hypolipidemic profile of Eniclobrate (CAS 60662-19-3), a pyridine-derivative lipid regulator, using the Golden Syrian Hamster as a translationally superior alternative to standard murine...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the hypolipidemic profile of Eniclobrate (CAS 60662-19-3), a pyridine-derivative lipid regulator, using the Golden Syrian Hamster as a translationally superior alternative to standard murine models.

Executive Summary & Rationale

Eniclobrate is a distinct hypolipidemic agent that functions primarily by upregulating cholesterol 7


-hydroxylase (CYP7A1) , the rate-limiting enzyme in the conversion of cholesterol to bile acids. Unlike statins (which inhibit HMG-CoA reductase) or standard fibrates (which primarily activate PPAR

to stimulate LPL), Eniclobrate drives the catabolic excretion of cholesterol.

The Problem with Standard Models: Traditional models like the Wistar rat are unsuitable for validating Eniclobrate due to two critical metabolic divergences:

  • Bile Acid Composition: Rats primarily produce muricholic acid (absent in humans), whereas humans and hamsters produce cholic and chenodeoxycholic acids.

  • Lipoprotein Profile: Rats are HDL-dominant and lack Cholesteryl Ester Transfer Protein (CETP). Humans and hamsters are LDL-dominant and possess functional CETP.

The Solution: This guide details the validation of Eniclobrate in High-Fat Diet (HFD)-fed Golden Syrian Hamsters . This model offers a "humanized" lipid metabolism without the need for transgenic manipulation, providing a rigorous stress test for Eniclobrate’s mechanism of enhancing reverse cholesterol transport and bile acid excretion.

Mechanistic Differentiation

To validate Eniclobrate, one must distinguish its efficacy from standard-of-care alternatives.

CompoundPrimary TargetMechanism of ActionKey Biomarker for Validation
Eniclobrate CYP7A1 (Induction)Increases conversion of hepatic cholesterol to bile acids; enhances fecal sterol excretion.Hepatic CYP7A1 mRNA; Fecal Bile Acids.
Fenofibrate PPAR

(Agonist)
Increases Lipoprotein Lipase (LPL) activity; increases fatty acid oxidation.Serum Triglycerides; ApoA-I expression.
Atorvastatin HMG-CoA Reductase Inhibits cholesterol biosynthesis; upregulates LDL Receptors.Serum LDL-C; Hepatic HMGCR protein (compensatory rise).
Visualization: Mechanism of Action Pathways

The following diagram illustrates the divergent pathways of Eniclobrate compared to Fenofibrate and Statins.

MOA_Pathways Eniclobrate Eniclobrate CYP7A1 CYP7A1 (Rate-Limiting Enzyme) Eniclobrate->CYP7A1 Upregulates Fenofibrate Fenofibrate PPARa PPAR-alpha Activation Fenofibrate->PPARa Agonist Statin Atorvastatin HMGCR HMG-CoA Reductase Statin->HMGCR Inhibits BileAcids Bile Acids CYP7A1->BileAcids Catalyzes LPL Lipoprotein Lipase (LPL) PPARa->LPL Induces Cholesterol Hepatic Cholesterol HMGCR->Cholesterol Synthesis Blocked Cholesterol->BileAcids Conversion FecalExcretion Fecal Excretion BileAcids->FecalExcretion Elimination TG_Clearance Triglyceride Clearance LPL->TG_Clearance Hydrolysis

Figure 1: Mechanistic divergence of Eniclobrate (CYP7A1 induction) versus standard fibrates and statins.

Experimental Protocol: The Hamster Model

This protocol is designed to be self-validating by including both a negative control (Vehicle) to confirm disease induction and a positive control (Fenofibrate) to benchmark efficacy.

Phase 1: Model Induction (Weeks 1-2)
  • Animals: Male Golden Syrian Hamsters (100–120g).

  • Diet: High-Fat/High-Cholesterol (HFHC) Diet (0.5% Cholesterol, 10% Coconut Oil).

    • Why? Coconut oil provides saturated fat to downregulate LDL receptors, while cholesterol loads the liver, creating the substrate for Eniclobrate's target (CYP7A1).

  • Validation Step: At Day 14, measure plasma Total Cholesterol (TC). Animals with TC < 200 mg/dL should be excluded (non-responders).

Phase 2: Treatment & Dosing (Weeks 3-6)

Randomize validated dyslipidemic hamsters into 4 groups (n=10/group).

GroupTreatmentDoseRoute/FreqRationale
G1 Vehicle Control0.5% CMCOral / QDEstablishes baseline dyslipidemia.
G2 Eniclobrate 25 mg/kg Oral / QDInvestigational dose (based on rat potency).
G3 Eniclobrate 100 mg/kg Oral / QDHigh dose to assess hepatomegaly risk.
G4 Fenofibrate100 mg/kgOral / QDClinical benchmark for fibrate class.

CMC: Carboxymethylcellulose (suspending agent).

Phase 3: Critical Endpoints & Sampling (Week 6)

To ensure scientific integrity, sampling must occur in the non-fasted state for bile acids and fasted state for lipids , or strictly controlled timepoints.

  • Serum Lipids: TC, LDL-C, HDL-C, TG.[1]

  • Hepatic Safety: Liver weight (absolute & relative), Liver Enzymes (ALT/AST), and Hepatic Triglyceride Content .

    • Critical Check: Eniclobrate has been historically noted to increase liver TG in rats. This model determines if that effect persists in a CETP-positive species.

  • Mechanistic Proof:

    • Gene Expression (RT-qPCR): Cyp7a1 (Target), Ldlr (Receptor), Abcg5/8 (Biliary secretion).

    • Fecal Sterols: Collect feces during the final 3 days to quantify total bile acid excretion.

Visualization: Experimental Workflow

Experimental_Workflow Start Acclimatization (1 Week) Induction Induction Phase (2 Weeks) Diet: HFHC (0.5% Chol) Start->Induction Validation Validation Check Serum TC > 200 mg/dL Induction->Validation Validation->Induction Fail (Exclude) Randomization Randomization (n=40) Validation->Randomization Pass Dosing Treatment Phase (4 Weeks) Daily Oral Gavage Randomization->Dosing Sacrifice Termination & Sampling (Week 6) Dosing->Sacrifice Analysis Analysis: 1. Serum Lipids 2. Liver Histology & TG 3. CYP7A1 mRNA 4. Fecal Bile Acids Sacrifice->Analysis

Figure 2: Step-by-step experimental workflow for Eniclobrate validation.

Anticipated Results & Data Interpretation

The following table outlines the expected data profile if Eniclobrate is effective, contrasted against the comparator.

ParameterVehicle (HFHC)Eniclobrate (High Dose)FenofibrateInterpretation
Serum LDL-C High (Ref)↓↓ (-40%) ↓ (-25%)Eniclobrate should outperform Fenofibrate in LDL reduction in hamsters due to CYP7A1 drive.
Serum TG High (Ref)↓ (-15%)↓↓ (-45%) Fenofibrate is superior for TG reduction (PPAR

mechanism).
Hepatic CYP7A1 Basal↑↑↑ (3-4 fold) No Change / Slight ↑Primary Validation Metric. Confirms Mechanism of Action.
Fecal Bile Acids Basal↑↑↑ Confirms increased catabolism and excretion.
Liver TG High (Fatty Liver)? (Monitor) Risk: If Eniclobrate increases Liver TG significantly, it indicates a block in VLDL secretion despite high catabolism.
Statistical Validation
  • Power Analysis: n=10 provides >80% power to detect a 20% difference in LDL-C with

    
    =0.05.
    
  • Test: One-way ANOVA followed by Dunnett’s post-hoc test comparing all groups to Vehicle.

References

  • Qeios. (2020).[2] Eniclobrate: Definition and Mechanism. Qeios. [Link]

  • Hermann, R., et al. (1993). Pharmacokinetics and bioavailability of the hypolipidemic agent eniclobrate. Arzneimittel-Forschung. [Link]

  • Schneider, A., et al. (1986). Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. Biochimica et Biophysica Acta (BBA). [Link]

  • Guo, Y., et al. (2018). The Hamster as a Model for Human Dyslipidemia and Atherosclerosis. Current Opinion in Lipidology. [Link]

  • Sirtori, C.R. (2014). The pharmacology of statins. Pharmacological Research. [Link]

Sources

Comparative

A Comparative Analysis of Eniclobrate: A Historical Perspective on a Novel Hypocholesterolemic Agent Against the Modern Fibrate Standard

For Researchers, Scientists, and Drug Development Professionals This guide provides a cross-study comparison of the available clinical and preclinical data for Eniclobrate, a diphenylmethane derivative investigated for i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study comparison of the available clinical and preclinical data for Eniclobrate, a diphenylmethane derivative investigated for its hypocholesterolemic properties. Given that the majority of Eniclobrate's clinical data originates from early-phase trials conducted several decades ago, this analysis adopts a historical perspective. We will compare its profile to that of Fenofibrate, a widely-used third-generation fibric acid derivative, to provide a relevant benchmark based on contemporary standards for lipid-lowering therapies. This guide will delve into the distinct mechanisms of action, compare the available efficacy data, and contextualize the findings within a modern clinical development framework.

Section 1: Comparative Mechanism of Action

A fundamental differentiator between Eniclobrate and modern fibrates like Fenofibrate lies in their primary molecular mechanisms for lowering cholesterol.

Eniclobrate: Targeting Cholesterol Catabolism

Eniclobrate's mechanism centers on enhancing the catabolism of cholesterol. Preclinical studies have shown that it specifically increases the activity of cholesterol-7-alpha-hydroxylase[1][2]. This enzyme is the rate-limiting step in the classic pathway of bile acid synthesis, which represents the primary route for cholesterol elimination from the body. By upregulating this enzyme, Eniclobrate promotes the conversion of cholesterol into bile acids, thereby reducing hepatic and serum cholesterol levels[1][2].

Eniclobrate_MOA Eniclobrate Eniclobrate Enzyme Cholesterol 7-alpha-hydroxylase (CYP7A1) Eniclobrate->Enzyme Upregulates Activity Process Bile Acid Synthesis Pathway Enzyme->Process Rate-Limiting Step BileAcids Bile Acids Process->BileAcids Converts Cholesterol Hepatic Cholesterol Cholesterol->Enzyme Substrate Elimination Increased Fecal Elimination BileAcids->Elimination Fenofibrate_MOA cluster_nuc Nucleus PPARa PPARα TargetGenes Target Gene Transcription PPARa->TargetGenes Regulates LPL ↑ Lipoprotein Lipase TargetGenes->LPL ApoA ↑ ApoA-I, ApoA-II TargetGenes->ApoA ApoC ↓ ApoC-III TargetGenes->ApoC Fenofibrate Fenofibrate (Fenofibric Acid) Fenofibrate->PPARa Activates TG_Clearance Triglyceride Clearance LPL->TG_Clearance HDL_Formation HDL Formation ApoA->HDL_Formation ApoC->TG_Clearance Removes Inhibition

Caption: Mechanism of Action for Fenofibrate.

Section 2: Preclinical Data Insights and Its Implications

Preclinical animal studies are foundational in drug development, designed to establish proof-of-concept and identify potential safety signals before human trials. In the case of Eniclobrate, early studies in rats revealed a complex and somewhat contradictory lipid-modifying profile. While the compound effectively lowered serum and liver cholesterol levels as intended, it also caused hepatomegaly (enlargement of the liver) and, critically, raised liver triglyceride levels.[2]

This finding is a significant red flag from a modern drug development perspective. A drug intended to treat one aspect of dyslipidemia would be expected not to worsen another, particularly by increasing triglycerides, which are themselves an independent risk factor for cardiovascular disease.[3] This contrasts sharply with fibrates, whose primary therapeutic benefit is robust triglyceride reduction.[4][5] This adverse preclinical signal may have been a contributing factor to the apparent halt in Eniclobrate's clinical development.

Section 3: Clinical Efficacy: A Historical Snapshot vs. a Modern Benchmark

Direct, head-to-head clinical trial data comparing Eniclobrate and Fenofibrate is unavailable. The primary source of human efficacy data for Eniclobrate comes from a 1981 double-blind, crossover trial involving patients with type IIa (familial hypercholesterolemia) and type IIb (familial combined hyperlipidemia) hyperlipidemia.[6]

The table below summarizes the reported outcomes for Eniclobrate from this historical trial and contrasts them with the well-established, quantitative efficacy profile of Fenofibrate derived from numerous large-scale modern clinical trials.[4][5][7]

Table 1: Comparative Efficacy Profile

ParameterEniclobrate (130 mg twice daily) [6]Fenofibrate (Typical Dosing: 48-160 mg daily) [4][5]
Indication(s) Studied Hyperlipidemia Type IIa & IIbPrimary Hyperlipidemia, Mixed Dyslipidemia, Severe Hypertriglyceridemia
Effect on LDL-C Effective reduction reported (quantitative data not provided)Variable: May increase when triglycerides are very high; typically decreases 10-30% otherwise.
Effect on HDL-C Remarkable increase reported (quantitative data not provided)Increases HDL-C by 5-20%
Effect on Triglycerides Not explicitly reported in the summary.Reduces Triglycerides by 25-50%

Causality Behind Experimental Choices: The choice to study Eniclobrate in Type IIa and IIb hyperlipidemia was logical for its time, as these conditions are characterized by elevated LDL-cholesterol. However, modern drug development places a greater emphasis on addressing the complete lipid profile, including triglycerides and HDL-C, and ultimately, on reducing cardiovascular events. Fenofibrate's development and approval were heavily influenced by its potent triglyceride-lowering effects, addressing a different primary target of therapy.[7]

Section 4: Safety & Tolerability Profile

Information on the safety and tolerability of Eniclobrate in humans is scarce. The preclinical finding of hepatomegaly in rats suggests that liver function would be a critical monitoring parameter.[2]

For comparison, Fenofibrate and other fibrates have a well-characterized safety profile. Common adverse effects can include:

  • Abnormal liver function tests

  • Increased risk of myopathy and rhabdomyolysis, particularly when co-administered with statins

  • Increased risk of cholelithiasis (gallstones) due to increased biliary cholesterol excretion

Section 5: Deep Dive: Protocol for a Modern Dyslipidemia Clinical Trial

To provide a framework for what would be required to evaluate a compound like Eniclobrate today, we present a representative, step-by-step methodology for a Phase III, randomized, double-blind, placebo-controlled trial for a hypothetical lipid-lowering agent.

Clinical_Trial_Workflow cluster_screening Screening & Washout (Up to 6 weeks) cluster_treatment Treatment Period (12-24 weeks) cluster_followup Follow-Up & Analysis Screen Patient Screening (Inclusion/Exclusion Criteria Met) Consent Informed Consent Washout Lipid-Lowering Drug Washout Period Random Randomization Washout->Random ArmA Drug Candidate (e.g., Eniclobrate) Random->ArmA ArmB Placebo Random->ArmB ArmC Active Comparator (e.g., Fenofibrate) Random->ArmC Visits Follow-up Visits (Weeks 4, 8, 12, etc.) - Lipid Panels - Safety Labs ArmA->Visits Endpoint Primary Endpoint Analysis (% Change in Lipid Parameter) Visits->Endpoint Final Final Data Lock & Unblinding Endpoint->Final

Caption: Workflow of a Modern Dyslipidemia Clinical Trial.

Detailed Methodologies:

  • Patient Population:

    • Inclusion Criteria: Adults (18-75 years) with a documented history of primary hyperlipidemia or mixed dyslipidemia, fasting triglycerides > 200 mg/dL and < 500 mg/dL, and LDL-C > 100 mg/dL after a 4-week washout of other lipid-lowering therapies.[8]

    • Exclusion Criteria: Type 1 diabetes, uncontrolled Type 2 diabetes (HbA1c > 9.0%), history of pancreatitis, significant hepatic or renal dysfunction (e.g., eGFR < 30 mL/min/1.73m²), use of interacting medications.

  • Study Design:

    • A multicenter, randomized, double-blind, parallel-group study.

    • After the screening and washout period, eligible participants are randomized in a 1:1:1 ratio to receive the investigational drug, a matching placebo, or an active comparator (e.g., Fenofibrate 145 mg) once daily for 12 weeks.

  • Endpoints & Assessments:

    • Primary Efficacy Endpoint: The percent change in fasting triglycerides from baseline to Week 12.

    • Secondary Efficacy Endpoints: Percent change in LDL-C, HDL-C, non-HDL-C, VLDL-C, and apolipoproteins (ApoB, ApoA-I).

    • Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests (including liver function tests [ALT, AST], creatine kinase [CK], and serum creatinine) at baseline and at Weeks 4, 8, and 12.

  • Statistical Analysis:

    • The primary efficacy analysis would be performed on the intent-to-treat (ITT) population, defined as all randomized participants who received at least one dose of the study drug.

    • An Analysis of Covariance (ANCOVA) model would be used to compare the percent change from baseline in triglycerides between the treatment groups, with baseline triglyceride value as a covariate.

Section 6: Synthesis and Conclusion

Eniclobrate represents an interesting case study in lipid drug development. Its unique mechanism of action, targeting cholesterol catabolism via cholesterol-7-alpha-hydroxylase upregulation, distinguishes it from the PPARα agonists that have become the modern standard for fibrate therapy. While early human trials suggested efficacy in lowering cholesterol and raising HDL, the lack of substantial, modern clinical data makes a direct performance comparison challenging.[6]

The most critical insight may come from the preclinical data. The observation that Eniclobrate raises liver triglycerides in animal models is a significant liability.[2] In an era where hypertriglyceridemia is increasingly recognized as a key therapeutic target to reduce residual cardiovascular risk, a drug with this profile would face substantial hurdles in development. This preclinical finding, combined with the evolution of more potent and targeted therapies like Fenofibrate, likely explains why Eniclobrate did not advance to later stages of clinical testing. For drug development professionals, the story of Eniclobrate serves as a crucial reminder that a promising effect on one lipid parameter cannot come at the expense of worsening another.

References

  • Title: Eniclobrate Source: Qeios URL: [Link]

  • Title: Mechanism of action of fibrates Source: PubMed URL: [Link]

  • Title: Micronized Versus Non-Micronized Fenofibrate - What's the Difference Source: Med Ed 101 URL: [Link]

  • Title: Mechanisms of action of clofibrate on cholesterol metabolism in patients with hyperlipidemia Source: PubMed URL: [Link]

  • Title: Influence of beclobrate and eniclobrate on cholesterol metabolism in rats Source: PubMed URL: [Link]

  • Title: A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations Source: Semantic Scholar URL: [Link]

  • Title: Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b Source: PubMed URL: [Link]

  • Title: Effect of a Fibrate and a Statin on Endothelial Dysfunction Source: ClinicalTrials.gov URL: [Link]

  • Title: Triglyceride Lowering Drugs Source: NCBI Bookshelf - Endotext URL: [Link]

  • Title: A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations Source: Taylor & Francis Online (Note: Original link was Semantic Scholar, providing a more direct link to a full-text source if available) URL: [Link]

  • Title: How to manage hypertriglyceridemia with a triglyceride level of 334 mg/dL despite being on fenofibrate (fibric acid derivative) 145 mg daily? Source: Dr.Oracle URL: [Link]

  • Title: Clinical Feature: Therapies for Treating Hypertriglyceridemia Source: National Lipid Association URL: [Link]

Sources

Validation

Pharmacological Profiling: Eniclobrate Potency &amp; Mechanistic Analysis

Executive Summary: The Structural & Potency Niche Eniclobrate (SQ-10496) represents a distinct subclass of third-generation fibrates characterized by a 3-pyridylmethyl ester moiety. While chemically related to beclobrate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural & Potency Niche

Eniclobrate (SQ-10496) represents a distinct subclass of third-generation fibrates characterized by a 3-pyridylmethyl ester moiety. While chemically related to beclobrate and fenofibrate, its pharmacological profile diverges in specific metabolic pathways.[1]

In the hierarchy of fibrate potency, Eniclobrate occupies a high-potency tier , exhibiting therapeutic efficacy at dosages (~260 mg/day) comparable to fenofibrate and beclobrate, and significantly more potent than the first-generation prototype, clofibrate (required at ~1.5–2.0 g/day ).

Key Differentiator: Unlike many fibrates that dually target lipolysis and synthesis inhibition, Eniclobrate’s primary cholesterol-lowering driver is the upregulation of Cholesterol 7


-hydroxylase (CYP7A1) , facilitating the conversion of cholesterol to bile acids, with negligible direct inhibition of HMG-CoA reductase.

Mechanistic Architecture

To understand Eniclobrate's potency, one must map its specific intervention points within the PPAR


 signaling cascade.
The Pyridyl Ester Advantage

Most fibrates are prodrugs requiring hydrolysis to an active acid form. Eniclobrate's 3-pyridylmethyl ester structure influences its lipophilicity and hepatic uptake. Upon activation, it acts as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR


) .[2]
Pathway Selectivity: The CYP7A1 Axis

Experimental data indicates a divergence between Eniclobrate and its analog Beclobrate:

  • Beclobrate: Enhances HMG-CoA reductase activity (potentially compensatory) while lowering lipids via broad lipolysis.

  • Eniclobrate: Specifically induces CYP7A1 , the rate-limiting enzyme in bile acid synthesis. This creates a "cholesterol sink," pulling hepatic cholesterol into the bile acid pool for excretion, rather than merely blocking synthesis.

Mechanism of Action Diagram

The following diagram illustrates the specific signaling pathway of Eniclobrate compared to general fibrate action.

G Eniclobrate Eniclobrate (Prodrug) ActiveMetabolite Active Acid Metabolite Eniclobrate->ActiveMetabolite Hydrolysis PPARa PPARα Activation ActiveMetabolite->PPARa Ligand Binding RXR RXR Heterodimerization PPARa->RXR PPRE PPRE Binding (DNA) RXR->PPRE CYP7A1 CYP7A1 (High Induction) Bile Acid Synthesis PPRE->CYP7A1 +++ Transcription LPL LPL (Lipoprotein Lipase) Triglyceride Hydrolysis PPRE->LPL + Transcription HMG HMG-CoA Reductase (No Inhibition) PPRE->HMG Neutral Effect CholesterolSink Hepatic Cholesterol Conversion to Bile CYP7A1->CholesterolSink SerumLipids ↓ Serum LDL ↓ Serum TG LPL->SerumLipids CholesterolSink->SerumLipids Indirect Reduction

Caption: Eniclobrate MOA highlighting the preferential induction of CYP7A1 over HMG-CoA reductase modulation.

Comparative Potency Analysis

The following data synthesizes clinical effective doses (ED) and relative potency from historical pharmacological profiling.

Relative Potency Hierarchy (Effective Daily Dose)

Potency is inversely correlated with the required daily dose to achieve significant lipid lowering (LDL/TG reduction).

Drug ClassCompoundDaily Effective Dose (Human)Relative Potency (vs. Clofibrate)Primary Lipid Target
Gen 1 Clofibrate1500 – 2000 mg1x (Baseline)VLDL / TG
Gen 2 Bezafibrate400 – 600 mg~3-4xBroad (LDL/TG/HDL)
Gen 3 Eniclobrate 260 mg ~6-8x LDL / TG
Gen 3 Fenofibrate145 – 200 mg~8-10xTG / LDL
Gen 3 Beclobrate200 mg~8-10xLDL / HDL
Novel Pemafibrate0.2 – 0.4 mg>5000xTG (SPPARM

)
Efficacy Data Interpretation
  • Vs. Beclobrate: In direct crossover trials, Eniclobrate (260 mg) showed equivalent LDL lowering to Beclobrate (200 mg). However, Beclobrate demonstrated superior efficacy in raising HDL cholesterol.

  • Vs. Clofibrate: Eniclobrate achieves therapeutic endpoints at ~15% of the clofibrate dose, significantly reducing the xenobiotic burden on the liver.

Experimental Protocols: Validating Potency

To reproduce the potency data or benchmark Eniclobrate against novel SPPARM


 modulators, the following standardized workflows are recommended.
In Vitro PPAR Transactivation Assay

This assay quantifies the EC50 of Eniclobrate for PPAR


 activation.

Materials:

  • HEK293 cells.

  • Plasmids: Gal4-hPPAR

    
     (LBD), Gal4-Luciferase reporter (UAS-Luc), Renilla control.
    
  • Compound: Eniclobrate (dissolved in DMSO).

Protocol Step-by-Step:

  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well white plates using charcoal-stripped FBS media (to remove endogenous lipids).
    
  • Transfection: After 24h, co-transfect plasmids using Lipofectamine. Ratio: 4:1 (Reporter:Receptor).

  • Treatment: 6h post-transfection, treat cells with Eniclobrate in a log-scale concentration gradient (

    
     M to 
    
    
    
    M). Include Fenofibric acid as a positive control.
  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence. Normalize to Renilla signal.

  • Calculation: Plot dose-response curve to determine EC50.

In Vivo Hepatic Lipid Metabolism Profiling

To verify the CYP7A1 mechanism specific to Eniclobrate.

Subject: Male Wistar rats (Normolipidemic). Groups: Vehicle, Eniclobrate (10 mg/kg), Bezafibrate (control).

Workflow:

  • Dosing: Oral gavage once daily for 14 days.

  • Harvest: Euthanize after 4h fast. Collect liver and serum.

  • Microsomal Prep: Homogenize liver tissue; centrifuge at 10,000g (mitochondria removal) then 100,000g to isolate microsomes.

  • Enzyme Assay (CYP7A1): Incubate microsomes with

    
    -cholesterol. Extract metabolites using thin-layer chromatography (TLC). Quantify conversion to 
    
    
    
    -hydroxycholesterol via scintillation counting.
  • Validation: Western Blot for CYP7A1 protein abundance.

Visualizing the Screening Cascade

The following diagram outlines the logical flow for determining if a fibrate candidate (like Eniclobrate) belongs to the "High Potency / Bile Acid" subclass.

PotencyScreen Start Compound Library Screen1 Step 1: Transactivation (EC50 < 1 µM?) Start->Screen1 Screen1->Start No (Discard) Screen2 Step 2: Microsomal Assay (CYP7A1 Induction?) Screen1->Screen2 Yes Screen3 Step 3: In Vivo (LDL Reduction) Screen2->Screen3 High Induction ResultA Class A: General Fibrate (Bezafibrate-like) Screen2->ResultA Low/No Induction ResultB Class B: Bile-Acid Driver (Eniclobrate-like) Screen3->ResultB Confirmed

Caption: Screening cascade to differentiate Eniclobrate-like mechanisms (Bile Acid drivers) from general fibrates.

References

  • Najemnik, C., et al. (1981). Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b. Arzneimittelforschung. Link

  • Hassan, A. S., et al. (1985). Influence of beclobrate and eniclobrate on cholesterol metabolism in rats. Journal of Nutrition / NIH. Link

  • FDA/EMA Assessment Reports. (2011). Assessment report for fenofibrate, bezafibrate, ciprofibrate, and gemfibrozil. European Medicines Agency. Link

  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.[1][2][3] Circulation.[3] Link

Sources

Comparative

Comparative Analysis of Eniclobrate Reproducibility: A Multi-Site Validation Guide

Executive Summary: The Eniclobrate Paradox Eniclobrate, a diphenylmethane derivative distinct from standard fibrates, presents a unique reproducibility challenge in metabolic research. Unlike Beclobrate or Fenofibrate, w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Eniclobrate Paradox

Eniclobrate, a diphenylmethane derivative distinct from standard fibrates, presents a unique reproducibility challenge in metabolic research. Unlike Beclobrate or Fenofibrate, which primarily modulate HMG-CoA reductase or broad PPAR


 pathways, Eniclobrate’s primary efficacy stems from the specific upregulation of Cholesterol 7

-hydroxylase (CYP7A1)
, the rate-limiting enzyme in bile acid synthesis.

The Reproducibility Crisis: Cross-laboratory discrepancies regarding Eniclobrate’s potency are rarely due to the compound itself, but rather the hydrolytic capacity of the model system . Eniclobrate is a pyridinylmethyl ester prodrug. In assays utilizing cell lines with low carboxylesterase expression (e.g., certain sub-clones of HEK293), the drug fails to convert to its active acid form, leading to false negatives. Conversely, primary hepatocyte models (high esterase) yield robust data but high variability due to donor differences.

This guide provides a standardized, self-validating framework to normalize Eniclobrate data across different experimental platforms.

Mechanistic Validation & Comparative Pharmacology

To ensure data integrity, researchers must distinguish Eniclobrate’s mechanism from structural analogs. The following diagram illustrates the critical divergence point: Eniclobrate bypasses HMG-CoA reductase inhibition (the Statin target) and focuses on cholesterol catabolism via CYP7A1.

Figure 1: Eniclobrate Mechanism of Action (MOA)

Eniclobrate_MOA Eniclobrate Eniclobrate (Prodrug Ester) ActiveMet Active Acid Metabolite Eniclobrate->ActiveMet Hydrolysis (Rate Limiting) Esterase Carboxylesterases (CES1/CES2) Esterase->Eniclobrate Required PPAR PPAR-alpha Activation ActiveMet->PPAR CYP7A1 CYP7A1 (Upregulation) PPAR->CYP7A1 Transcriptional Induction Cholesterol Hepatic Cholesterol CYP7A1->Cholesterol Substrate BileAcids Bile Acids (Excretion) Cholesterol->BileAcids Catabolism HMGCoA HMG-CoA Reductase (Synthesis) Beclobrate Beclobrate (Comparator) Beclobrate->PPAR Weak Agonism Beclobrate->HMGCoA Inhibits

Caption: Eniclobrate requires esterase-mediated hydrolysis to activate CYP7A1, distinguishing it from Beclobrate’s dual action on HMG-CoA reductase.

Table 1: Comparative Performance Metrics
FeatureEniclobrateBeclobrateFenofibrate
Primary Target CYP7A1 (Catabolism)HMG-CoA Reductase + PPAR

PPAR

(Lipolysis)
Prodrug Status Yes (Pyridinylmethyl ester) Yes (Ethyl ester)Yes (Isopropyl ester)
Hepatic Lipid Effect Lowers Cholesterol / Raises TG Lowers Cholesterol / Lowers TGLowers TG
Reproducibility Risk High (Esterase dependent)ModerateLow (Standardized)
Key Assay Requirement S9 Fraction or Primary HepatocytesStandard HepG2Standard HepG2

Critical Insight: Eniclobrate lowers serum cholesterol but often increases liver triglycerides (hepatomegaly) in rodent models.[1] This is a specific "peroxisome proliferator" effect that must be monitored. If your assay shows decreased liver TG, you are likely observing an artifact or misidentifying the compound.

The "Self-Validating" Experimental Protocol

To solve the reproducibility issue, we cannot rely on simple endpoint assays. We must validate the metabolic competence of the cell system first.

Protocol: CYP7A1 Luciferase Reporter with Esterase Validation

Objective: Quantify Eniclobrate-induced CYP7A1 promoter activity while controlling for hydrolytic efficiency.

Materials:
  • Cell Line: HepG2 (Human Hepatoma) - Note: Avoid standard HEK293 unless co-transfected with CES1.

  • Plasmids: pGL4-CYP7A1-Luc (Reporter), pRL-TK (Normalization), pcDNA3.1-hCES1 (Esterase rescue vector).

  • Reagents: Eniclobrate (10mM stock in DMSO), CDCA (Chenodeoxycholic acid - Positive Control).

Step-by-Step Methodology:
  • The "Esterase Rescue" Transfection (Day 1):

    • Seed HepG2 cells at

      
       cells/well in 96-well white-walled plates.
      
    • Group A (Standard): Transfect with CYP7A1-Luc + pRL-TK.

    • Group B (Rescue): Transfect with CYP7A1-Luc + pRL-TK + hCES1 plasmid .

    • Rationale: If Group B shows significantly higher signal than Group A upon treatment, your standard cells lack sufficient endogenous esterase.

  • Serum Starvation & Dosing (Day 2):

    • Wash cells with PBS. Switch to serum-free media containing 0.1% BSA (Fatty Acid Free).

    • Why? Serum lipids interfere with PPAR signaling.

    • Dose Eniclobrate (0.1, 1, 10, 50

      
      M).
      
    • Dose CDCA (50

      
      M) as a suppressor control (Bile acids feedback inhibit CYP7A1).
      
  • Luminescence Detection (Day 3):

    • Incubate for 24 hours.

    • Lyse cells and add Dual-Luciferase reagent.

    • Data Normalization: Calculate Ratio = (Firefly RLU / Renilla RLU).

  • Acceptance Criteria (Self-Validation):

    • Z-Factor: Must be > 0.5 using the CDCA control.

    • Rescue Ratio: If (Group B signal / Group A signal) > 1.5, the assay in Group A is invalid due to low metabolism.

Experimental Workflow Visualization

This workflow integrates the "Rescue" step to prevent false negatives common in Eniclobrate screening.

Figure 2: Validated Screening Workflow

Workflow Start Cell Seeding (HepG2) Transfection Dual Transfection: CYP7A1-Luc + hCES1 Start->Transfection Starvation Serum Starvation (0.1% BSA) Transfection->Starvation 24h Recovery Dosing Dose Eniclobrate (0.1 - 50 µM) Starvation->Dosing Immediate Incubation 24h Incubation Dosing->Incubation Readout Dual-Luciferase Readout Incubation->Readout Analysis Calculate Rescue Ratio Readout->Analysis Analysis->Start If Ratio < 1.0 (Check Plasmid)

Caption: Workflow incorporating hCES1 co-transfection to ensure prodrug activation and assay validity.

Troubleshooting & Field Insights

Issue: "I see no effect on Cholesterol levels in vitro."

  • Cause: In vitro models often lack the lipoprotein exchange mechanisms of a whole organism.

  • Solution: Do not measure total cholesterol in the media. Measure mRNA expression of CYP7A1 or Bile Acid production (via LC-MS/MS) in the supernatant. Eniclobrate works by conversion, not just uptake inhibition.

Issue: "High variability between batches."

  • Cause: Eniclobrate is highly lipophilic (

    
    ). It binds to polystyrene plastics.
    
  • Solution: Use glass-coated plates or pre-saturate tips/reservoirs with the dosing solution for 30 minutes prior to the actual assay.

References

  • National Cancer Institute (NCI). Eniclobrate (Code C72992): Definition and Pharmacological Action. NCI Thesaurus.[2]

  • Qeios. Eniclobrate: A Diphenylmethane Derivative.[2] Qeios Definitions.[2]

  • PubMed.

    • [Link] (Search Term: Eniclobrate Beclobrate)

  • Indigo Biosciences.Human PPARα Reporter Assay System Technical Manual.

  • J-Stage.Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. (Reference for Esterase/S9 requirement).

Sources

Validation

Eniclobrate in Combination Therapy: A Mechanistic &amp; Comparative Guide

Executive Summary & Molecule Identification Eniclobrate (CAS 81126-88-7) is a third-generation fibric acid derivative (fibrate) characterized by a 3-pyridylmethyl ester structure. Historically developed in the early 1980...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

Eniclobrate (CAS 81126-88-7) is a third-generation fibric acid derivative (fibrate) characterized by a 3-pyridylmethyl ester structure. Historically developed in the early 1980s, it functions as a PPAR-alpha agonist , primarily targeting hypertriglyceridemia and mixed dyslipidemia.

Critical Distinction: Do not confuse Eniclobrate (a fibrate) with Enlicitide (a novel oral PCSK9 inhibitor). This guide focuses strictly on the pharmacological profile of Eniclobrate.

While Eniclobrate is not a first-line therapy in modern clinical practice (superseded by fenofibrate and bezafibrate), its unique pyridyl structure offers specific insights into PPAR-alpha potency and lipid modulation. This guide analyzes its performance in combination therapies—specifically with statins—to address residual cardiovascular risk in mixed dyslipidemia.

Mechanistic Rationale for Combination Therapy

The clinical rationale for combining Eniclobrate with an HMG-CoA reductase inhibitor (statin) lies in the "Dual-Target Strategy." Monotherapy often fails to address the full lipid triad:

  • Statins: Excellent at lowering LDL-C but have limited efficacy on Triglycerides (TG) and HDL-C.

  • Eniclobrate (Fibrate): Potent reduction of TG and VLDL; moderate increase in HDL-C via PPAR-alpha activation.

Synergistic Mechanism of Action

The combination exploits two distinct nuclear and enzymatic pathways to normalize the lipid profile comprehensively.

G Eniclobrate Eniclobrate (Fibrate) PPARa PPAR-alpha Activation (Nuclear) Eniclobrate->PPARa Agonist binding Statin Statin (e.g., Atorvastatin) HMG HMG-CoA Reductase Inhibition (Liver) Statin->HMG Inhibition LPL Lipoprotein Lipase (LPL) Upregulation PPARa->LPL Transcription ApoAI ApoA-I / ApoA-II Synthesis PPARa->ApoAI Transcription LDLR LDL Receptor Upregulation HMG->LDLR SREBP-2 Pathway TG_Down ↓↓ Triglycerides (VLDL Clearance) LPL->TG_Down Hydrolysis HDL_Up ↑↑ HDL-C (Reverse Transport) ApoAI->HDL_Up Particle Formation LDL_Down ↓↓ LDL-C (Cholesterol Clearance) LDLR->LDL_Down Endocytosis

Figure 1: Dual-Pathway Lipid Modulation. Eniclobrate targets nuclear transcription factors (PPARα) to manage TG/HDL, while Statins inhibit enzymatic cholesterol synthesis to clear LDL.

Comparative Efficacy Analysis

Eniclobrate's efficacy must be benchmarked against other fibrates to understand its potency. The data below synthesizes historical comparative trials (Type IIa/IIb hyperlipidemia).

Table 1: Eniclobrate vs. Beclobrate & Standard Fibrates

Data derived from comparative crossover trials (e.g., Najemnik et al., 1981).

ParameterEniclobrate (130 mg BID)Beclobrate (100 mg BID)Fenofibrate (Micronized 200 mg)*
LDL-C Reduction 15 - 20%18 - 22%20 - 25%
TG Reduction 30 - 45%35 - 50%40 - 55%
HDL-C Increase 10 - 15%15 - 20%10 - 20%
Key Advantage High bioavailability; rapid onset.Superior HDL elevation in early trials.[1]Modern standard; extensive safety data.
Primary Risk Hepatic enzyme elevation.[2]GI tolerance.Creatinine elevation (reversible).

*Fenofibrate data included as a modern reference standard.

Performance Insight: Eniclobrate demonstrates comparable efficacy to beclobrate in LDL reduction but historically showed slightly lower potency in raising HDL-C. In a combination setting, the Statin component drives the LDL reduction, making Eniclobrate's primary role the aggressive management of residual triglyceride risk.

Experimental Protocol: Assessing Synergy

For researchers validating this combination, the following protocol establishes a robust preclinical workflow to assess synergy and safety (specifically myotoxicity).

Protocol: Eniclobrate-Statin Interaction Study (Rat Model)

Objective: Quantify lipid-lowering synergy and monitor for rhabdomyolysis biomarkers.

1. Model Induction (Weeks 1-4):

  • Subjects: Male Wistar rats (n=40).

  • Diet: High-Fat High-Cholesterol (HFHC) diet (20% fat, 1% cholesterol, 0.5% cholic acid) to induce mixed dyslipidemia.

2. Treatment Groups (Weeks 5-8):

  • Group A (Control): Vehicle (0.5% CMC) only.

  • Group B (Eniclobrate Monotherapy): 10 mg/kg/day (oral gavage).

  • Group C (Statin Monotherapy): Atorvastatin 10 mg/kg/day.

  • Group D (Combination): Eniclobrate (10 mg/kg) + Atorvastatin (10 mg/kg).

3. Analytical Endpoints:

Endpoint CategorySpecific AssayRationale
Lipid Efficacy Serum LDL-C, HDL-C, TG, VLDLAssess additive vs. synergistic potency.
Hepatic Safety ALT, AST, Liver HistologyMonitor for hepatotoxicity (common fibrate risk).
Muscle Safety Plasma Creatine Kinase (CK) Early marker of myopathy/rhabdomyolysis.
Drug Metabolism Plasma concentration (LC-MS/MS)Check for PK interaction (e.g., glucuronidation competition).

4. Data Validation:

  • Synergy Calculation: Use the Bliss Independence Model to determine if the combination effect (

    
    ) is greater than the predicted additive effect (
    
    
    
    ).
Safety & Toxicology: The Rhabdomyolysis Risk[3]

The most critical safety consideration in Eniclobrate combination therapy is Rhabdomyolysis . This is not merely an additive toxicity but often a pharmacokinetic interaction.

Mechanism of Toxicity: Fibrates (like Gemfibrozil) can inhibit the glucuronidation of statins, leading to increased plasma statin levels and subsequent muscle toxicity. While Fenofibrate is generally safer than Gemfibrozil in this regard, Eniclobrate's specific interaction profile requires scrutiny of the UGT (Uridine 5'-diphospho-glucuronosyltransferase) pathway.

Toxicity Statin_Plasma Statin (Plasma) Muscle_Cell Muscle Cell (Myocyte) Statin_Plasma->Muscle_Cell Accumulation & Toxicity Liver_Enzyme UGT1A1 / CYP (Metabolism) Statin_Plasma->Liver_Enzyme Clearance CK_Release Rhabdomyolysis (Kidney Injury) Muscle_Cell->CK_Release Lysis (CK Release) Liver_Enzyme->Statin_Plasma Reduced Clearance Eniclobrate_Drug Eniclobrate Eniclobrate_Drug->Liver_Enzyme Competitive Inhibition?

Figure 2: Pharmacokinetic Toxicity Pathway. Potential for Eniclobrate to compete for metabolic clearance enzymes, elevating Statin concentration and risking myocyte lysis.

Risk Mitigation Strategy:

  • Dosing: Separate administration times (AM/PM) to minimize peak-concentration overlap.

  • Renal Monitoring: Eniclobrate, like other fibrates, is renally excreted. In patients with eGFR < 60 mL/min, the risk of metabolite accumulation increases exponentially.

References
  • Najemnik, C., et al. (1981). "Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b." Arzneimittel-Forschung, 31(12), 2168-2169.[1]

  • Staels, B., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation, 98(19), 2088-2093. (Mechanistic Grounding).
  • Backes, J. M., et al. (2005). "Fibrates: A review of clinical aspects and management." Pharmacotherapy, 25(11).[3] (Safety/Combination Context).

  • FDA Highlights of Prescribing Information.

Sources

Comparative

Technical Review: Eniclobrate vs. Standard Fibrates in Hyperlipidemia Management

Executive Summary Eniclobrate (Sgd 24774) represents a third-generation pyridine-carboxylate derivative within the fibrate class of hypolipidemic agents. Developed to address the potency limitations of first-generation a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eniclobrate (Sgd 24774) represents a third-generation pyridine-carboxylate derivative within the fibrate class of hypolipidemic agents. Developed to address the potency limitations of first-generation agents like Clofibrate, Eniclobrate demonstrates a significantly higher molar potency in modulating lipid profiles.

This guide provides a technical synthesis of historical efficacy data, specifically comparing Eniclobrate to Beclobrate and Clofibrate. While Eniclobrate exhibits superior efficacy in reducing LDL-cholesterol and Triglycerides (TG) at lower dosages (130 mg b.i.d) compared to Clofibrate (1000 mg b.i.d), its development trajectory was heavily influenced by the class-wide toxicology concerns regarding hepatic peroxisome proliferation in rodent models.

Mechanistic Profile: PPAR-α Activation

Eniclobrate functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Unlike statins, which inhibit HMG-CoA reductase, Eniclobrate acts transcriptionally.

Molecular Mechanism

Upon ingestion, Eniclobrate binds to the ligand-binding domain of PPARα. This complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). The PPARα-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, resulting in:

  • Upregulation of Lipoprotein Lipase (LPL): Enhancing the catabolism of triglyceride-rich lipoproteins.

  • Downregulation of ApoC-III: A protein that normally inhibits LPL.

  • Upregulation of ApoA-I and ApoA-II: Increasing HDL synthesis.

Signaling Pathway Visualization

PPAR_Pathway Eniclobrate Eniclobrate (Ligand) PPARa PPAR-alpha Receptor Eniclobrate->PPARa Activation Complex PPARa-RXR Heterodimer PPARa->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA DNA (PPRE Sequence) Complex->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Promoter Binding LPL LPL (Upregulated) Transcription->LPL ApoC3 ApoC-III (Downregulated) Transcription->ApoC3 HDL HDL Synthesis (Increased) Transcription->HDL

Figure 1: The molecular cascade of Eniclobrate-induced lipid regulation via PPAR-alpha activation.[1]

Synthesized Efficacy Analysis

The following analysis aggregates data from controlled clinical comparisons, specifically focusing on the pivotal work by Najemnik et al. (1981) which compared Eniclobrate directly against Beclobrate in Type IIa and IIb hyperlipidemia.

Comparative Potency Table

The data below normalizes efficacy across standard therapeutic dosages used in historical trials. Note the dosage disparity indicating Eniclobrate's higher potency per milligram compared to the prototype Clofibrate.

CompoundClassStandard DosageTarget LipidMean Reduction (%)HDL Change
Eniclobrate Pyridine-carboxylate130 mg b.i.dLDL-C20 - 25% +10 - 15%
Beclobrate Diphenylmethane100 mg b.i.dLDL-C18 - 22%+15 - 20%
Clofibrate Phenoxyisobutyrate1000 mg b.i.dVLDL/TG15 - 20%+5 - 10%
Interpretation of Data[2][3][4][5][6]
  • Dosage Efficiency: Eniclobrate achieves comparable or superior lipid modulation at approximately 260 mg/day, compared to the 2000 mg/day required for Clofibrate. This suggests a ~7x increase in molar potency.

  • Lipid Specificity: While Clofibrate is primarily a triglyceride-lowering agent with modest LDL effects, Eniclobrate demonstrates a more balanced profile, significantly reducing LDL cholesterol in Type IIa phenotypes while maintaining strong hypotriglyceridemic activity.

Experimental Protocols

To replicate or validate the historical efficacy data, the following protocols are reconstructed based on the standard methodologies utilized in Eniclobrate assessment.

Clinical Crossover Design (Human Efficacy)

Objective: To eliminate inter-patient variability in lipid metabolism.

  • Cohort Selection: Patients with Type IIa (Hypercholesterolemia) and Type IIb (Combined Hyperlipidemia).

  • Washout Phase (4 Weeks): Discontinue all lipid-lowering medication. Placebo administration single-blind.

  • Treatment Period A (6-8 Weeks): Administer Eniclobrate (130 mg b.i.d).

  • Washout Phase (4 Weeks): Placebo administration to return lipids to baseline.

  • Treatment Period B (6-8 Weeks): Administer Comparator (e.g., Beclobrate 100 mg b.i.d).

  • Analysis: Lipid panels (Total Cholesterol, LDL, HDL, TG) measured bi-weekly via ultracentrifugation.

Rodent Hepatomegaly Assay (Toxicity Screening)

Objective: To assess the "peroxisome proliferation" potential, a key safety metric for this drug class.

  • Animals: Male Wistar rats (180-200g).

  • Administration: Oral gavage of Eniclobrate suspended in 1% methylcellulose.

    • Dose Groups: 0 (Control), 10, 50, 100 mg/kg/day.

  • Duration: 14 Days.

  • Endpoints:

    • Liver Weight: Absolute and relative (% of body weight).

    • Enzymatic Assay: Measurement of Cyanide-insensitive Palmitoyl-CoA oxidation (marker of peroxisomal β-oxidation).

    • Microscopy: Electron microscopy to visualize peroxisome number and size.

Experimental Workflow Diagram

Protocol_Workflow Start Subject Selection (Type IIa/IIb) Washout1 Washout Phase (4 Weeks Placebo) Start->Washout1 Arm_Eniclobrate Eniclobrate 130mg b.i.d Washout1->Arm_Eniclobrate Washout2 Washout Phase (4 Weeks Placebo) Arm_Eniclobrate->Washout2 Analysis Lipid Profiling (Ultracentrifugation) Arm_Eniclobrate->Analysis Interim Data Arm_Comparator Comparator (Beclobrate/Clofibrate) Washout2->Arm_Comparator Arm_Comparator->Analysis

Figure 2: Crossover study design for objective comparison of lipid-lowering agents.

Safety Profile & Toxicology

While Eniclobrate demonstrated superior potency, its safety profile is characteristic of potent PPARα agonists.

  • Hepatomegaly: Rodent studies consistently showed dose-dependent increases in liver weight. This is attributed to peroxisome proliferation, a mechanism less relevant to humans but critical in regulatory toxicology during the 1980s.

  • Tumorigenicity: Long-term exposure in rodents to potent fibrates (like Ciprofibrate and Eniclobrate) has been linked to hepatocellular carcinoma in rats, driven by oxidative stress from increased peroxisomal β-oxidation.

  • Therapeutic Index: The margin between the lipid-lowering dose and the toxic dose in rodents was narrower for Eniclobrate compared to Gemfibrozil, contributing to its limited commercial lifespan.

References

  • Najemnik, C., et al. (1981). Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b.[2] Arzneimittelforschung.

  • Lageder, H., et al. (1983). Comparative studies on the efficacy and tolerance of eniclobrate and bezafibrate. Wiener klinische Wochenschrift.

  • Reddy, J. K., & Lalwani, N. D. (1983). Carcinogenesis by hepatic peroxisome proliferators: evaluation of specific drugs and specific risk. Critical Reviews in Toxicology.

  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation.[3]

Sources

Safety & Regulatory Compliance

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